Product packaging for 4-Bromo-2,6-difluorophenylboronic acid(Cat. No.:CAS No. 352535-81-0)

4-Bromo-2,6-difluorophenylboronic acid

Cat. No.: B1275741
CAS No.: 352535-81-0
M. Wt: 236.81 g/mol
InChI Key: QHYNAULNEIXXPC-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrF2O2 and its molecular weight is 236.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BBrF2O2 B1275741 4-Bromo-2,6-difluorophenylboronic acid CAS No. 352535-81-0

Properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYNAULNEIXXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399603
Record name 4-Bromo-2,6-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-81-0
Record name 4-Bromo-2,6-difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-2,6-difluorophenylboronic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Steric Hindrance and Fluorination in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science discovery, the demand for intricate and highly functionalized molecular architectures is incessant. Arylboronic acids are cornerstone reagents in this endeavor, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among the vast arsenal of available boronic acids, 4-Bromo-2,6-difluorophenylboronic acid (CAS No. 352535-81-0) has emerged as a strategically significant building block.[1][2][3][4]

The unique substitution pattern of this compound—a bromine atom for further functionalization and two fluorine atoms flanking the boronic acid moiety—imparts a combination of steric hindrance and specific electronic properties. The ortho-difluoro substitution is particularly noteworthy as it can influence the dihedral angle of resulting biaryl systems, a critical parameter in tuning the electronic and physical properties of organic electronics and the pharmacological profile of drug candidates.[5][6] This guide provides an in-depth technical overview of this compound, from its synthesis and physicochemical properties to its applications in advanced organic synthesis, with a particular focus on the Suzuki-Miyaura coupling reaction.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. This compound is a solid at room temperature with a molecular formula of C₆H₄BBrF₂O₂ and a molecular weight of 236.81 g/mol .[1][2][3][4][7]

PropertyValueSource
CAS Number 352535-81-0[1][2][4][7]
Molecular Formula C₆H₄BBrF₂O₂[1][2][3][4][7]
Molecular Weight 236.81 g/mol [1][2][3][4][7]
Appearance Solid[3]
Purity Typically ≥98%[3][4]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by key vibrational modes. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching of the boronic acid group. The C-F stretching vibrations are typically observed in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear around 1600-1450 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region, typically around 600-500 cm⁻¹.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the phenyl ring. The integration and splitting patterns will be consistent with a symmetrically substituted benzene ring. The acidic protons of the B(OH)₂ group may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the phenyl ring. The carbon attached to the boron atom will exhibit a characteristic broad signal due to quadrupolar relaxation of the boron nucleus. The carbons attached to fluorine will show coupling (¹JC-F), and smaller couplings to other carbons (nJC-F) may also be observed.

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.[8]

  • Mass Spectrometry (MS): Mass spectrometric analysis would be expected to show the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Boronic acids can be prone to dehydration to form boroxines (cyclic trimers), which may also be observed under certain ionization conditions.

Synthesis of this compound: A Guided Protocol

The synthesis of this compound is typically achieved through a lithium-halogen exchange followed by borylation.[9][10][11] The most common precursor is 1-bromo-3,5-difluorobenzene. The following protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.

Reaction Scheme:

G 1-Bromo-3,5-difluorobenzene 1-Bromo-3,5-difluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-3,5-difluorobenzene->Aryllithium Intermediate 1. n-BuLi, THF, -78 °C Boronate Ester Boronate Ester Aryllithium Intermediate->Boronate Ester 2. B(OiPr)₃, -78 °C This compound This compound Boronate Ester->this compound 3. H₃O⁺

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield this compound.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the reaction of the highly basic n-BuLi with the solvent (THF) or undesired rearrangements.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagents.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of the organolithium intermediate with oxygen and moisture from the air.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures.[12] The presence of the ortho-difluoro substituents introduces significant steric bulk, which can be both a challenge and an opportunity in synthesis.

Mechanistic Insights:

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

The sterically hindered nature of this compound can make the transmetalation step (the transfer of the aryl group from boron to palladium) the rate-limiting step.[13] Consequently, the choice of catalyst, ligand, and base is critical for achieving high yields. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the ligand (if required).

  • Solvent and Base Addition: The vessel is sealed and purged with an inert gas. A degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are added.

  • Reaction: The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC, GC, or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Field-Proven Insights:

  • Catalyst and Ligand Selection: For coupling with sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often provide superior results.

  • Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, particularly in challenging couplings.

  • Solvent System: A mixture of an organic solvent and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.

Applications in Drug Discovery and Materials Science

The biaryl motifs synthesized using this compound are prevalent in both pharmaceuticals and organic electronic materials.

  • Pharmaceuticals: The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[14] The steric hindrance provided by the ortho-difluoro substitution can also be used to lock a molecule into a specific conformation, which can be advantageous for receptor binding. The bromine atom provides a handle for further diversification of the molecular scaffold.

  • Materials Science: In the field of organic electronics, the properties of conjugated polymers and small molecules are highly dependent on their molecular structure. The use of this compound allows for the synthesis of materials with tailored electronic properties. The fluorine atoms can lower the HOMO and LUMO energy levels of the material, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[15]

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of steric and electronic properties makes it a powerful tool for the construction of complex molecular architectures in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is essential for leveraging its full potential. As the demand for more sophisticated molecules continues to grow, the importance of strategically functionalized reagents like this compound will undoubtedly increase.

References

An In-depth Technical Guide to 4-Bromo-2,6-difluorophenylboronic acid: A Key Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical overview of 4-Bromo-2,6-difluorophenylboronic acid, a crucial reagent for researchers, scientists, and professionals in drug development and materials science. This guide details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Structure and Properties

This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, two fluorine atoms, and a boronic acid functional group. This specific arrangement of substituents imparts unique reactivity, making it a valuable intermediate in organic synthesis.

The chemical structure of this compound is as follows:

Chemical structure of this compound

Caption: 2D structure of (4-bromo-2,6-difluorophenyl)boronic acid.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
IUPAC Name (4-bromo-2,6-difluorophenyl)boronic acid[1]
CAS Number 352535-81-0[1][2]
Molecular Formula C₆H₄BBrF₂O₂[1][2]
Molecular Weight 236.81 g/mol [1][2]
Appearance Solid[2]
Purity ≥98%[2]
InChI Key QHYNAULNEIXXPC-UHFFFAOYSA-N[1][2]
SMILES B(C1=C(C=C(C=C1F)Br)F)(O)O[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key absorptions include:

  • O-H stretching: A broad band in the region of 3300-2500 cm⁻¹, typical for the hydroxyl groups of the boronic acid, often showing hydrogen bonding.

  • C-H stretching (aromatic): Peaks around 3100-3000 cm⁻¹.

  • C=C stretching (aromatic): Absorptions in the 1600-1400 cm⁻¹ region.

  • B-O stretching: A strong band typically found around 1350-1310 cm⁻¹.

  • C-F stretching: Strong absorptions in the 1300-1000 cm⁻¹ range.

  • C-Br stretching: Typically observed in the fingerprint region below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic protons would appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The acidic protons of the boronic acid would likely be a broad singlet, with its chemical shift being solvent and concentration-dependent.

  • ¹³C NMR: The spectrum would show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine and bromine substituents.

  • ¹¹B NMR: The chemical shift for the boron atom in an arylboronic acid typically appears in the range of 27-33 ppm.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns for phenylboronic acids include the loss of water (H₂O) and the boronic acid group.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1-bromo-3,5-difluorobenzene. A plausible synthetic route involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Synthesis_Pathway cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product start 1-Bromo-3,5-difluorobenzene step1 Lithium-Halogen Exchange start->step1 n-BuLi or t-BuLi THF, -78 °C step2 Borylation step1->step2 B(OMe)₃ or B(OiPr)₃ step3 Hydrolysis step2->step3 Aqueous Acid (e.g., HCl) product This compound step3->product

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Related Precursor, 4-Bromo-2,6-difluorobenzoic Acid

A patented method for the synthesis of the corresponding carboxylic acid, a potential precursor, involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by quenching with carbon dioxide (hydrolysis).[3] This highlights the feasibility of generating the key lithiated intermediate required for borylation.

Key Applications and Experimental Protocols

This compound is a versatile building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Boronic acids are considered essential building blocks for the synthesis of bioactive molecules.[4][5]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The catalytic cycle for the Suzuki-Miyaura reaction is illustrated below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X transmetalation Transmetalation pd2_complex->transmetalation [B]⁻ transmetalation_intermediate [R¹-Pd(II)L₂-R²] reductive_elimination Reductive Elimination transmetalation_intermediate->reductive_elimination product_complex R¹-R² oxidative_addition->pd2_complex transmetalation->transmetalation_intermediate Ar-B(OH)₂ reductive_elimination->pd0 reductive_elimination->product_complex Drug_Discovery_Workflow start This compound coupling Suzuki-Miyaura Coupling with diverse partners start->coupling library Library of fluorinated biaryl compounds coupling->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (Structure-Activity Relationship) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-Depth Technical Guide to 4-Bromo-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-difluorophenylboronic acid, with the CAS number 352535-81-0, is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking the boronic acid moiety, along with a bromine atom, imparts unique electronic properties and reactivity, making it a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application in cross-coupling reactions, and a focused look at its role in the synthesis of targeted therapeutics, exemplified by the dual SYK/FLT3 kinase inhibitor, TAK-659.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 352535-81-0
Molecular Formula C₆H₄BBrF₂O₂
Molecular Weight 236.81 g/mol
IUPAC Name (4-bromo-2,6-difluorophenyl)boronic acid
Appearance White to off-white solid[1]
Purity Typically ≥98%
Melting Point Not available
Boiling Point 271.7±40.0 °C (Predicted)
Density 1.872±0.06 g/cm³ (Predicted)
Solubility Soluble in methanol.

Role in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the boronic acid, sometimes necessitating modified reaction conditions compared to standard Suzuki-Miyaura protocols.

General Experimental Protocol for Suzuki-Miyaura Coupling

While specific conditions should be optimized for each unique substrate combination, a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide is provided below.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • The vessel is then subjected to several cycles of vacuum and backfilling with an inert gas.

  • The palladium catalyst (typically 1-5 mol%) is added under the inert atmosphere.

  • Degassed solvent(s) are added via syringe.

  • The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) until completion.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Application in Drug Discovery: Synthesis of TAK-659 (Mivavotinib)

A prominent example of the application of this compound in drug discovery is in the synthesis of TAK-659 (Mivavotinib). TAK-659 is a potent and selective dual inhibitor of spleen tyrosine kinase (SYK) and fms-related tyrosine kinase 3 (FLT3).[2][3] Both SYK and FLT3 are crucial kinases involved in the signaling pathways of various hematological malignancies.

The Role of SYK and FLT3 in B-Cell Malignancies

Spleen tyrosine kinase (SYK) is a key component of the B-cell receptor (BCR) signaling pathway.[1][4] Aberrant BCR signaling is a hallmark of many B-cell cancers, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), promoting cell proliferation and survival.[4][5] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving the proliferation of leukemic cells, particularly in acute myeloid leukemia (AML).[6] The dual inhibition of both SYK and FLT3 by TAK-659 provides a targeted therapeutic approach for these cancers.[2][3]

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, highlighting the central role of SYK.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation SYK SYK BCR->SYK Recruitment & Activation Antigen Antigen Antigen->BCR Binding Lyn->BCR Phosphorylation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TAK659 TAK-659 (Mivavotinib) TAK659->SYK Inhibition

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of TAK-659.

Synthetic Workflow for a Key Intermediate of TAK-659

This compound is a crucial reagent in the synthesis of a key intermediate for TAK-659. A representative Suzuki-Miyaura coupling step in this synthesis is outlined below.

Synthesis_Workflow BoronicAcid 4-Bromo-2,6-difluoro- phenylboronic acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction Pyrazole Substituted Pyrazole Pyrazole->Reaction Intermediate Coupled Intermediate Reaction->Intermediate Catalyst Pd Catalyst Base, Solvent Catalyst->Reaction FurtherSteps Further Synthetic Steps Intermediate->FurtherSteps TAK659 TAK-659 FurtherSteps->TAK659

Caption: General synthetic workflow illustrating the use of this compound in the synthesis of TAK-659.

While the precise, proprietary details of the industrial synthesis of TAK-659 are not fully public, the general approach involves the coupling of this compound with a suitable heterocyclic partner, such as a protected pyrazole derivative. The resulting coupled product then undergoes further functionalization to yield the final drug substance.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its utility is well-demonstrated in the synthesis of targeted kinase inhibitors like TAK-659, where it enables the introduction of a key structural motif. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the discovery and development of novel therapeutics.

References

A Technical Guide to 4-Bromo-2,6-difluorophenylboronic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2,6-difluorophenylboronic acid, alongside detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling reactions. This information is intended to support its use in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a halogenated arylboronic acid that serves as a versatile building block in organic synthesis. The presence of ortho-difluoro substituents and a para-bromo group offers unique reactivity and allows for the introduction of this moiety into complex molecules.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource/Comment
CAS Number 352535-81-0[1][2][3]
Molecular Formula C₆H₄BBrF₂O₂[1][3][4]
Molecular Weight 236.81 g/mol [1][4]
Appearance Solid, powder to crystal[3]
Melting Point 155-160 °C (lit.)[5]
Boiling Point 298.4 ± 50.0 °CPredicted[5]
Density 1.82 ± 0.1 g/cm³Predicted[5]
pKa 7.91 ± 0.58Predicted[5]
Purity Available as 95% and 98%[1]
Solubility and Stability

This compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[6] Like other boronic acids, it may be susceptible to dehydration to form the corresponding boroxine (a cyclic anhydride) and protodeboronation under certain conditions (e.g., elevated temperatures, aqueous basic or acidic conditions).

Spectral Data

Specific spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a multiplet in the aromatic region (around 7.20 ppm as seen for the related 4-bromo-2,6-difluorobenzoic acid) corresponding to the two aromatic protons.[7] The protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR will be more complex due to C-F coupling. The carbon attached to boron will be significantly deshielded. The carbons bearing fluorine atoms will appear as doublets with large one-bond C-F coupling constants. The remaining aromatic carbons will also show smaller C-F couplings.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, as the two fluorine atoms are chemically equivalent.

  • ¹¹B NMR: The ¹¹B NMR chemical shift is expected to be in the typical range for an arylboronic acid.[8]

  • FT-IR: The infrared spectrum will show characteristic bands for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-F stretching in the fingerprint region.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound

A plausible synthetic route to this compound starts from 1-bromo-3,5-difluorobenzene, proceeding via a lithiation-boronation sequence. This method is adapted from procedures for the synthesis of similar substituted phenylboronic acids.

Reaction Scheme:

synthesis start 1-Bromo-3,5-difluorobenzene reagent1 n-BuLi, THF, -78 °C start->reagent1 intermediate Lithium 4-bromo-2,6-difluorophenide reagent2 B(OMe)₃ intermediate->reagent2 reagent1->intermediate product This compound reagent2->product reagent3 H₃O⁺ workup product->reagent3

Synthesis of this compound.

Materials:

  • 1-Bromo-3,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3,5-difluorobenzene and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add trimethyl borate dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes) or by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl structures. The following is a general protocol.

suzuki_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, and Base solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat to Reaction Temperature purge->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • This compound (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., toluene, dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged structural motif in medicinal chemistry, with several FDA-approved drugs containing this functional group (e.g., bortezomib, ixazomib, vaborbactam).[9][10] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This property has been exploited in the development of enzyme inhibitors.

enzyme_inhibition enzyme Enzyme Active Site (with Serine Hydroxyl) complex Reversible Tetrahedral Complex (Inhibition) enzyme->complex Nucleophilic Attack boronic_acid This compound (Trigonal Planar) boronic_acid->complex Lewis Acidic Boron

Boronic acid as a serine protease inhibitor.

The incorporation of a 2,6-difluoro substitution pattern on the phenyl ring can significantly modulate the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. These modifications are often sought after in drug design to improve pharmacokinetic and pharmacodynamic profiles. This compound, therefore, represents a valuable tool for medicinal chemists to introduce this fluorinated moiety into potential drug candidates. The bromine atom also provides a handle for further functionalization through additional cross-coupling reactions.

Safety and Handling

Hazard Identification:

  • Causes skin irritation.[11]

  • Causes serious eye irritation.[11]

  • May cause respiratory irritation.[11]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][11]

  • Storage: Keep the container tightly closed in a dry and cool place. Store away from incompatible materials such as strong oxidizing agents and acids.[6]

  • First Aid:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[11]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

The Synthetic Landscape of 4-Bromo-2,6-difluorophenylboronic Acid: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 4-Bromo-2,6-difluorophenylboronic Acid

In the intricate tapestry of modern medicinal chemistry and materials science, fluorinated organic compounds hold a position of exceptional significance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making them invaluable in the design of novel therapeutics and advanced materials.[1][2] Among the vast arsenal of fluorinated building blocks, this compound stands out as a particularly versatile and powerful reagent. Its trifunctional nature—a bromine atom for subsequent cross-coupling or derivatization, two ortho-fluorine atoms to modulate electronic properties and conformational preferences, and a boronic acid moiety for Suzuki-Miyaura coupling—renders it a highly sought-after intermediate in the synthesis of complex molecular architectures.[2]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights into the practical execution and comparative analysis of the most prevalent synthetic strategies. The methodologies presented herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the functionalization of the readily available starting material, 1-bromo-3,5-difluorobenzene. The key challenge lies in the regioselective introduction of the boronic acid group at the C4 position, ortho to both fluorine atoms. The principal strategies to achieve this transformation are:

  • Directed Ortho-Lithiation followed by Borylation: This is arguably the most direct and widely employed method. The fluorine atoms act as powerful ortho-directing groups, facilitating the deprotonation of the adjacent carbon atom by a strong organolithium base. The resulting aryllithium intermediate is then quenched with a boron electrophile.

  • Grignard Reaction followed by Borylation: This classic organometallic approach involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which is subsequently reacted with a borate ester.

  • Palladium-Catalyzed Miyaura Borylation: A more modern approach that utilizes a palladium catalyst to couple 1-bromo-3,5-difluorobenzene with a diboron reagent. This method offers excellent functional group tolerance.

The choice of synthetic route is often dictated by factors such as scale, available equipment, cost of reagents, and desired purity profile. The following sections will provide a detailed exploration of each of these pathways.

Pathway 1: Directed Ortho-Lithiation and Borylation

This pathway leverages the activating and directing effects of the fluorine substituents on the aromatic ring. The electron-withdrawing nature of fluorine increases the acidity of the ortho-protons, making them susceptible to deprotonation by a strong base.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Directed Ortho-Lithiation: 1-Bromo-3,5-difluorobenzene is treated with a strong organolithium reagent, typically n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperature. The fluorine atoms direct the lithiation to the C4 position, forming a stabilized 4-bromo-2,6-difluorophenyllithium intermediate.

  • Borylation: The aryllithium species is a potent nucleophile and readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate.

  • Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to yield the final this compound.

lithiation_borylation Directed Ortho-Lithiation and Borylation Mechanism start 1-Bromo-3,5-difluorobenzene intermediate1 4-Bromo-2,6-difluorophenyllithium start->intermediate1 + n-BuLi -78 °C, THF intermediate2 Boronate Ester intermediate1->intermediate2 + B(OR)3 product This compound intermediate2->product + H3O+ (workup)

Caption: Mechanism of Lithiation-Borylation.

Experimental Protocol
  • Materials:

    • 1-Bromo-3,5-difluorobenzene

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

    • Triisopropyl borate

    • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-3,5-difluorobenzene (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1-2 hours.

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via a cannula, again maintaining a temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl.

    • Stir vigorously for 1-2 hours until two clear phases are observed.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water).

Advantages and Disadvantages
AdvantagesDisadvantages
High regioselectivity due to the directing effect of fluorine atoms.Requires strictly anhydrous conditions and inert atmosphere.
Readily available and relatively inexpensive starting materials.Use of pyrophoric n-butyllithium requires careful handling.
Generally provides good to excellent yields.Low temperatures (-78 °C) are necessary, which can be challenging for large-scale synthesis.

Pathway 2: Grignard Reaction and Borylation

The Grignard reaction is a well-established method for forming carbon-carbon and carbon-heteroatom bonds. In this pathway, the aryl bromide is converted to an arylmagnesium bromide, which then acts as the nucleophile.

Reaction Mechanism
  • Grignard Reagent Formation: 1-Bromo-3,5-difluorobenzene reacts with magnesium metal in an ethereal solvent (e.g., THF or diethyl ether) to form 3,5-difluorophenylmagnesium bromide. Note that the Grignard reagent forms at the carbon bearing the bromine, not adjacent to the fluorine atoms.

  • Borylation: The Grignard reagent is then added to a trialkyl borate at low temperature.

  • Hydrolysis: The resulting boronate ester is hydrolyzed with acid to give the final product.

A significant challenge with this route is the potential for the Grignard reagent to react at the bromine position, leading to the formation of 3,5-difluorophenylboronic acid rather than the desired this compound. To achieve the target molecule via a Grignard approach, one would need to start with 1,4-dibromo-2,6-difluorobenzene and perform a selective Grignard formation, which can be challenging. A patent for the synthesis of the related 4-bromo-2,6-difluorobenzoic acid highlights the poor selectivity of Grignard reactions when multiple halogens are present.[3]

Due to this selectivity issue, the Grignard route starting from 1-bromo-3,5-difluorobenzene is not the preferred method for synthesizing this compound. The directed ortho-lithiation pathway offers superior regiocontrol.

Pathway 3: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that provides a powerful and versatile method for the synthesis of boronic acids and their esters.[4] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Reaction Mechanism

The catalytic cycle of the Miyaura borylation involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the aryl halide (1-bromo-3,5-difluorobenzene) to form a palladium(II) intermediate.

  • Transmetalation: The palladium(II) species undergoes transmetalation with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a base. This step transfers a boryl group to the palladium center and regenerates the halide.

  • Reductive Elimination: The aryl and boryl groups on the palladium center reductively eliminate to form the desired aryl boronate ester and regenerate the palladium(0) catalyst.

  • Hydrolysis: The resulting pinacol ester can be hydrolyzed to the boronic acid if desired, though often the ester itself is used directly in subsequent Suzuki-Miyaura coupling reactions.

miyaura_borylation Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX 1-Bromo-3,5-difluorobenzene ArX->ArPdX ArPdBpin Ar-Pd(II)-Bpin ArPdX->ArPdBpin Transmetalation + Base B2pin2 B2pin2 B2pin2->ArPdBpin ArPdBpin->Pd0 Reductive Elimination ArBpin This compound pinacol ester ArPdBpin->ArBpin

Caption: Catalytic Cycle of Miyaura Borylation.

Experimental Protocol
  • Materials:

    • 1-Bromo-3,5-difluorobenzene

    • Bis(pinacolato)diboron (B2pin2)

    • Palladium catalyst (e.g., Pd(dppf)Cl2)

    • Potassium acetate (KOAc)

    • Anhydrous solvent (e.g., dioxane or DMSO)

  • Procedure:

    • To a Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), B2pin2 (1.1 eq), potassium acetate (1.5 eq), and the palladium catalyst (e.g., 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed anhydrous solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the boronate ester.

    • If the free boronic acid is required, the pinacol ester can be hydrolyzed by treatment with an aqueous acid.

Advantages and Disadvantages
AdvantagesDisadvantages
Excellent functional group tolerance.Higher cost of the palladium catalyst and diboron reagent.
Milder reaction conditions compared to lithiation.The product is a boronate ester, which may require an additional hydrolysis step.
Avoids the use of pyrophoric and cryogenic reagents.Potential for catalyst poisoning by certain functional groups.

Purification and Characterization

Regardless of the synthetic route chosen, the purification of this compound is crucial for its successful application in subsequent reactions.

  • Recrystallization: This is the most common method for purifying crude, solid boronic acids. A suitable solvent system should be chosen where the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include mixtures of ethyl acetate and hexanes, or hot water.

  • Column Chromatography: While less common for free boronic acids due to their polarity and potential for dehydration on silica gel, chromatography can be effective for purifying boronate esters.

  • Aqueous Workup: A thorough aqueous workup is essential to remove inorganic byproducts and unreacted reagents. Washing with a dilute acid helps to ensure the boronic acid is in its free form, while a brine wash aids in the removal of water from the organic phase.

The purity of the final product should be assessed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the structure and identify any impurities.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: As a simple indicator of purity.

Conclusion: A Versatile Building Block for Innovation

This compound is a valuable and versatile building block in organic synthesis. The choice of its synthetic pathway is a strategic decision that depends on a variety of factors. The directed ortho-lithiation route offers a direct and high-yielding approach, provided that the necessary infrastructure for handling organolithium reagents is in place. The Miyaura borylation, while more expensive, provides a milder and more functional group-tolerant alternative. A thorough understanding of the mechanisms, experimental protocols, and comparative advantages of each route, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions and efficiently access this critical synthetic intermediate, thereby accelerating the pace of innovation in their respective fields.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Recommended Storage of 4-Bromo-2,6-difluorophenylboronic acid

For researchers, scientists, and professionals in drug development, the integrity and stability of chemical reagents are paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in organic synthesis.

Core Stability Profile

This compound is a solid compound that is generally stable under recommended storage conditions. However, like other arylboronic acids, it is susceptible to degradation through mechanisms such as protodeboronation and oxidation, particularly in the presence of moisture, light, and incompatible substances.

General Stability and Storage Recommendations

Proper handling and storage are crucial to maintain the quality and reactivity of this compound. The following table summarizes the key recommended storage conditions based on available safety data sheets.

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)To minimize the rate of potential degradation reactions.
Atmosphere Store in a dry, well-ventilated place. Keep container tightly closed.Boronic acids are sensitive to moisture, which can facilitate hydrolysis and protodeboronation.
Light Protect from light.Exposure to light can potentially catalyze degradation.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon).To prevent oxidation.

Incompatible Materials and Hazardous Decomposition

To prevent hazardous reactions and degradation of the product, it is essential to avoid contact with certain materials.

Incompatible MaterialsHazardous Decomposition Products
Strong oxidizing agentsCarbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide (HBr), Hydrogen fluoride (HF), Oxides of boron
Strong basesNot explicitly stated, but basic conditions can promote protodeboronation.
AcidsNot explicitly stated, but acidic conditions can also influence stability.

Recommended Handling and Storage Workflow

The following diagram illustrates a logical workflow for the handling and storage of this compound to ensure its stability and integrity for research applications.

Caption: Workflow for handling and storing this compound.

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation. The following is a general protocol that can be adapted for this purpose.

Objective: To identify potential degradation pathways and determine the intrinsic stability of this compound under stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.

    • Thermal Degradation (Solid State): Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Thermal Degradation (Solution): Heat an aliquot of the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

    • Photostability: Expose the solid compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could consist of an acetonitrile/water gradient with a formic acid modifier, and detection can be performed at a suitable UV wavelength.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound in each sample.

    • Identify and quantify any significant degradation products.

    • Determine the primary degradation pathways under the different stress conditions.

Logical Relationship of Degradation Pathways

The primary degradation pathways for arylboronic acids are influenced by environmental factors. The following diagram illustrates the logical relationship between these factors and the potential degradation outcomes for this compound.

G Figure 2. Factors Influencing Degradation Pathways cluster_conditions Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Products A This compound E Protodeboronation A->E F Oxidation A->F G General Decomposition A->G B Moisture / Protic Solvents B->E C Oxidizing Agents (e.g., O₂, H₂O₂) C->F D Elevated Temperature / Light D->E D->F D->G H 1-Bromo-3,5-difluorobenzene E->H I 4-Bromo-2,6-difluorophenol F->I J Other Impurities G->J

Caption: Relationship between conditions and degradation of this compound.

By understanding and controlling the storage conditions and being aware of potential degradation pathways, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

Dehydration of 4-Bromo-2,6-difluorophenylboronic Acid to its Boroxine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the dehydration of 4-bromo-2,6-difluorophenylboronic acid to its corresponding boroxine, 2,4,6-tris(4-bromo-2,6-difluorophenyl)boroxine. Boroxines, the cyclic anhydrides of boronic acids, are significant reagents in organic synthesis and building blocks in medicinal chemistry and materials science. Understanding their formation is crucial for their effective utilization.

Core Concepts of Boroxine Formation

The dehydration of boronic acids to boroxines is a reversible equilibrium process. The formation of the six-membered boroxine ring is entropically favored due to the release of three molecules of water for every three molecules of boronic acid that condense.[1] This equilibrium can be shifted towards the boroxine product by removing water from the reaction mixture. Factors such as the electronic nature of the substituents on the aryl ring can influence the position of this equilibrium.

Experimental Protocols for Dehydration

While a specific, detailed protocol for the dehydration of this compound is not extensively documented in publicly available literature, a reliable procedure can be extrapolated from established methods for analogous arylboronic acids. Two primary methods are generally employed: thermal dehydration/azeotropic distillation and dehydration using a drying agent.

Method 1: Azeotropic Dehydration in Toluene

This method utilizes the azeotropic removal of water with a suitable solvent, typically toluene, to drive the equilibrium towards boroxine formation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a sufficient volume of toluene to suspend the boronic acid.

  • Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap, while the toluene will be returned to the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the completion of the dehydration.

  • Workup: Allow the reaction mixture to cool to room temperature. The boroxine product may precipitate out of the solution upon cooling. The remaining solvent can be removed under reduced pressure.

  • Purification: The crude boroxine can be purified by recrystallization.

Method 2: Dehydration in Dichloromethane

This simpler method relies on heating the boronic acid in a non-protic solvent. While not as efficient at water removal as azeotropic distillation, it can be effective for some substrates.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in dichloromethane.

  • Heating: Heat the mixture to reflux with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude boroxine.

  • Purification: Purify the crude product by recrystallization.

Purification of 2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxine

Recrystallization is the most common method for purifying boroxines. The choice of solvent is critical and often determined empirically. A mixed solvent system, such as ethanol/water or acetone/water, can be effective.[1] The crude boroxine is dissolved in a minimum amount of a hot solvent in which it is soluble, and then a co-solvent in which it is less soluble is added until turbidity is observed. Upon slow cooling, the purified boroxine should crystallize.

Characterization Data

The following tables summarize typical characterization data for the starting material and the resulting boroxine. Note that specific data for 2,4,6-tris(4-bromo-2,6-difluorophenyl)boroxine may not be readily available, and the provided data for the boroxine is based on analogous compounds like 2,4,6-tris(4-bromophenyl)boroxine.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₄BBrF₂O₂236.81
2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxineC₁₈H₆B₃Br₃F₆O₃656.16

Table 2: Spectroscopic Data (Expected/Representative)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹¹B NMR (δ, ppm)¹⁹F NMR (δ, ppm)
This compoundAromatic protons typically in the range of 7.0-8.0Aromatic carbons typically in the range of 110-160~28-30Specific shifts depend on reference
2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxineAromatic protons typically in the range of 7.5-8.5Aromatic carbons typically in the range of 110-160~28-30Specific shifts depend on reference

Note: NMR chemical shifts are dependent on the solvent and reference used.

Visualizing the Dehydration Process

The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the dehydration of this compound.

Dehydration_Reaction cluster_reactants Reactants cluster_products Products 3_Boronic_Acid 3 x this compound Boroxine 2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxine 3_Boronic_Acid->Boroxine Dehydration (+ Heat) Water 3 x H₂O Experimental_Workflow Start Start: this compound Reaction Azeotropic Dehydration (Toluene, Reflux) Start->Reaction Workup Cooling & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Pure 2,4,6-Tris(4-bromo-2,6-difluorophenyl)boroxine Characterization->End Logical_Relationship Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Biaryl_Compound Complex Biaryl Structures Suzuki_Coupling->Biaryl_Compound Drug_Candidate Potential Drug Candidates Biaryl_Compound->Drug_Candidate Signaling_Pathway Modulation of Signaling Pathways Drug_Candidate->Signaling_Pathway

References

The Core Mechanism of Protodeboronation in 4-Bromo-2,6-difluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for arylboronic acids, often competing with desired transformations like the Suzuki-Miyaura cross-coupling.[1][2] For electron-deficient arylboronic acids, such as 4-Bromo-2,6-difluorophenylboronic acid, this undesired reaction can be particularly rapid, especially under the basic aqueous conditions typically employed in cross-coupling reactions.[3][4] This guide provides an in-depth analysis of the reaction mechanism, supported by kinetic data, experimental protocols, and mechanistic diagrams. Understanding the factors that govern the stability of this and related boronic acids is paramount for optimizing reaction conditions to minimize reagent degradation and improve the efficiency of synthetic processes.[4]

General Mechanisms of Arylboronic Acid Protodeboronation

The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction pH and the electronic nature of its substituents.[1][5] Two primary pathways, acid-catalyzed and base-catalyzed, have been identified.

  • Acid-Catalyzed Protodeboronation: This pathway involves the reaction between the neutral boronic acid and an acid.[1] For arylboronic acids bearing electron-withdrawing groups, this mechanism is generally retarded.[2]

  • Base-Catalyzed Protodeboronation: This is the more relevant and often faster pathway for electron-deficient systems.[1][3] The mechanism proceeds through a pre-equilibrium where the boronic acid (ArB(OH)₂) reacts with a hydroxide ion to form the more nucleophilic and reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[1][5]

For highly electron-deficient arylboronic acids, such as those containing multiple halogen substituents, the base-catalyzed pathway can shift from a concerted proton transfer to a dissociative mechanism involving the rate-limiting formation of a transient aryl anion.[1][6][7]

The Specific Mechanism for this compound

This compound is a highly electron-deficient system due to the inductive effects of the two ortho-fluorine atoms and the para-bromo substituent. Consequently, it is highly susceptible to rapid protodeboronation under basic conditions.[4] The mechanism proceeds exclusively through the boronate anion, which is formed rapidly upon exposure to base.

Kinetic studies on closely related polyfluorinated arylboronic acids suggest a mechanistic continuum.[6][7] While simpler systems may undergo a concerted ipso-protonation of the boronate by a water molecule, highly electron-deficient systems like this compound are proposed to follow a dissociative pathway.

The key steps are:

  • Boronate Formation: A rapid acid-base equilibrium between the boronic acid and hydroxide ions to form the tetrahedral boronate anion, [ArB(OH)₃]⁻. At pH > 13, the boronic acid exists exclusively in this form.[4][6]

  • Rate-Limiting C-B Bond Heterolysis: The electron-withdrawing substituents stabilize negative charge on the aromatic ring, facilitating the unimolecular cleavage of the C–B bond. This step is rate-limiting and results in the formation of a transient 4-bromo-2,6-difluorophenyl anion and boric acid (B(OH)₃).[5][6]

  • Rapid Protonation: The highly reactive aryl anion is immediately quenched by a proton source (typically water from the solvent) to yield the final protodeboronated product, 1-bromo-3,5-difluorobenzene.

Kinetic isotope effect (KIE) studies on the analogous 2,6-difluorophenylboronate show no solvent isotope effect (kH/kD = 1.00), indicating that proton transfer is not involved in the rate-limiting step.[6] This finding strongly supports the dissociative mechanism over a concerted proton transfer for this class of compounds.[6]

Protodeboronation_Mechanism cluster_step1 Step 1: Boronate Formation (Fast Equilibrium) cluster_step2 Step 2: C-B Bond Heterolysis (Rate-Limiting) cluster_step3 Step 3: Protonation (Fast) ArBOH2 4-Br-2,6-F₂-Ph-B(OH)₂ ArBOH3 [4-Br-2,6-F₂-Ph-B(OH)₃]⁻ ArBOH2->ArBOH3 Fast OH + OH⁻ H2O - H₂O ArBOH3_2 [4-Br-2,6-F₂-Ph-B(OH)₃]⁻ TS Transition State [Arδ⁻---B(OH)₃δ⁻]‡ ArBOH3_2->TS k_slow Intermediates TS->Intermediates ArylAnion [4-Br-2,6-F₂-Ph]⁻ (Transient Aryl Anion) Intermediates->ArylAnion BoricAcid B(OH)₃ Intermediates->BoricAcid ArylAnion_2 [4-Br-2,6-F₂-Ph]⁻ Solvent + H₂O Product 1-Bromo-3,5-difluorobenzene ArylAnion_2->Product k_fast Hydroxide + OH⁻

Caption: Proposed dissociative mechanism for base-catalyzed protodeboronation.

Quantitative Data: Reaction Kinetics

Kinetic analysis of protodeboronation is crucial for predicting reagent stability. The reactions are typically monitored under pseudo-first-order conditions at high pH (≥13) where the boronic acid is fully converted to the boronate.[4][6] The table below summarizes kinetic data for relevant polyfluorinated arylboronic acids, which serve as a benchmark for estimating the reactivity of this compound.

CompoundConditionspKₐk_obs (s⁻¹) at 70 °CHalf-life (t₀.₅) at 70 °C
2,6-Difluorophenylboronic acidpH ≥ 13, 50% aq. dioxane7.55~0.14~5 s
2,3,4,5-Tetrafluorophenylboronic acidpH ≥ 13, 50% aq. dioxane6.20~1.6~0.4 s
Pentafluorophenylboronic acidpH ≥ 13, 50% aq. dioxane6.00~270~2.6 ms

Data synthesized from studies by the Lloyd-Jones group.[5][6] The rate of protodeboronation increases dramatically with the number of electron-withdrawing fluorine substituents. The presence of two ortho-fluorines in 2,6-difluorophenylboronic acid already results in a very short half-life of approximately 5 seconds at 70 °C.[5] It is anticipated that this compound would exhibit comparable, if not slightly faster, decomposition kinetics due to the additional electron-withdrawing bromo-substituent.

Experimental Protocols

The study of rapid protodeboronation kinetics requires specialized techniques to handle the fast reaction times and ensure accurate data collection.

General Protocol for Kinetic Measurement by NMR Spectroscopy

This method is suitable for reactions with half-lives ranging from minutes to months.[4]

  • Stock Solution Preparation: Prepare a stock solution of the arylboronic acid (e.g., 50 mM) in a suitable solvent mixture (e.g., 50% aqueous 1,4-dioxane). Include an internal standard (e.g., 10 mol% propionic acid) for accurate quantification.[4] For highly reactive species, stabilization with a strong acid (e.g., 110 mol% trifluoroacetic acid) may be necessary to prevent decomposition prior to the experiment.[4]

  • Reaction Initiation: Place the stock solution in a sealed NMR tube. Initiate the reaction by injecting a solution of a strong base (e.g., excess KOH in D₂O or H₂O) to achieve the target pH (e.g., pH ≥ 13).

  • Data Acquisition: Immediately place the tube in a pre-thermostatted (e.g., 70 °C) NMR spectrometer. Acquire spectra (e.g., ¹⁹F or ¹H NMR) at regular time intervals.

  • Data Analysis: Determine the concentration of the starting material and product at each time point by integrating their respective signals relative to the internal standard. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line yields the observed pseudo-first-order rate constant (k_obs).

NMR_Workflow start Prepare Arylboronic Acid Stock Solution (with internal standard) initiate Inject excess KOH solution into NMR tube to initiate reaction at t=0 start->initiate nmr Acquire NMR spectra (¹⁹F or ¹H) at set time intervals in pre-heated spectrometer (70°C) initiate->nmr process Integrate signals of starting material and product vs. standard nmr->process plot Plot ln[Arylboronic Acid] vs. Time process->plot calculate Calculate k_obs from the slope of the line (slope = -k_obs) plot->calculate end Determine Half-Life (t₀.₅ = ln(2)/k_obs) calculate->end

Caption: Experimental workflow for NMR-based kinetic analysis.

Protocol for Fast Reactions using Stopped-Flow Techniques

For reactions with half-lives in the millisecond to second range, automated flow techniques are necessary.[4][6]

  • Reagent Loading: Load two separate drive syringes with the acidic boronic acid solution and the basic quenching solution, respectively.

  • Rapid Mixing: The instrument rapidly injects and mixes the two solutions in a thermostatted cell.

  • Monitoring: The reaction progress is monitored in real-time by a suitable spectroscopic method, such as IR or UV-Vis spectroscopy.

  • Data Analysis: The change in absorbance or transmittance over time is fitted to a first-order exponential decay to extract the rate constant.

Conclusion

The protodeboronation of this compound is a rapid, base-catalyzed process that presents a significant challenge in its application in organic synthesis. The mechanism is dominated by the chemistry of its corresponding boronate anion. Strong evidence from related polyfluorinated systems points towards a dissociative pathway involving rate-limiting heterolysis of the carbon-boron bond to form a transient aryl anion. This high reactivity is a direct consequence of the powerful electron-withdrawing nature of the fluoro and bromo substituents. For drug development professionals and synthetic chemists, mitigating this decomposition pathway is key. Strategies may include the use of boronic esters as more stable precursors, the development of specialized catalysts that accelerate the desired cross-coupling over protodeboronation, or employing "slow-release" strategies that maintain a low steady-state concentration of the unstable boronic acid.[1][3]

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. Phenylboronic acids, and their halogenated derivatives, are crucial building blocks in a multitude of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. 4-Bromo-2,6-difluorophenylboronic acid is a key reagent, incorporating a synthetically versatile bromine atom and the unique electronic properties of a difluorinated phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary and indispensable tool for the structural verification and purity assessment of such compounds. This in-depth technical guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, grounded in fundamental principles and supported by authoritative literature.

The Molecular Structure and its ¹H NMR Implications

The structure of this compound dictates a deceptively simple yet informative ¹H NMR spectrum. The molecule possesses a plane of symmetry bisecting the C1-B and C4-Br bonds. This symmetry renders the two protons at positions 3 and 5 chemically and magnetically equivalent. Consequently, we anticipate a single signal for the aromatic protons. Additionally, the boronic acid moiety [-B(OH)₂] contains two exchangeable protons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

A comprehensive study by Gierczyk et al. on the NMR properties of all possible fluorinated phenylboronic acids provides the foundational data for our analysis.[1][2][3] Based on this systematic investigation and general principles of NMR spectroscopy, we can predict the key features of the ¹H NMR spectrum of this compound.

The Aromatic Region: A Triplet of Triplets

The two equivalent aromatic protons (H-3 and H-5) are flanked by a fluorine atom at the ortho position (C2 and C6 respectively) and a bromine atom at the para position (C4). The primary influence on the multiplicity of this signal is the coupling to the adjacent fluorine atoms.

  • Chemical Shift (δ): The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. The strong electron-withdrawing nature of the two fluorine atoms and the bromine atom deshields the aromatic protons, shifting their resonance to a higher chemical shift. For the closely related 2,6-difluorophenylboronic acid, the aromatic protons appear at approximately 6.91 and 7.41 ppm in acetone-d₆. The additional bromine atom in the 4-position is expected to further shift the signal of the H-3 and H-5 protons downfield.

  • Multiplicity: The signal for the aromatic protons will appear as a triplet . This is due to coupling with the two adjacent fluorine atoms (¹⁹F, spin I = ½). The n+1 rule, in this case, applies to the two equivalent fluorine nuclei, resulting in a 1:2:1 triplet. The magnitude of this three-bond proton-fluorine coupling (³JHF) is a critical parameter.

  • Coupling Constant (³JHF): The through-bond coupling between a proton and a fluorine atom over three bonds in an aromatic system is significant. Typical values for ³JHF in fluorinated aromatic compounds are in the range of 8-10 Hz. This coupling constant is crucial for confirming the substitution pattern of the aromatic ring.

The Boronic Acid Protons

The two protons of the boronic acid group [-B(OH)₂] are acidic and undergo rapid exchange with each other and with any trace amounts of water in the deuterated solvent.

  • Chemical Shift (δ): The chemical shift of the -OH protons is highly variable and depends on the solvent, concentration, and temperature. They typically appear as a broad singlet anywhere between 4 and 9 ppm. In many cases, this signal can be very broad and may not be easily distinguishable from the baseline.

  • Multiplicity: Due to rapid chemical exchange, the boronic acid protons do not typically show coupling to other protons in the molecule and appear as a broad singlet .

  • Deuterium Exchange: To confirm the assignment of the boronic acid proton signal, a simple experiment can be performed. After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, and the spectrum is re-acquired. The acidic -OH protons will exchange with deuterium, and the corresponding signal will disappear or significantly diminish in intensity.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-3, H-5~7.0 - 7.5Triplet³JHF ≈ 8-10 Hz2H
-B(OH)₂Variable (e.g., 4-9)Broad SingletN/A2H

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound is outlined below.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh ~10-20 mg of This compound b Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer (≥400 MHz) c->d e Lock and Shim d->e f Acquire ¹H Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Integration and Peak Picking h->i j Spectral Interpretation i->j

Caption: Experimental workflow for acquiring and processing the ¹H NMR spectrum.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly of the labile boronic acid protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider are:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (1-5 seconds)

      • Number of scans (typically 8-16 for sufficient signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum using the residual solvent peak. For example, the residual peak of DMSO-d₆ is at approximately 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Measure the chemical shifts and coupling constants.

Interpreting the Spectrum: A Practical Walkthrough

When presented with the ¹H NMR spectrum of this compound, the following steps will guide the interpretation:

  • Identify the Aromatic Signal: Look for a signal in the 7.0-7.5 ppm region. This signal should integrate to 2 protons. The characteristic multiplicity of this signal will be a triplet, arising from coupling to the two equivalent fluorine atoms.

  • Measure the ³JHF Coupling Constant: Carefully measure the distance in Hertz between the peaks of the triplet. This value corresponds to the three-bond proton-fluorine coupling constant (³JHF) and should be in the range of 8-10 Hz.

  • Locate the Boronic Acid Signal: Search for a broad singlet that integrates to 2 protons. Its chemical shift can be highly variable. If there is ambiguity, perform a D₂O exchange experiment.

  • Check for Impurities: Examine the spectrum for any unexpected signals. Common impurities include residual solvents from the synthesis or purification process. Consult tables of common NMR solvent impurities to identify these peaks.

Spin-Spin Coupling Diagram

The coupling pattern of the aromatic protons can be visualized with a spin-spin coupling diagram.

G cluster_aromatic Aromatic Proton (H-3/H-5) Splitting cluster_unsplit cluster_doublet cluster_triplet a Unsplit Signal b Coupling to first ¹⁹F (³JHF) c Coupling to second ¹⁹F (³JHF) unsplit d1 unsplit->d1 d2 unsplit->d2 unsplit_top unsplit_top->unsplit unsplit_bottom t1 d1->t1 t2 d1->t2 d2->t2 t3 d2->t3 d1_top d1_top->d1 d2_top d2_top->d2 t1_top t1_top->t1 t2_top t2_top->t2 t3_top t3_top->t3

Caption: Spin-spin splitting diagram for the aromatic protons.

Conclusion

The ¹H NMR spectrum of this compound, while appearing simple, provides a wealth of structural information. The chemical shift and, most importantly, the triplet multiplicity of the aromatic protons, with a characteristic ³JHF coupling constant, serve as a definitive fingerprint for this molecule. The broad, exchangeable signal of the boronic acid protons further confirms the presence of this functional group. By following the systematic approach to spectral acquisition and interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

The Versatile Role of 4-Bromo-2,6-difluorophenylboronic Acid in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorophenylboronic acid, a halogenated organoboron compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a bromine atom, render it a highly versatile reagent. This technical guide provides an in-depth review of the synthesis, key applications, and experimental protocols involving this compound, with a particular focus on its utility in cross-coupling reactions for the preparation of materials and pharmaceutically active molecules.

Synthesis of this compound

The most common synthetic route to this compound commences with the bromination of 2,6-difluoroaniline. The resulting 4-bromo-2,6-difluoroaniline is then converted to the corresponding boronic acid via a diazotization reaction followed by borylation.

Synthesis_Pathway A 2,6-Difluoroaniline B 4-Bromo-2,6-difluoroaniline A->B Br2, Acetic Acid C 4-Bromo-2,6-difluorophenyldiazonium salt B->C NaNO2, HCl D This compound C->D B(OR)3 then H3O+ Suzuki_Coupling BoronicAcid This compound Catalyst Pd Catalyst BoronicAcid->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Base Base Base->Catalyst Kinase_Inhibition Kinase Kinase PhosphorylatedSubstrate Phosphorylated Substrate Kinase->PhosphorylatedSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (containing 4-bromo-2,6- difluorophenyl moiety) Inhibitor->Kinase CellSignaling Downstream Cellular Signaling PhosphorylatedSubstrate->CellSignaling BiologicalEffect Biological Effect (e.g., Tumor Growth) CellSignaling->BiologicalEffect

The Pivotal Role of Fluorophenylboronic Acids in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenylboronic acids have emerged as a versatile and powerful class of molecules in medicinal chemistry, driving significant advancements in drug discovery and development. Their unique chemical properties, stemming from the synergistic effects of the fluorine atom and the boronic acid moiety, have positioned them as privileged scaffolds in the design of targeted therapies, diagnostic agents, and as indispensable tools in organic synthesis. This technical guide provides a comprehensive overview of the core applications of fluorophenylboronic acids, with a focus on their role as enzyme inhibitors and in molecular imaging. We present key quantitative data, detailed experimental methodologies, and visual representations of underlying mechanisms to support researchers in this dynamic field.

Core Applications in Medicinal Chemistry

The utility of fluorophenylboronic acids in medicinal chemistry is broad, with two particularly prominent areas of application: enzyme inhibition and Positron Emission Tomography (PET) imaging.

Enzyme Inhibition: A Focus on Serine Proteases and β-Lactamases

Fluorophenylboronic acids are potent inhibitors of various enzymes, most notably serine proteases and β-lactamases. The electrophilic nature of the boron atom allows it to form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of substrate hydrolysis and leading to potent inhibition.[1][2][3] The presence of a fluorine atom on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties.[4]

Serine proteases play crucial roles in various physiological and pathological processes, including cancer progression, making them attractive therapeutic targets.[5][6] Fluorophenylboronic acid derivatives have shown significant promise as inhibitors of these enzymes.

Quantitative Inhibition Data for Serine Protease Inhibitors

CompoundTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference
(2-benzyloxy-5-fluorophenyl)boronic acidHormone-Sensitive Lipase-140 nM[5]
Z-SSKL(boro)LProstate-Specific Antigen65 nM-[7]
Pyrimidine 15p38α MAPK-250 nM[8]
Pyrimidine 34p38α MAPK-96 nM[8]
Pyridine 3CK1δ-89 nM[8]
Pyridin-2-one 31JAK2-62 nM[8]

Mechanism of Serine Protease Inhibition by Fluorophenylboronic Acid

The inhibitory mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electron-deficient boron atom of the fluorophenylboronic acid. This forms a tetrahedral boronate adduct, which is stabilized by interactions within the enzyme's active site, effectively blocking substrate access.

G cluster_enzyme Serine Protease Active Site cluster_inhibitor Fluorophenylboronic Acid cluster_complex Tetrahedral Intermediate (Inhibited State) Ser-OH Catalytic Serine (Ser-OH) His-Im Histidine (His) Ser-OH->His-Im Proton Transfer Complex Ser-O-B(OH)₂(Ph-F)-His⁺ Ser-OH->Complex Forms Covalent Adduct Asp-COO Aspartate (Asp) His-Im->Asp-COO H-Bond FPBA F-Ph-B(OH)₂ FPBA->Ser-OH Nucleophilic Attack

Mechanism of Serine Protease Inhibition.

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health concern.[9][10][11] Fluorophenylboronic acids act as effective inhibitors of serine-based β-lactamases, restoring the efficacy of β-lactam antibiotics.[1][12][13]

Quantitative Inhibition Data for β-Lactamase Inhibitors

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
3-azidomethylphenyl boronic acid (Warhead 3)KPC-22.3 µM[1][14]
3-azidomethylphenyl boronic acid (Warhead 3)AmpC700 nM[1][14]
Compound 5 (triazole derivative)KPC-2730 nM[1][14]
Compound 10a (triazole derivative)AmpC140 nM[1][14]
BA3OXA-24/40~5 µM[13]
BA4OXA-24/40~5 µM[13]
BA8OXA-24/40~5 µM[13]
BA16OXA-24/40~5 µM[13]

Experimental Protocol: β-Lactamase Inhibition Assay

A general protocol for determining the inhibitory activity of fluorophenylboronic acids against β-lactamases involves monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin.

  • Enzyme and Inhibitor Preparation: Purified β-lactamase is diluted to a working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The fluorophenylboronic acid inhibitor is dissolved in DMSO and serially diluted.

  • Assay Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.

  • Substrate Addition: The reaction is initiated by the addition of nitrocefin.

  • Data Acquisition: The change in absorbance over time, due to the hydrolysis of nitrocefin, is measured using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated and used to determine the IC₅₀ or Kᵢ values for the inhibitor.[1]

Positron Emission Tomography (PET) Imaging

The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) into phenylboronic acid scaffolds allows for their use as PET imaging agents. [¹⁸F]Fluorophenylboronic acid derivatives can be designed to target specific biological markers, such as overexpressed enzymes or receptors in tumors, enabling non-invasive visualization and quantification of these targets in vivo.[15][16]

Experimental Workflow for [¹⁸F]-Radiolabeling and PET Imaging

The development and application of an [¹⁸F]fluorophenylboronic acid-based PET tracer involves several key steps, from radiosynthesis to in vivo imaging.

G cluster_synthesis Radiosynthesis cluster_imaging In Vivo PET Imaging Precursor Boronic Ester Precursor Radiolabeling Copper-Mediated Radiofluorination Precursor->Radiolabeling Fluoride [¹⁸F]Fluoride Fluoride->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Tracer [¹⁸F]Fluorophenylboronic Acid Tracer Purification->Tracer Injection Tracer Injection (intravenous) Tracer->Injection AnimalModel Animal Model (e.g., tumor-bearing mouse) AnimalModel->Injection PETScan PET/CT Scan Injection->PETScan Analysis Image Reconstruction and Data Analysis PETScan->Analysis G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling TTSP TTSP (e.g., Matriptase) proHGF pro-HGF TTSP->proHGF Activates PAR2 PAR-2 TTSP->PAR2 Cleaves & Activates HGF HGF proHGF->HGF Gprotein G-protein PAR2->Gprotein Activates cMet c-Met Receptor HGF->cMet Binds & Activates OncogenicSignaling Oncogenic Signaling (Proliferation, Invasion) cMet->OncogenicSignaling Gprotein->OncogenicSignaling FPBA_inhibitor Fluorophenylboronic Acid Inhibitor FPBA_inhibitor->TTSP Inhibits

References

Harnessing the Potential of 4-Bromo-2,6-difluorophenylboronic Acid in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

PART 1: CORE DIRECTIVE

Introduction: The Strategic Imperative of Fluorination in Advanced Organic Materials

The field of organic electronics, which encompasses technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is predicated on the precise molecular engineering of organic semiconductor materials.[1] Among the various synthetic strategies, the selective incorporation of fluorine atoms—a technique known as fluorination—has emerged as a powerful tool for fine-tuning the optoelectronic and physical properties of these materials.[2][3] The high electronegativity of fluorine profoundly influences the electronic structure of organic molecules, leading to enhanced performance and stability in electronic devices.[4]

This guide focuses on a particularly valuable building block in the organic electronics toolkit: 4-Bromo-2,6-difluorophenylboronic acid. We will explore its synthesis, properties, and diverse applications, providing a comprehensive technical overview for researchers and scientists in the field.

The Multifaceted Role of this compound

This compound is a trifunctional molecule that offers a unique combination of reactive sites and electronic modification. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[5][6][7] The bromine atom provides an additional, orthogonal site for similar cross-coupling reactions, enabling the construction of complex, multi-dimensional molecular architectures.[8]

Crucially, the two fluorine atoms positioned ortho to the boronic acid group impart significant and desirable electronic and steric effects. These fluorine atoms are strongly electron-withdrawing, which can lower the frontier molecular orbital (HOMO and LUMO) energy levels of the resulting organic semiconductor. This modulation of energy levels is critical for optimizing charge injection and transport in electronic devices.[2][4]

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a multi-step process that leverages modern synthetic methodologies.[9] While various routes have been explored, a common approach involves the ortho-lithiation of a suitably substituted difluorobromobenzene precursor, followed by reaction with a boron electrophile.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₄BBrF₂O₂[10][11]
Molecular Weight 236.81 g/mol [10][11]
CAS Number 352535-81-0[10][11]
Applications in Organic Electronic Devices

The true potential of this compound is realized when it is incorporated as a building block into larger, conjugated organic molecules destined for use in electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the design of OLEDs, achieving high efficiency, long operational lifetimes, and specific emission colors are paramount. The incorporation of the 4-bromo-2,6-difluorophenyl moiety can contribute to these goals in several ways:

  • Tuning Emission Wavelengths: The electron-withdrawing nature of the difluorophenyl group can be used to create materials with deep blue emission, which is often a challenge in OLED technology.

  • Enhancing Charge Transport: The fluorine atoms can influence the molecular packing in the solid state, potentially leading to more ordered thin films with improved charge carrier mobility.[12]

  • Improving Device Stability: The inherent strength of the carbon-fluorine bond can enhance the thermal and chemical stability of the final OLED materials, leading to longer device lifetimes.[3]

The bromine atom on the this compound serves as a convenient attachment point for other molecular fragments, allowing for the construction of complex emissive and charge-transporting materials.[13][14][15]

Organic Photovoltaics (OPVs)

In the field of OPVs, the power conversion efficiency is a key metric, and it is highly dependent on the energy level alignment of the donor and acceptor materials.[16] The ability of the difluorophenyl group to lower the HOMO and LUMO energy levels can be strategically employed to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of an OPV device.[4] By carefully selecting the coupling partners for the Suzuki reaction, researchers can create novel donor and acceptor materials with tailored electronic properties.[17][18]

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor. The introduction of fluorine atoms can enhance intermolecular interactions through non-covalent forces such as hydrogen bonding and dipole-dipole interactions.[2] These interactions can promote more ordered molecular packing in the solid state, which is conducive to efficient charge transport.[12] The rigid and planar nature of the aromatic systems that can be constructed using this compound also contributes to high charge carrier mobilities.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for utilizing this compound. Below is a general protocol for a typical Suzuki coupling.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Aryl Halide (R-X) pd_complex1 Ar-Pd(II)-X oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OR)2) pd_complex1->transmetalation Base pd_complex2 Ar-Pd(II)-Ar' transmetalation->pd_complex2 Boronic Acid (R'-B(OH)2) reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired aryl halide or triflate coupling partner (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Comparison of Fluorinated and Non-Fluorinated Analogues

The impact of fluorination can be clearly illustrated by comparing the properties of a hypothetical organic semiconductor with and without the 2,6-difluorophenyl group.

PropertyNon-Fluorinated AnalogueFluorinated Analogue (with 2,6-difluorophenyl group)
HOMO Energy Level -5.2 eV-5.5 eV
LUMO Energy Level -2.5 eV-2.8 eV
Electron Mobility 10⁻⁴ cm²/Vs10⁻³ cm²/Vs
Device Stability ModerateHigh

Note: The values in this table are illustrative and will vary depending on the specific molecular structure.

Logical Workflow: From Building Block to Device

The journey from this compound to a functional organic electronic device can be visualized as a logical workflow.

Diagram: Material Development Workflow

Workflow cluster_synthesis Molecular Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Evaluation start This compound suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification and Characterization suzuki->purification material Novel Organic Semiconductor purification->material thin_film Thin Film Deposition material->thin_film device Device Assembly (OLED, OPV, OFET) thin_film->device characterization Electrical and Optical Characterization device->characterization analysis Data Analysis and Optimization characterization->analysis

Caption: A flowchart illustrating the process from the initial building block to the final device evaluation.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of advanced organic semiconductors. Its unique combination of reactive sites and the electron-withdrawing nature of the difluorophenyl group provides chemists with a valuable tool for tuning the properties of materials for a wide range of organic electronic applications. As the demand for higher-performance and more stable organic electronic devices continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of this exciting field.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2,6-difluorophenylboronic acid. The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis, particularly valuable in the development of pharmaceuticals and functional materials.[1] The presence of the difluoro-substituted phenyl ring is a key structural motif in many biologically active compounds.

The protocol herein is a representative procedure, and optimization of reaction conditions may be necessary for specific substrates.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide (or triflate) using a palladium catalyst and a base.[2][3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of reactants.[4]

The catalytic cycle, illustrated below, involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.[2][5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[2][3]

  • Reductive Elimination: The two organic fragments are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2][5]

Challenges with Electron-Deficient Boronic Acids

This compound is considered an electron-deficient boronic acid due to the presence of the electron-withdrawing fluorine atoms. Such substrates can be challenging in Suzuki-Miyaura couplings as they are prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product.[4][6][7] Careful selection of the catalyst, base, and reaction conditions is crucial to favor the desired cross-coupling pathway.

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a ligand like XPhos or SPhos; 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and hotplate

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum or a stopcock and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Place the reaction vessel in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. While specific data for this compound is not extensively published, the conditions for other difluorophenylboronic acids provide a strong predictive framework.

Table 1: Reaction with Aryl Bromides

Entry Aryl Bromide Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
1 4-Bromoanisole Pd(PPh₃)₄ (3) Na₂CO₃ (2 M aq.) Toluene/Ethanol 85 12 ~90
2 1-Bromo-4-nitrobenzene Pd(dppf)Cl₂ (3) K₂CO₃ Dioxane/H₂O 100 8 ~88

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~85 |

Data adapted from a similar protocol for 3,4-Difluorophenylboronic Acid.

Table 2: Reaction with Aryl Chlorides

Entry Aryl Chloride Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
1 4-Chloroanisole Pd₂(dba)₃ (2) / RuPhos (4) K₃PO₄ t-BuOH/H₂O 100 24 ~75
2 1-Chloro-4-nitrobenzene Pd(OAc)₂ (2) / SPhos (4) Cs₂CO₃ Toluene 110 18 ~80

| 3 | 4-Chlorobenzonitrile | PEPPSI-IPr (3) | K₂CO₃ | Dioxane | 120 | 24 | ~70 |

Data adapted from a similar protocol for 3,4-Difluorophenylboronic Acid. Note that aryl chlorides are generally less reactive and may require more active catalysts and harsher conditions.

Visualizing the Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert_atm 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert_atm add_solvent 3. Add Degassed Solvent inert_atm->add_solvent heating 4. Heat and Stir add_solvent->heating monitoring 5. Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup 6. Aqueous Workup (Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

suzuki_catalytic_cycle pd0 Pd(0)Ln pd2_ox R1-Pd(II)Ln-X pd0->pd2_ox Oxidative Addition pd2_trans R1-Pd(II)Ln-R2 pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R1-R2 pd2_trans->product reagents_ox R1-X (Aryl Halide) reagents_trans R2-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Optimizing Palladium-Catalyzed Coupling of 4-Bromo-2,6-difluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection and use of palladium catalysts in the Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-difluorophenylboronic acid. This sterically hindered and electronically modified boronic acid presents unique challenges, including the potential for protodeboronation. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Challenges in Coupling this compound

The ortho-difluoro substitution pattern of this compound significantly influences its reactivity in Suzuki-Miyaura coupling reactions. The primary challenge is the increased susceptibility to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, particularly under basic conditions. This side reaction reduces the yield of the desired cross-coupled product.

Furthermore, the steric hindrance imposed by the two ortho-fluorine atoms can impede the transmetalation step in the catalytic cycle. Therefore, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate this step and promote efficient coupling.

Recommended Palladium Catalyst Systems

For the successful coupling of sterically hindered boronic acids like this compound, the use of palladium precatalysts in combination with specialized biarylphosphine ligands (Buchwald ligands) is highly recommended. These systems are designed to generate the active Pd(0) species in situ under conditions that minimize boronic acid decomposition.

Key components of an effective catalyst system include:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium precatalysts such as those developed by Buchwald and coworkers are effective. A specific precatalyst designed for unstable boronic acids has been shown to be particularly effective for coupling 2,6-difluorophenylboronic acid and is a strong candidate for this substrate.[1][2][3][4]

  • Ligand: Bulky, electron-rich monophosphine ligands are essential. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent choices that have demonstrated high efficacy in promoting the coupling of challenging substrates.[1][3] These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.

  • Base: A moderately strong base is typically required. Potassium phosphate (K₃PO₄) is often a good choice as it is effective in promoting the reaction while minimizing protodeboronation compared to stronger bases.

  • Solvent: A mixture of an organic solvent and water is commonly used. A 2:1 mixture of tetrahydrofuran (THF) and water has been shown to be effective.[3]

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes recommended reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is based on established protocols for structurally similar 2,6-difluorophenylboronic acids, which are expected to exhibit comparable reactivity.

Aryl Halide Coupling PartnerPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Reported Yield (%) (for 2,6-difluorophenylboronic acid)
4-Chloroanisole2XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95[3]
4-Chlorobenzonitrile2XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.598
4-Bromotoluene2XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.597
1-Bromo-4-(trifluoromethyl)benzene2XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.596

Note: The yields presented are for the coupling of 2,6-difluorophenylboronic acid and serve as a strong predictive baseline for reactions with this compound under the same conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl bromides and chlorides.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a suitable palladium precatalyst

  • XPhos (4 mol%) or other suitable Buchwald ligand

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., THF/Water 2:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (e.g., 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and potassium phosphate (2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., 6 mL of a 2:1 mixture of THF and water) to the flask via syringe.

  • Stir the reaction mixture vigorously at room temperature (or heat to 40 °C if necessary).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions with highly active catalyst systems are often complete within 30 minutes to 2 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for setting up the Suzuki-Miyaura coupling reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base solvents Add Degassed Solvents reagents->solvents stir Vigorous Stirring at RT or 40°C solvents->stir monitor Monitor Progress (TLC, GC/LC-MS) stir->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding the role of the palladium catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl R¹-Pd(II)L₂-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination PdII_Biaryl->RedElim Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxiAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Optimal Base Selection in Suzuki Reactions Involving 4-Bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly when working with sterically hindered or electronically modified substrates such as 4-Bromo-2,6-difluorophenylboronic acid. This document provides a comprehensive guide to selecting the optimal base for Suzuki reactions involving this specific boronic acid, complete with comparative data from analogous systems and detailed experimental protocols.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by facilitating the transmetalation step. There are two predominant mechanistic pathways influenced by the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then undergoes transmetalation with the palladium(II) halide complex. Weaker bases such as carbonates and phosphates are commonly employed in this pathway.[1]

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to generate a more reactive palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway is dependent on the specific base, solvent, and substrates utilized. For sterically hindered boronic acids like this compound, the choice of base is paramount to achieving high yields and minimizing side reactions like protodeboronation.

Comparative Performance of Common Bases in Suzuki Reactions of Fluorinated Phenylboronic Acids
EntryBaseCatalyst / LigandSolvent SystemTemperature (°C)Typical Yield (%)Notes
1K₃PO₄Pd(OAc)₂ / XPhos or SPhosTHF/H₂O or Dioxane/H₂ORoom Temp - 40>90Often the base of choice for challenging couplings, including those with sterically hindered substrates.[1]
2K₂CO₃Pd(PPh₃)₄ or PdCl₂(dppf)Dioxane/H₂O or DMF/H₂O80 - 11075 - 98A widely used and cost-effective base, often effective for a broad range of substrates.[2]
3Cs₂CO₃Pd₂(dba)₃ / XPhos or PdCl₂(dppf)Dioxane or DME80 - 11088 - 95Highly effective, particularly for difficult couplings, due to its high solubility and the effect of the cesium cation.
4NaOH or KOHPd(OAc)₂ or PdCl₂(dppf)Water or EtOH/Water80 - 100VariableStrong inorganic bases that can be effective, but may promote side reactions with sensitive substrates.
5Organic Bases (e.g., Et₃N, DIPEA)Pd(OAc)₂ / PPh₃DMF or Toluene80 - 110Generally LowerLess common for Suzuki couplings but can be useful for substrates intolerant to strong inorganic bases.[2]

Experimental Protocols

The following are detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound using different classes of bases. Safety Note: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is recommended as a starting point for achieving high yields, especially with challenging aryl halide coupling partners.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos or SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Water (2 mL)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and the phosphine ligand.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously at room temperature or heat to 40-80 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)

This protocol provides a more cost-effective method that is often successful for a wide range of aryl halides.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)Ln-R² PdII->PdII_R1R2 Transmetalation Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product Coupled Product (R¹-R²) BoronicAcid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) R1X Aryl Halide (R¹-X) R2BOH2 Boronic Acid (R²B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reaction Components reagents Add Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand to Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolate and Characterize Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials.[1] The introduction of fluorine atoms into these structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3] 4-Bromo-2,6-difluorophenylboronic acid is a valuable building block that allows for the strategic incorporation of a fluorinated phenyl ring, while the bromine atom provides a reactive handle for further functionalization. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds, offering a versatile and efficient route to a diverse range of biaryl compounds under mild conditions.

This document provides detailed protocols and application notes for the synthesis of biaryl compounds utilizing this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Data Presentation: A Comparative Overview of Reaction Conditions

The successful synthesis of biaryl compounds using this compound is highly dependent on the careful selection of the reaction parameters. The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling with various aryl halides, providing a comparative overview to guide reaction optimization.

EntryAryl Halide PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene/Ethanol804-6>90
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1008-12~88
34-ChlorobenzonitrilePd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene11018-24~80
42-BromopyridinePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O906-8~85
51-Bromo-3,5-dimethylbenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O10016-24~75

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures. The data is compiled from typical conditions for similar fluorinated boronic acids.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide.

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v)

  • Microwave reaction vial with a cap

Procedure:

  • Reaction Setup: To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), PdCl₂(dppf) (0.015 mmol), and K₂CO₃ (1.5 mmol).

  • Solvent Addition: Add the 1,4-dioxane/water solvent system (3 mL).

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Catalyst, Ligand, and Base degas Degas Reaction Vessel (Vacuum/Inert Gas Cycles) reagents->degas solvent Add Degassed Solvent degas->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute, and Perform Aqueous Wash monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki-Miyaura Catalytic Cycle

The core of this transformation is the palladium-catalyzed cycle, which is illustrated below.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X transmetalation Transmetalation pd2_biaryl R-Pd(II)L_n-Ar pd2_complex->pd2_biaryl [Ar-B(OH)₃]⁻ r_b_oh2 Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ r_b_oh2->boronate Base base Base pd2_biaryl->pd0 reductive_elimination Reductive Elimination biaryl_product R-Ar reductive_elimination->biaryl_product

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-2,6-difluorophenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-difluorophenylboronic acid is a versatile and highly valuable reagent in modern pharmaceutical synthesis. Its unique structural features, comprising a bromine atom and two fluorine atoms on a phenylboronic acid scaffold, make it an ideal building block for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs). The presence of the difluorophenyl motif can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Key Application: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Intermediate

A significant application of this compound is in the synthesis of substituted pyrazolopyrimidines, a class of compounds that are potent inhibitors of various protein kinases and are of great interest in the development of targeted cancer therapies. The following sections detail the synthesis of a key intermediate, 3-(2,6-difluoro-4-(1H-pyrazol-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a scaffold found in a number of kinase inhibitors.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical reactants, conditions, and outcomes for the Suzuki-Miyaura cross-coupling reaction to synthesize the target pharmaceutical intermediate.

ParameterValue
Reactant 1 This compound
Reactant 2 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) / Water
Temperature 90 °C
Reaction Time 12-24 hours
Typical Yield 75-85%
Purity >95% (after purification)

Experimental Protocols

Materials:

  • This compound (1.2 equiv)

  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)

  • Potassium Carbonate (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).

  • Solvent Addition: Add anhydrous DMF and degassed water in a 4:1 ratio to the reaction flask via a syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water to remove DMF and inorganic salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-(2,6-difluoro-4-(1H-pyrazol-1-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.

Visualizations

// Nodes Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)L2-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdAr [label="Ar-Pd(II)L2-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Ar-X\n(Aryl Halide)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBOH [label="Ar'-B(OH)2\n(Boronic Acid)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [dir=back]; ArX -> OxAdd; OxAdd -> ArPdX; ArPdX -> Transmetal; ArBOH -> Transmetal; Base -> Transmetal; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }

Caption: Step-by-step workflow for the synthesis of the pharmaceutical intermediate.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-difluorophenylboronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between 4-Bromo-2,6-difluorophenylboronic acid and various aryl chlorides. This reaction is a critical transformation in synthetic organic chemistry, enabling the formation of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and two fluorine atoms on the phenylboronic acid ring presents unique challenges and opportunities for selective chemical modifications.

Introduction to the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[1][2] This reaction is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[3] The coupling of aryl chlorides is often more challenging than that of the corresponding bromides or iodides due to the stronger carbon-chlorine bond, which makes oxidative addition to the palladium catalyst the rate-limiting step.[2]

A key consideration for the coupling of this compound is the presence of the bromo substituent. The relative reactivity of C-Br versus C-Cl bonds in palladium-catalyzed couplings typically follows the order C-I > C-Br > C-Cl.[2] This suggests a potential for chemoselectivity issues, such as self-coupling of the boronic acid or preferential reaction at the C-Br bond. However, with the appropriate choice of catalyst and reaction conditions, selective coupling at the aryl chloride position can be achieved.

Data Presentation: Reaction Conditions for Analogous Couplings

While specific data for the coupling of this compound with aryl chlorides is limited in the literature, the following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of structurally similar difluorophenylboronic acids with various aryl chlorides. These conditions can serve as a starting point for optimization.

Table 1: Suzuki Coupling of 3,4-Difluorophenylboronic Acid with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄t-BuOH/H₂O10024~75
21-Chloro-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene11018~80
34-ChlorobenzonitrilePEPPSI-IPr (3)K₂CO₃Dioxane12024~70

Table 2: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Chlorides

EntryAryl ChlorideCatalyst / Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Toluene/H₂O10016High
21-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane11018High
32-ChloropyridinePdCl₂(dppf) (3)K₂CO₃DMF/H₂O10012Moderate

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl chlorides. These protocols should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., XPhos, 0.04 mmol), and base (e.g., K₃PO₄, 3.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., 10 mL of Toluene). If using a water-soluble base, a biphasic solvent system (e.g., Toluene/H₂O 4:1) can be employed.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and an organic solvent (e.g., ethyl acetate, 30 mL) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, especially for challenging couplings.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃) (3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/H₂O 4:1)

  • Microwave reaction vial and microwave reactor

Procedure:

  • To a microwave reaction vial, add the aryl chloride (0.5 mmol), this compound (0.75 mmol), palladium catalyst (0.015 mmol), and base (1.5 mmol).

  • Add the solvent system (e.g., 4 mL of 4:1 1,4-Dioxane/H₂O).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Aryl Chloride, This compound, Catalyst, Ligand, and Base Inert_Atmosphere Purge with Inert Gas (Nitrogen or Argon) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 100-120 °C with Vigorous Stirring Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool to Room Temperature and Add Water Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine and Dry Extraction->Washing Concentration Concentrate under Reduced Pressure Washing->Concentration Purification Purify by Column Chromatography or Recrystallization Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Biaryl Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes & Protocols: Leveraging 4-Bromo-2,6-difluorophenylboronic Acid for Efficient C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the effective utilization of 4-bromo-2,6-difluorophenylboronic acid in palladium-catalyzed cross-coupling reactions. The unique electronic and steric properties of this reagent make it a valuable building block for the synthesis of complex biaryl and heteroaryl structures, particularly in the context of drug discovery and materials science.

Introduction: The Strategic Advantage of this compound

This compound (CAS No. 352535-81-0) is a versatile organoboron compound with the molecular formula C₆H₄BBrF₂O₂ and a molecular weight of 236.81 g/mol .[1][2] Its structure is characterized by a phenyl ring substituted with a boronic acid group, a bromine atom, and two fluorine atoms positioned ortho to the boronic acid. This specific arrangement of substituents imparts distinct reactivity and utility in organic synthesis.

The presence of two ortho-fluorine atoms creates significant steric hindrance around the boronic acid moiety. While this can present challenges in achieving efficient coupling, it also offers a strategic advantage in controlling the regioselectivity of certain reactions and influencing the final conformation of the target molecule.[3][4] The electron-withdrawing nature of the fluorine atoms also modulates the electronic properties of the aromatic ring, influencing the kinetics and outcome of cross-coupling reactions. The bromine atom serves as a convenient handle for subsequent orthogonal C-C bond formations, allowing for the sequential construction of complex molecular architectures.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex.[5][6] This reaction is widely favored due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[6][7]

Mechanistic Considerations for a Hindered Substrate

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For a sterically demanding substrate like this compound, careful consideration of each step is crucial for reaction optimization.

  • Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). The choice of a bulky, electron-rich phosphine ligand on the palladium catalyst can facilitate this step.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] The steric hindrance from the ortho-fluorine atoms can slow down this step, necessitating the use of specific ligands and bases to promote the transfer.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands can also promote this final step.[9]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_intermediate R¹-Pd(II)L₂-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) PdII_intermediate->Transmetalation PdII_coupled R¹-Pd(II)L₂-R² Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 R¹-R²

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[4]

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like a Buchwald-type pre-catalyst)[11]

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)[12]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)[5]

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%). For sterically hindered substrates, using a pre-catalyst system with a bulky phosphine ligand (e.g., SPhos, XPhos) is often beneficial.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should be sufficient to dissolve the reactants (typically a 0.1 M to 0.5 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow start Start setup Combine Reactants and Base in a Dry Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Cool, Dilute, and Wash monitor->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end End purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization and Troubleshooting

Achieving high yields in Suzuki-Miyaura couplings, especially with sterically hindered substrates, often requires careful optimization of reaction parameters.

Parameter Recommendation for this compound Rationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4]These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition and reductive elimination steps with hindered substrates.[6]
Base Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[12]Stronger bases facilitate the formation of the boronate anion, which is necessary for the transmetalation step. This is particularly important for electron-deficient and sterically hindered boronic acids.
Solvent Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[5]The solvent choice influences the solubility of the reagents and the reaction rate. A solvent screen may be necessary for optimal results.
Temperature Reaction temperatures typically range from 80 °C to 110 °C.Higher temperatures are often required to overcome the activation energy barrier associated with sterically demanding substrates.

Common Issues and Solutions:

  • Low or No Conversion: This can be due to an inactive catalyst, suboptimal reaction conditions, or steric hindrance.[4] Consider using a more active pre-catalyst, a bulkier ligand, a stronger base, or a higher reaction temperature.[4][11]

  • Protodeboronation (Loss of the Boronic Acid Group): This side reaction can be minimized by using anhydrous solvents, ensuring a thoroughly inert atmosphere, and sometimes by the slow addition of the boronic acid to the reaction mixture.

  • Homocoupling of the Boronic Acid: This can occur if the transmetalation is slow. Optimizing the ligand and base can help to favor the desired cross-coupling pathway.[11]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling. While its steric and electronic properties require careful consideration in reaction design, the use of appropriate catalysts, ligands, and bases can lead to efficient and high-yielding C-C bond formation. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully incorporate this important building block into their synthetic strategies.

References

Application Notes and Protocols for the Purification of Suzuki Coupling Products from 4-Bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The use of fluorinated building blocks, such as 4-Bromo-2,6-difluorophenylboronic acid, is of particular interest in pharmaceutical and materials science due to the ability of fluorine substituents to enhance metabolic stability, binding affinity, and other physicochemical properties of the target molecules.

The purification of the resulting biaryl products is a critical step to ensure the removal of residual catalyst, unreacted starting materials, and reaction byproducts. This document provides detailed application notes and protocols for the purification of Suzuki coupling products derived from this compound, focusing on common techniques such as aqueous workup, column chromatography, and recrystallization.

Common Impurities in Suzuki Coupling Reactions

A successful purification strategy begins with an understanding of potential impurities. In the context of Suzuki coupling reactions with this compound, common impurities may include:

  • Homocoupling Products: Dimerization of the boronic acid or the coupling partner. The formation of homocoupling byproducts of the boronic acid reactant is a known issue, particularly in the presence of molecular oxygen.

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.

  • Protodeboronation Product: The product of the boronic acid reacting with a proton source, resulting in 1-bromo-3,5-difluorobenzene.

  • Residual Palladium Catalyst: The palladium catalyst and its degradation products.

  • Inorganic Salts: Byproducts from the base used in the reaction.

General Purification Workflow

A typical purification workflow for Suzuki coupling products involves a multi-step process designed to systematically remove different types of impurities.

G reaction Crude Reaction Mixture workup Aqueous Workup reaction->workup Quench with water extraction Solvent Extraction workup->extraction e.g., Ethyl Acetate drying Drying and Concentration extraction->drying e.g., Na2SO4 chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization hplc Preparative HPLC chromatography->hplc For higher purity pure_product Pure Product chromatography->pure_product recrystallization->hplc For higher purity recrystallization->pure_product hplc->pure_product

Caption: General experimental workflow for the purification of Suzuki coupling products.

Experimental Protocols

Protocol 1: Aqueous Workup

This initial step aims to remove inorganic salts and water-soluble impurities from the crude reaction mixture.

Procedure:

  • Upon completion of the Suzuki coupling reaction, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine (saturated aqueous NaCl solution).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired product from starting materials, byproducts, and residual catalysts based on their differential polarity.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for biaryl compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel.

  • Elution: Begin elution with the determined solvent system, often using a gradient of increasing polarity to effectively separate the components.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Representative Column Chromatography Conditions

Product TypeStationary PhaseEluent SystemTypical Rf of Product
Fluorinated BiarylSilica GelHexanes/Ethyl Acetate (gradient)0.2 - 0.4
Fluorinated BiarylSilica GelHexanes/Dichloromethane (gradient)0.2 - 0.4

Note: The optimal solvent system and gradient will depend on the specific polarity of the synthesized biaryl compound and must be determined empirically.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.

Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For fluorinated biaryl compounds, common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Recrystallization Solvent Screening for Fluorinated Biaryls

Solvent/Solvent SystemExpected PurityNotes
Ethanol/Water>98%Good for compounds with moderate polarity.
Isopropanol>98%A common choice for many organic solids.
Toluene>98%Suitable for less polar compounds.
Hexane/Ethyl Acetate>98%The ratio can be adjusted to optimize solubility and crystal formation.

Note: The choice of recrystallization solvent is crucial and may require screening of several options to achieve optimal results.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99.5%) or for separating closely related impurities, preparative HPLC is the method of choice.[2]

Methodology:

  • Method Development: Develop a separation method on an analytical scale to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid).

  • Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and sample loading.

  • Fraction Collection: Collect the fractions corresponding to the pure product peak.

  • Solvent Removal: Remove the mobile phase from the collected fractions, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Data Presentation: General Preparative HPLC Conditions for Fluorinated Biaryls

Stationary PhaseMobile PhaseDetection
C18 (Reversed-Phase)Acetonitrile/Water (with 0.1% Formic Acid)UV (e.g., 254 nm)
C18 (Reversed-Phase)Methanol/Water (with 0.1% Formic Acid)UV (e.g., 254 nm)

Note: Specific gradient conditions, flow rates, and column dimensions will need to be optimized for each specific compound.[3]

Logical Relationships and Workflows

Troubleshooting Purification Challenges

G start Purification Issue oiling_out Product Oils Out During Recrystallization start->oiling_out low_yield Low Yield After Purification start->low_yield co_elution Co-elution of Product and Impurity in Chromatography start->co_elution solution1 - Add more solvent - Cool more slowly - Use a seed crystal oiling_out->solution1 solution2 - Optimize recrystallization solvent - Check for product loss during workup - Combine multiple crops of crystals low_yield->solution2 solution3 - Change solvent system polarity - Try a different stationary phase - Use preparative HPLC co_elution->solution3

Caption: Troubleshooting common issues in the purification of Suzuki coupling products.

Conclusion

The purification of Suzuki coupling products derived from this compound can be effectively achieved through a systematic approach involving aqueous workup, followed by either flash column chromatography or recrystallization. For instances requiring the highest purity, preparative HPLC is a valuable tool. The choice of the specific purification method and conditions should be guided by the physical properties of the target compound and the nature of the impurities present. Careful execution of these protocols will enable researchers to obtain highly pure fluorinated biaryl compounds for their downstream applications in drug discovery and materials science.

References

Application Notes and Protocols for Aqueous Workup of Reactions Involving 4-Bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the aqueous workup of reactions utilizing 4-Bromo-2,6-difluorophenylboronic acid, a key reagent in modern organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. The unique electronic properties conferred by the di-ortho-fluoro substitution pattern necessitate careful consideration of the workup protocol to ensure high purity and yield of the desired products.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the introduction of the 4-bromo-2,6-difluorophenyl moiety into a wide range of organic molecules. The electron-withdrawing nature of the fluorine atoms can significantly influence the physicochemical properties of the target compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets.

A critical step in the successful synthesis of compounds derived from this boronic acid is the post-reaction workup. A properly executed aqueous workup is essential for removing inorganic salts, residual palladium catalyst, unreacted starting materials, and byproducts, thereby facilitating the purification of the final product. Special attention must be paid to potential side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, a process that can be exacerbated under basic conditions.

General Principles of Aqueous Workup for Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling reaction typically involves an organoboron compound, an organohalide, a palladium catalyst, and a base in an organic solvent, often in the presence of water.[1] The aqueous workup for such reactions generally follows a series of steps designed to separate the desired organic product from the various reaction components.

A typical workflow involves quenching the reaction, followed by liquid-liquid extraction to partition the product into an organic phase while water-soluble impurities remain in the aqueous phase. Subsequent washing steps, drying of the organic layer, and solvent removal yield the crude product, which is then typically purified by column chromatography or recrystallization.[2]

Potential Challenges and Byproducts

Several byproducts can form during Suzuki-Miyaura reactions involving this compound, complicating the purification process. Understanding these potential impurities is key to designing an effective workup and purification strategy.

  • Homocoupling: The coupling of two molecules of the boronic acid can lead to the formation of symmetrical biaryl byproducts. This is often more prevalent if the reaction mixture is exposed to oxygen.

  • Protodeboronation: As mentioned, the replacement of the boronic acid functional group with a hydrogen atom is a common side reaction, particularly with electron-deficient arylboronic acids.[2]

  • Palladium Residues: The palladium catalyst can sometimes precipitate as palladium black or remain in the organic phase, requiring specific purification steps for its removal.

  • Unreacted Boronic Acid: Excess boronic acid from the reaction will need to be removed during the workup.

Experimental Protocols

The following protocols provide detailed methodologies for the aqueous workup of a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: Standard Aqueous Workup for a Suzuki-Miyaura Reaction

This protocol is a general procedure suitable for the workup of Suzuki-Miyaura reactions involving this compound and various aryl halides.

Methodology:

  • Reaction Quenching: Upon completion of the reaction (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and add water. Shake gently and allow the layers to separate. Remove the aqueous layer.

  • Base Wash (Optional): To remove any unreacted boronic acid and other acidic impurities, wash the organic layer with a dilute aqueous base solution, such as 1 M sodium carbonate (Na₂CO₃) or 1 M potassium carbonate (K₂CO₃).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic phase.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.[2]

Protocol 2: Workup with Methanol Wash for Boronic Acid Removal

This protocol incorporates an additional step to aid in the removal of residual boronic acid and its byproducts. Boronic acids can form volatile methyl esters upon treatment with methanol.

Methodology:

  • Follow steps 1-7 of Protocol 1 .

  • Methanol Co-evaporation: To the crude product, add methanol (MeOH) and concentrate the mixture under reduced pressure. Repeat this process 2-3 times. This procedure helps to remove boron-containing residues as the volatile trimethyl borate.

  • Final Purification: Proceed with purification of the resulting crude material by flash column chromatography or recrystallization.

Data Presentation

The success of a Suzuki-Miyaura coupling reaction and its subsequent workup is highly dependent on the specific substrates, catalyst system, and reaction conditions employed. The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura reactions with structurally similar difluorophenylboronic acids, which can serve as a guide for reactions with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chloroanisole2,5-Difluorophenylboronic AcidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene2,5-Difluorophenylboronic Acid[Pd(cinnamyl)Cl]₂ (1) / XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-BromoacetophenonePhenylboronic AcidPyridine-based Pd(II)-complex (0.25)KOH (2)Water100-160 (MW)5 min96
Aryl Iodide3,4-Difluorophenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O80-110-High
Aryl Bromide3,4-Difluorophenylboronic AcidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O80-110-Good

Note: This table is a compilation of data for analogous reactions and should be used as a reference.[2][3] Optimization of conditions is recommended for specific substrate combinations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Aqueous_Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Quench Quench with Water & Dilute with Organic Solvent Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Phase Organic Phase (Product) Extraction->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Salts, Byproducts) Extraction->Aqueous_Phase Wash_Base Wash with Aqueous Base (e.g., Na2CO3) Organic_Phase->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry over Anhydrous Agent (e.g., Na2SO4) Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification_Step Column Chromatography or Recrystallization Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: General workflow for the aqueous workup and purification of products from reactions with this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Recrystallization Techniques for Purifying Products of 4-Bromo-2,6-difluorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluorophenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are instrumental in the formation of carbon-carbon bonds, leading to the synthesis of complex biaryl molecules with significant applications in medicinal chemistry and materials science. The purification of the resulting solid products is a critical step to ensure the removal of unreacted starting materials, catalysts, and by-products. Recrystallization is a powerful and widely used technique for the purification of crystalline solids, relying on the principle of differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.

This document provides detailed application notes and protocols for the recrystallization of products derived from this compound. It includes guidance on solvent selection, general purification workflows, and specific experimental protocols.

General Purification Strategy

The purification of solid products from reactions involving this compound, such as Suzuki-Miyaura coupling, typically follows a standardized workflow. The initial crude reaction mixture is subjected to an aqueous workup to eliminate inorganic salts and water-soluble impurities. The resulting crude organic material can then be purified by either flash column chromatography or recrystallization. For solid products, recrystallization is often the preferred method for achieving high purity.

Selecting an Appropriate Recrystallization Solvent

The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures (near the solvent's boiling point).

  • Low solvency for the target compound at low temperatures (e.g., room temperature or in an ice bath).

  • High solvency for impurities at all temperatures, or very low solvency so they can be filtered off from the hot solution.

  • A boiling point that is below the melting point of the compound to be purified.

  • Chemical inertness towards the compound.

  • Volatility for easy removal from the purified crystals.

Commonly employed solvent systems for the recrystallization of biaryl compounds, which are typical products of this compound, include single-solvent systems like ethanol, methanol, or ethyl acetate, and two-solvent systems such as ethanol/water, n-hexane/ethyl acetate, or toluene/hexane.

Table 1: Common Solvents and Solvent Systems for Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Notes
n-HexaneNon-polar69Good for non-polar compounds; often used as an anti-solvent.
TolueneNon-polar111Effective for aromatic compounds.
Ethyl Acetate (EtOAc)Polar aprotic77A versatile solvent for a wide range of organic compounds.
Ethanol (EtOH)Polar protic78A common and effective solvent for many organic solids.
Methanol (MeOH)Polar protic65Similar to ethanol but with a lower boiling point.
WaterPolar protic100Used for polar compounds; can be effective in a two-solvent system with a miscible organic solvent.
n-Hexane / Ethyl AcetateVariableVariableA widely used two-solvent system for tuning polarity.
Ethanol / WaterVariableVariableA common two-solvent system for moderately polar compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that meets the criteria for effective recrystallization.

Materials:

  • Crude product derived from this compound

  • Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of the solvent with stirring. Add small portions of hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. To maximize yield, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Two-Solvent Recrystallization

This method is employed when a single suitable solvent cannot be found. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Materials:

  • Crude product

  • A "good" solvent (e.g., Ethyl Acetate, Acetone)

  • A "poor" solvent (e.g., n-Hexane, Water) - must be miscible with the "good" solvent.

  • Standard laboratory glassware for recrystallization.

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back to the mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of the two solvents (in the same approximate ratio) for washing the crystals.

Data Presentation

The following table summarizes recrystallization data for representative products that can be synthesized from this compound. This data is compiled from analogous procedures for similar classes of compounds and should serve as a starting point for optimization.

Table 2: Recrystallization Data for Representative Product Classes
Product ClassExample Structure (Generic)Recrystallization Solvent SystemTypical Yield (%)Purity Achieved (%)Notes
Biaryl Pyrimidines4-(4-Bromo-2,6-difluorophenyl)-pyrimidinen-Hexane70-85>98Condensed 4-bromopyrimidines often show good crystallinity from non-polar solvents.
Substituted Biaryls4'-Bromo-2',6'-difluoro-biphenyl-XEthyl Acetate / n-Hexane75-90>99Column chromatography followed by recrystallization is a common purification strategy.
N-Aryl AcetamidesN-(4-Bromo-2,6-difluorophenyl)acetamideEthyl Acetate80-95>99Slow evaporation from a suitable solvent can yield high-quality crystals.[1]
Benzyl Morpholines4-(4-Bromo-2,6-difluorobenzyl)morpholineIsopropanol65-80>97The polarity of the morpholine moiety may necessitate more polar solvents.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the purification of solid organic compounds via recrystallization.

Decision Tree for Solvent Selection

Solvent_Selection start Start: Crude Solid test_solubility Test Solubility in a Range of Solvents start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No try_another_solvent Try Another Solvent soluble_cold->try_another_solvent Yes good_single_solvent Good Single Solvent (Sparingly soluble cold, soluble hot) insoluble_hot->good_single_solvent No insoluble_hot->try_another_solvent Yes try_another_solvent->test_solubility two_solvent_system Consider Two-Solvent System try_another_solvent->two_solvent_system

Caption: A decision tree to guide the selection of an appropriate solvent for recrystallization.

Conclusion

The successful purification of products derived from this compound is paramount for their use in research and development. Recrystallization offers a powerful and scalable method for achieving high purity of solid compounds. The choice of an appropriate solvent system, guided by systematic screening, and the careful execution of the recrystallization protocol are key to obtaining high-quality crystalline products. The information and protocols provided herein serve as a comprehensive guide for researchers to develop and optimize their purification strategies for this important class of molecules.

References

Troubleshooting & Optimization

How to address low yield in Suzuki coupling with 4-Bromo-2,6-difluorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions involving 4-Bromo-2,6-difluorophenylboronic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling with this compound in a question-and-answer format.

Q1: I am observing very low to no product formation in my Suzuki coupling reaction. What are the primary factors to investigate?

A1: Low yields with this compound are often due to a combination of steric hindrance from the ortho-fluorine atoms and the electronic properties of the molecule. Key factors to re-evaluate are your catalyst system, base, and reaction conditions. The ortho-substituents can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2]

Q2: My starting materials are consumed, but the yield of the desired product is still low. What are the likely side reactions?

A2: If your starting materials are being consumed without significant formation of the desired product, two common side reactions are likely occurring:

  • Protodeboronation: This is the cleavage of the C-B bond on your boronic acid, which is replaced by a hydrogen atom. This is a common issue with electron-deficient boronic acids, especially in the presence of a strong base and water.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be competitive with the desired cross-coupling, particularly if the main reaction is slow due to steric hindrance.

Q3: Which palladium catalyst and ligand combination is recommended for this sterically hindered boronic acid?

A3: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate. It is highly recommended to use a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. These ligands are designed to facilitate the oxidative addition and reductive elimination steps for sterically demanding substrates.[3] Highly effective ligands include Buchwald-type biarylphosphines such as SPhos, XPhos, and RuPhos.[4]

Q4: What is the optimal choice of base and solvent for this reaction?

A4: The choice of base is critical and should be strong enough to promote transmetalation without excessively promoting protodeboronation. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are often good choices. The solvent system typically consists of an organic solvent with a small amount of water to aid in dissolving the base. Common solvent systems include dioxane/water, THF/water, and DMF/water.[5][6] Anhydrous conditions can sometimes be beneficial in minimizing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly, or should I convert it to a boronic ester?

A1: While boronic acids can be used directly, converting them to a more stable derivative like a pinacol boronic ester (Bpin) can protect against premature decomposition and protodeboronation, especially during prolonged reaction times or at elevated temperatures.[1]

Q2: How critical is it to degas the reaction mixture?

A2: It is highly critical. Oxygen can lead to the oxidation of the phosphine ligands and the palladium catalyst, rendering it inactive. It can also promote the homocoupling of the boronic acid. Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout.

Q3: What is a typical reaction temperature and time for this type of coupling?

A3: Due to the steric hindrance, higher temperatures (80-110 °C) are often required to achieve a reasonable reaction rate. However, with highly active modern catalysts, reactions can sometimes proceed at lower temperatures.[2] Reaction times can vary from a few hours to overnight. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal time.

Q4: The ortho-fluorine atoms on my boronic acid seem to be problematic. Is there a general trend for the effect of electron-withdrawing groups on Suzuki couplings?

A4: Electron-withdrawing groups, such as fluorine, on the boronic acid can make it more susceptible to protodeboronation. However, they can also increase the rate of transmetalation. The overall effect depends on a balance of these factors and the specific reaction conditions.[7] For ortho-substituted boronic acids, steric hindrance is often the dominant factor affecting the reaction rate.[2]

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki couplings of difluorophenylboronic acids with various aryl halides. This data can serve as a guide for optimizing your reaction with this compound.

Table 1: Suzuki Coupling of 2,4-Difluorophenylboronic Acid with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
5-Bromosalicylic acidPdCl₂ (1)NoneK₂CO₃ (2)DMF/H₂O751.798
Aryl ArenesulfonateNi(COD)₂ (5)PCy₃ (10)K₃PO₄ (1.5)TolueneRT1295

Data sourced from multiple studies for representative purposes.[5][7]

Table 2: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenonePd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O801285
Heteroaryl ChloridePd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane80478

Data sourced from multiple studies for representative purposes.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Bulky Phosphine Ligand

This protocol is a good starting point for the Suzuki coupling of this compound with an aryl bromide.

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Procedure for Unstable Polyfluorophenylboronic Acids

This protocol is adapted for boronic acids that are prone to decomposition.

  • Reaction Setup: In a reaction vial, add the aryl halide (1.0 equiv) and this compound (1.5 equiv).

  • Catalyst Addition: Add a highly active palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen.

  • Solvent and Base Addition: Add degassed anhydrous THF, followed by a degassed aqueous solution of K₃PO₄ (0.5 M).

  • Reaction: Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitoring and Workup: Monitor the reaction, which is often complete in a shorter timeframe (e.g., 30 minutes to a few hours). Follow the workup and purification steps outlined in Protocol 1.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA Oxidative Addition Intermediate (Ar-Pd(II)-X)L_n Pd0->OA Ar-X TM Transmetalation Intermediate (Ar-Pd(II)-Ar')L_n OA->TM Ar'B(OH)2 + Base RE Product Complex TM->RE Reductive Elimination RE->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RE->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OA BoronicAcid Boronic Acid (Ar'B(OH)2) BoronicAcid->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Catalyst Is the Catalyst System Optimal? Check_Base Is the Base/Solvent Combination Appropriate? Check_Catalyst->Check_Base Yes Solution_Catalyst Use Bulky Ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3 Check_Catalyst->Solution_Catalyst No Check_Conditions Are the Reaction Conditions Correct? Check_Base->Check_Conditions Yes Solution_Base Screen Bases (K2CO3, K3PO4, CsF) and Solvent Systems (Dioxane/H2O) Check_Base->Solution_Base No Solution_Conditions Ensure Proper Degassing Optimize Temperature and Time Check_Conditions->Solution_Conditions No End Improved Yield Check_Conditions->End Yes Check_Purity->Check_Catalyst Yes Solution_Purity Check for Degradation (e.g., Protodeboronation) Check_Purity->Solution_Purity No Solution_Catalyst->End Solution_Base->End Solution_Conditions->End Solution_Purity->Start

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Troubleshooting guide for failed 4-Bromo-2,6-difluorophenylboronic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-difluorophenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is not working, showing low to no yield. What are the primary factors to investigate?

A1: Failure of this specific reaction is often linked to the challenging nature of the boronic acid, which is both sterically hindered by the two ortho-fluoro groups and electronically deactivated.[1][2] A systematic check of the following is recommended:

  • Catalyst and Ligand Activity: The Palladium catalyst is the heart of the reaction. Ensure your catalyst, especially Pd(0) sources like Pd(PPh₃)₄, is fresh and active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be effectively reduced in situ to the active Pd(0) species.[3] For this sterically demanding substrate, consider switching to a more robust catalyst system employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[1][3]

  • Inert Atmosphere and Solvent Purity: Oxygen can lead to the decomposition of the Pd(0) catalyst and cause homocoupling of the boronic acid as a major side reaction.[1][4] It is critical to thoroughly degas all solvents (including water) and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Base Selection and Strength: The base is crucial for activating the boronic acid to facilitate the transmetalation step. Due to the steric hindrance of this compound, a stronger base is often required.[1] Screen stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as they are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

  • Reagent Quality: Verify the purity and stability of your this compound. Boronic acids, especially those with electron-withdrawing groups, can be susceptible to degradation over time, primarily through protodeboronation.

Q2: I am observing a significant amount of a byproduct that appears to be 1-bromo-3,5-difluorobenzene. What is this side reaction and how can I minimize it?

A2: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond. This is particularly prevalent with electron-deficient boronic acids like this compound and is often promoted by basic conditions and the presence of water.

To minimize protodeboronation:

  • Optimize Base and Water Content: While some water is often necessary to dissolve inorganic bases, excess water can serve as a proton source. Use the minimum amount of water required or consider using anhydrous conditions with a soluble base. A weaker base or a carefully controlled stoichiometry of a stronger base can also help.

  • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. If the desired coupling is sluggish, consider using a more active catalyst that can operate efficiently at a lower temperature.

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester, can protect it from premature decomposition.[1] These esters are cleaved in situ during the reaction to release the boronic acid.

Q3: My main side-product is the homocoupling of my boronic acid (formation of a symmetric biaryl from two molecules of the boronic acid). What causes this and how can I prevent it?

A3: Homocoupling is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[4] To prevent it:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) source, ensure its reduction to Pd(0) is efficient.[1]

  • Ligand Choice: The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[1][3]

Q4: The reaction is very slow or stalls completely. What adjustments can I make?

A4: The steric hindrance from the ortho-fluoro groups on this compound can significantly slow down the transmetalation and reductive elimination steps.[1] To overcome this:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for these challenging steps.

  • Use a More Active Catalyst/Ligand System: As mentioned in A1, specialized ligands like Buchwald-type biarylphosphines (XPhos, SPhos, RuPhos) or NHCs are designed to accelerate reactions with sterically demanding substrates.[1][3]

  • Screen Solvents: The choice of solvent can impact solubility and reaction rates. Common solvents for Suzuki reactions include 1,4-dioxane, toluene, or THF, often with a small amount of water. Screening different solvent systems may improve your results.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed reactions involving this compound.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality - Boronic Acid (degradation?) - Aryl Halide - Solvent (anhydrous?) - Base (dry?) start->check_reagents Initial Checks check_conditions Review Reaction Conditions - Inert Atmosphere (O2 exclusion?) - Degassing thorough? - Temperature appropriate? start->check_conditions side_products Analyze Byproducts (TLC, LC-MS, GC-MS) check_reagents->side_products check_conditions->side_products protodeboronation Protodeboronation Dominant side_products->protodeboronation C-B bond cleavage homocoupling Homocoupling Dominant side_products->homocoupling Dimer of boronic acid no_reaction Mainly Starting Material side_products->no_reaction No conversion optimize_base Optimize Base/Solvent - Use weaker base (K2CO3) - Reduce water content - Use boronic ester (MIDA/Pin) protodeboronation->optimize_base optimize_atmosphere Improve Inert Conditions - Rigorous degassing - Use fresh Pd(0) catalyst homocoupling->optimize_atmosphere optimize_catalyst Optimize Catalyst System - Increase temperature - Use bulky ligand (XPhos, SPhos) - Screen stronger bases (K3PO4, Cs2CO3) no_reaction->optimize_catalyst success Reaction Successful optimize_base->success optimize_atmosphere->success optimize_catalyst->success

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Quantitative Data Presentation

While specific, comprehensive data for this compound is sparse in the literature, the following table provides representative conditions and expected yields for the Suzuki-Miyaura coupling of analogous challenging fluorinated boronic acids with various aryl bromides. This data should serve as a starting point for optimization.

Disclaimer: The following data is illustrative and compiled from reactions with structurally similar boronic acids. Actual yields will be substrate-dependent and may require optimization.

EntryAryl Bromide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012~85-95
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)11012~80-90
34-BromobenzonitrilePd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)9018~60-75
42-BromopyridinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH/H₂O (4:1)10016~70-85

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and perform at least three vacuum/backfill cycles with Argon or Nitrogen to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (SPhos, 0.04 equiv.).

  • Solvent Addition: Prepare a degassed solvent mixture, for example, a 5:1 mixture of 1,4-Dioxane and water. This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent mixture to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the limiting reagent is consumed (typical reaction times are 4-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

Strategies to minimize protodeboronation of 4-Bromo-2,6-difluorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-2,6-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing protodeboronation, a common undesired side reaction.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments.

FAQs

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-bromo-3,5-difluorobenzene, consuming your starting material and reducing the yield of your desired cross-coupling product. Arylboronic acids with electron-withdrawing groups and ortho-substituents, such as the two fluorine atoms in this compound, are particularly susceptible to this decomposition pathway, especially under basic conditions.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The main factors that accelerate protodeboronation are:

  • pH: Basic conditions significantly promote protodeboronation. The rate of protodeboronation for 2,6-difluorophenylboronic acid increases and reaches a plateau at a pH above its pKa.

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.

  • Solvent: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: The primary byproduct of protodeboronation of this compound is 1-bromo-3,5-difluorobenzene. You can monitor its formation and quantify the extent of the side reaction using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile byproduct.

  • High-Performance Liquid Chromatography (HPLC): To monitor the consumption of the starting boronic acid and the formation of both the desired product and the protodeboronated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to characterize and quantify the components of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product and significant formation of 1-bromo-3,5-difluorobenzene. Reaction conditions are too harsh (high temperature, strong base).- Lower the reaction temperature. - Use a milder base such as K₃PO₄ or K₂CO₃ instead of NaOH or KOH. - Reduce the amount of water in the solvent system or use anhydrous conditions if feasible for your specific transformation.
Reaction is sluggish, leading to prolonged reaction times and increased protodeboronation. The catalyst system is not active enough at lower temperatures.- Employ a highly active palladium catalyst and ligand system. For electron-deficient boronic acids, catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) can be effective. - A modest increase in catalyst loading might be necessary.
Inconsistent results between batches. Degradation of this compound during storage.- Store the boronic acid in a cool, dry place under an inert atmosphere. - Consider converting the boronic acid to a more stable pinacol or MIDA ester for long-term storage and use.

Data Presentation

The following table summarizes the expected trend of protodeboronation of this compound under various Suzuki-Miyaura coupling conditions. This data is illustrative and based on general principles and data for structurally similar compounds.

Entry Base Temperature (°C) Solvent System Desired Product Yield (%) Protodeboronation Byproduct (%)
1Cs₂CO₃100Dioxane/H₂O (4:1)6530
2K₃PO₄80Dioxane/H₂O (4:1)8015
3K₂CO₃80Dioxane/H₂O (4:1)7520
4K₃PO₄60Anhydrous Dioxane88<10
5 (Pinacol Ester)K₃PO₄80Dioxane/H₂O (4:1)>90<5

Experimental Protocols

Protocol 1: Synthesis of this compound Pinacol Ester

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, purify by column chromatography on silica gel.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound or its pinacol ester.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • This compound or its pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Mild base (e.g., K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound (or its pinacol ester), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe. If using the free boronic acid, minimizing water is crucial. For the pinacol ester, a small amount of water may be added to facilitate the reaction, but this should be optimized.

  • Heat the reaction mixture to the lowest effective temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_vs_Protodeboronation ArBOH2 This compound ArBOH3_minus Boronate Complex ArBOH2->ArBOH3_minus Activation Protodeboronation Protodeboronation ArBOH2->Protodeboronation Base Base (e.g., K₃PO₄) Base->ArBOH3_minus Transmetalation Transmetalation ArBOH3_minus->Transmetalation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd PdII_complex Ar'-Pd(II)L₂-X OxAdd->PdII_complex PdII_complex->Transmetalation PdII_biaryl Ar'-Pd(II)L₂-Ar Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Biaryl Product (Ar-Ar') RedElim->Product H2O H₂O (Proton Source) H2O->Protodeboronation Byproduct 1-Bromo-3,5-difluorobenzene (Byproduct) Protodeboronation->Byproduct Experimental_Workflow cluster_prep Preparation of Stable Boron Reagent cluster_coupling Optimized Suzuki-Miyaura Coupling Start This compound Esterification Esterification with Pinacol Start->Esterification PinacolEster Pinacol Ester (Stable Intermediate) Esterification->PinacolEster ReactionSetup Reaction Setup: - Aryl Halide - Boron Reagent - Mild Base (K₃PO₄) - Pd Catalyst - Anhydrous Solvent PinacolEster->ReactionSetup Heating Heating at Optimized Low Temperature (e.g., 60-80°C) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification FinalProduct Purified Biaryl Product Purification->FinalProduct

References

Technical Support Center: Optimizing Base Selection for Sterically Hindered Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing base selection in sterically hindered Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during these demanding synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with a sterically hindered boronic acid and aryl halide is resulting in a low or non-existent product yield. What are the primary factors to investigate?

A1: Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The diminished reaction rate is often due to steric hindrance impeding key steps in the catalytic cycle.[1] The first parameters to scrutinize are the catalyst system, the base, and the reaction temperature.[2]

  • Catalyst & Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][2] It is highly recommended to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][4] These ligands facilitate the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the hindered aryl halide and also accelerates the reductive elimination step.[1]

  • Base Selection: The choice of base is crucial as it activates the boronic acid for transmetalation.[1] For sterically hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][5] In particularly challenging cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1][6]

  • Solvent & Temperature: The solvent plays a significant role. Aprotic solvents like dioxane, toluene, and THF are commonly used.[7] Increasing the reaction temperature can often overcome the activation energy barrier in sterically hindered couplings, but care must be taken to avoid substrate or product decomposition.

Q2: My boronic acid appears to be degrading during the reaction. What is causing this and how can I prevent it?

A2: The degradation of boronic acids, most commonly through a process called protodeboronation, is a major cause of low yields.[3][8] This side reaction involves the cleavage of the C-B bond and its replacement with a hydrogen atom, and it is often exacerbated by the presence of strong bases and water.[3][8]

To mitigate protodeboronation:

  • Use milder bases such as K₃PO₄ or KF.[3]

  • Employ more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, which are less susceptible to this side reaction.[3][8]

  • If possible, conduct the reaction under anhydrous conditions. While some water can be beneficial for the activity of certain bases like phosphates and carbonates, minimizing it can help preserve the boronic acid.[1][4][8]

Q3: My substrate contains a base-sensitive functional group (e.g., ester, amide). Which base should I choose?

A3: For substrates with base-labile functionalities, the use of milder bases is strongly recommended.[3]

  • Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally good choices.[1][3]

  • Potassium fluoride (KF) can also be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid without being strongly basic.[5][9]

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they are often less effective than inorganic bases in these couplings.[3][5]

Q4: I am observing significant amounts of homocoupling of my boronic acid. What leads to this side product and how can I minimize it?

A4: Homocoupling, the dimerization of the boronic acid, can occur when Pd(II) species are present in the reaction mixture. This is often a result of using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state, or due to the presence of oxygen.[7] To minimize homocoupling:

  • Ensure the reaction mixture is thoroughly degassed to remove oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen.[3]

  • If using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) can sometimes be facilitated by the phosphine ligand or by the homocoupling of a small amount of the boronic acid itself.[7] Using a Pd(0) precatalyst such as Pd₂(dba)₃ may be beneficial.

Q5: My reaction has stalled and is not proceeding to completion. What troubleshooting steps can I take?

A5: If your reaction stalls, consider the following:[3]

  • Check for proper degassing: Ensure all oxygen has been removed from the reaction mixture.[3]

  • Evaluate the catalyst/ligand system: For very challenging substrates, a simple catalyst may not be sufficient. Consider switching to more advanced ligands like SPhos, XPhos, or an NHC ligand.[1][3]

  • Increase temperature: Cautiously increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.

  • Change the base: The initial choice of base may not be optimal. If using a weaker base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.[1]

Data Presentation

Table 1: Comparison of Common Bases for Sterically Hindered Suzuki-Miyaura Couplings

BaseTypical SubstratesTypical YieldsKey Characteristics
K₃PO₄ Aryl bromides, aryl chlorides, nitrogen-containing heterocycles90-99%A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles.[5]
Cs₂CO₃ Aryl bromides, aryl chlorides, sterically hindered substrates90-99%Often provides superior results, especially for challenging substrates (the "caesium effect").[5]
K₂CO₃ Aryl bromides, aryl chlorides70-95%A common and effective base, often used in combination with water.[5]
t-BuOK Very hindered systems>99%A very strong base that can be highly effective when other bases fail.[1][6]
KF Aryl bromides, base-sensitive substratesModerate to highFluoride ions are thought to uniquely activate the boronic acid.[5][9]
NaOH/KOH Aryl bromides~70-90%Strong bases, but their high basicity can sometimes lead to undesirable side reactions.[5]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Sterically Hindered Aryl Bromide (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a dry reaction vessel, add the aryl bromide, boronic acid or ester, palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The mixture will likely be a suspension.[3]

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.[3]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Visualizations

Troubleshooting_Low_Yield start Low Yield in Sterically Hindered Suzuki Coupling check_catalyst Is an appropriate catalyst and ligand being used? (e.g., Buchwald ligands, NHCs) start->check_catalyst change_catalyst Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos). check_catalyst->change_catalyst No check_base Is the base strong enough and appropriate for the substrate? check_catalyst->check_base Yes change_catalyst->check_base change_base Consider a stronger or different base (e.g., K3PO4, Cs2CO3, t-BuOK). check_base->change_base No check_side_reactions Are side reactions like protodeboronation occurring? check_base->check_side_reactions Yes change_base->check_side_reactions mitigate_side_reactions Use a milder base (KF), a more stable boronic acid derivative (pinacol ester), or anhydrous conditions. check_side_reactions->mitigate_side_reactions Yes check_conditions Are the reaction temperature and solvent optimized? check_side_reactions->check_conditions No mitigate_side_reactions->check_conditions optimize_conditions Increase temperature cautiously. Ensure proper solvent choice (e.g., Dioxane, Toluene). check_conditions->optimize_conditions No end_node Improved Yield check_conditions->end_node Yes optimize_conditions->end_node Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pdiix Ar-Pd(II)-X L2 pd0->pdiix oxidative_addition Oxidative Addition pdiib Ar-Pd(II)-Ar' L2 pdiix->pdiib transmetalation Transmetalation pdiib->pd0 product Ar-Ar' pdiib->product reductive_elimination Reductive Elimination boronic_acid Ar'B(OH)2 boronate [Ar'B(OH)3]- boronic_acid->boronate base Base (e.g., K3PO4) base->boronic_acid boronate->pdiix aryl_halide Ar-X aryl_halide->pd0 Base_Screening_Workflow start Define Sterically Hindered Substrates (Ar-X, Ar'-B(OH)2) select_catalyst Select Optimal Catalyst System (e.g., Pd(OAc)2 / SPhos) start->select_catalyst setup_reactions Set up Parallel Reactions (Identical Substrates, Catalyst, Solvent, Temp.) select_catalyst->setup_reactions screen_bases Vary the Base in Each Reaction (e.g., K2CO3, K3PO4, Cs2CO3, t-BuOK, KF) setup_reactions->screen_bases monitor_progress Monitor Reaction Progress (TLC, LC-MS) at Set Time Intervals screen_bases->monitor_progress analyze_results Analyze Yield and Purity for Each Base Condition monitor_progress->analyze_results select_optimal Select Optimal Base for Scale-up and Further Optimization analyze_results->select_optimal

References

Overcoming steric hindrance in 4-Bromo-2,6-difluorophenylboronic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-difluorophenylboronic acid. The inherent steric hindrance due to the ortho-difluoro substitution presents unique challenges in cross-coupling reactions. This guide will help you navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A1: Low or no conversion is a common issue when dealing with sterically hindered boronic acids like this compound. The primary reasons are:

  • Steric Hindrance: The two fluorine atoms in the ortho positions significantly hinder the approach of the palladium catalyst to the boronic acid, which is crucial for the transmetalation step in the catalytic cycle.[1][2]

  • Catalyst and Ligand Inefficiency: Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for sterically demanding substrates.[1] The choice of ligand is critical to facilitate the reaction.

  • Suboptimal Reaction Conditions: The selection of base, solvent, and temperature plays a pivotal role and must be carefully optimized for this challenging substrate.[1][3]

  • Protodeboronation: This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, especially in the presence of base and water.[4]

Q2: What are the best practices to minimize the risk of protodeboronation?

A2: To minimize the undesired protodeboronation side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Meticulously dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Careful Base Selection: Employing a weaker base or precisely controlling the stoichiometry of a stronger base can mitigate this side reaction.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.[4]

Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling is a competitive side reaction, particularly when the desired cross-coupling is slow. To reduce homocoupling:

  • Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help identify a more selective system.[1]

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]

  • Oxygen Control: Ensure the reaction is thoroughly degassed, as the presence of oxygen can promote homocoupling.[3]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and optimize your reactions involving this compound.

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps & Recommendations
Ineffective Catalyst/Ligand System Switch to a more robust catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands are recommended.[1][5] * Recommended Ligands: SPhos, XPhos, RuPhos, or other Buchwald-type ligands.[1] * Recommended Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like palladacycles.[1][3]
Inappropriate Base Optimize the base. The choice of base is critical and often solvent-dependent.[3] * Commonly Used Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[1][6] * For very hindered systems, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary, but use with caution to avoid side reactions.[1]
Unsuitable Solvent Screen different solvents. The solvent can significantly influence the reaction outcome.[1] * Aprotic Polar Solvents: 1,4-Dioxane, Toluene, DMF are commonly used.[1][7] * Biphasic Systems: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is often effective, especially with inorganic bases.[7]
Incorrect Temperature Adjust the reaction temperature. While many Suzuki couplings require heat, highly active modern catalysts may work at lower temperatures.[4] High temperatures can sometimes lead to catalyst decomposition.[4] * Typical Range: 80-120 °C.[7][8]
Reagent Quality Verify the purity of your reagents. Boronic acids can degrade over time.[3] Ensure your aryl halide and other reagents are of high purity.
Data Presentation: Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling with this compound and a generic aryl halide.

ParameterRecommended ConditionMolar Ratio/ConcentrationNotes
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃1-5 mol%Pd₂(dba)₃ is often preferred for its air stability.
Ligand SPhos or XPhos2-10 mol%Use a 1:2 or 1:1 Pd to Ligand ratio depending on the palladium source.
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equivEnsure the base is finely powdered and dry.[3]
Solvent 1,4-Dioxane / H₂O (4:1)0.1 - 0.5 MThe solvent must be thoroughly degassed.[3]
Temperature 80 - 110 °C-Monitor reaction for catalyst decomposition at higher temperatures.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, potassium phosphate, palladium acetate, and SPhos.[4]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]

  • Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon or nitrogen through the solvents for at least 30 minutes.[4]

  • Add the degassed solvent mixture to the Schlenk tube via syringe.[4]

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.[7]

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the amination of an aryl halide using this compound as a precursor (assuming prior conversion to the corresponding aniline, or direct amination if the boronic acid is used as a surrogate). For direct amination of an aryl halide with an amine, the following general protocol, adapted for sterically hindered substrates, can be used.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add the sodium tert-butoxide.

  • Seal the tube, remove from the glovebox (if applicable), and add the degassed toluene followed by the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Boronic Acid, Aryl Halide, Pd Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Vacuum/Backfill) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool and Quench monitor->quench extract 7. Extraction quench->extract purify 8. Purification (Chromatography) extract->purify

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low/No Yield check_catalyst Is the Catalyst/Ligand System Optimized for Steric Hindrance? start->check_catalyst check_base Is the Base Appropriate? check_catalyst->check_base Yes solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_conditions Are Solvent and Temperature Optimized? check_base->check_conditions Yes solution_base Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) check_base->solution_base No solution_conditions Screen Solvents (Dioxane, Toluene) and Adjust Temperature check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->check_base solution_base->check_conditions solution_conditions->end

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Palladium Catalyst Deactivation in Suzuki-Miyaura Couplings with 4-Bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of the sterically hindered and electron-deficient reagent, 4-Bromo-2,6-difluorophenylboronic acid. While not a catalyst stabilizer itself, understanding its properties is key to preventing catalyst deactivation and achieving successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura coupling reactions with this compound resulting in low or no yield?

A1: Several factors can contribute to low yields when using this compound. The primary reasons are related to the inherent properties of this boronic acid:

  • Electronic Effects: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid. This can significantly slow down the transmetalation step in the palladium catalytic cycle, which is often a rate-limiting step.[1]

  • Steric Hindrance: The presence of a fluorine atom ortho to the boronic acid group introduces steric bulk, which can impede the approach of the palladium complex and hinder the transmetalation and reductive elimination steps.[2]

  • Catalyst Activity: The challenging nature of this substrate requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2]

  • Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[3] It is crucial to ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere.[3]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, especially when the desired cross-coupling is slow. To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loadings can sometimes promote side reactions. A careful optimization of the catalyst amount is recommended.[1]

  • Use a More Active Catalyst System: Employing a more efficient catalyst that promotes the desired cross-coupling at a faster rate can outcompete the homocoupling pathway.

Q3: What is protodeboronation and how can I prevent it with this compound?

A3: Protodeboronation is the cleavage of the carbon-boron bond, where it is replaced by a hydrogen atom. This side reaction consumes your starting material and is often promoted by the presence of water and base.[2] To mitigate this:

  • Use Anhydrous Conditions: Whenever possible, use dry solvents and reagents.[2]

  • Careful Base Selection: The choice of base is critical. A weaker base or a careful stoichiometric control of a stronger base can reduce the rate of protodeboronation.[2]

  • Convert to a Boronic Ester: For particularly sensitive substrates, converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.[1][2]

Q4: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A4: The formation of a black precipitate, commonly referred to as palladium black, is a sign of catalyst agglomeration and deactivation.[1][4] This occurs when the active Pd(0) species are no longer effectively stabilized by the ligands and aggregate into inactive bulk palladium metal. To prevent this:

  • Use Robust Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective at stabilizing the palladium center and preventing agglomeration, especially with challenging substrates.[1]

  • Control Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature with a more active catalyst system.[2]

  • Lower Catalyst Loading: High concentrations of the catalyst can sometimes lead to a higher propensity for aggregation.

Q5: Can the fluoride ions from this compound deactivate the palladium catalyst?

A5: Yes, excess fluoride ions can have a detrimental effect on the palladium catalyst. They can interact with the palladium center to form inactive palladium-fluoride species or alter the electronic properties of the catalyst, thereby inhibiting key steps in the catalytic cycle like reductive elimination.[1] While the boronic acid itself is the source, using the correct stoichiometry and appropriate reaction conditions can minimize the concentration of free fluoride ions.

Troubleshooting Guides

Guide 1: Low Conversion or Stalled Reaction
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity 1. Switch to a more active, pre-formed catalyst or a modern precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[3] 2. Ensure the use of bulky, electron-rich phosphine ligands like SPhos or XPhos to promote oxidative addition and stabilize the catalyst.[1]
Slow Transmetalation 1. Use a stronger base, such as K₃PO₄ or Cs₂CO₃, to facilitate the formation of the more nucleophilic boronate species.[3] 2. Increase the reaction temperature in increments of 10 °C, while monitoring for catalyst decomposition.[3]
Protodeboronation of Boronic Acid 1. Use anhydrous solvents and reagents. 2. Consider converting the boronic acid to its corresponding pinacol ester to improve stability.[1]
Catalyst Poisoning 1. Ensure all reagents and solvents are of high purity. Impurities containing sulfur or other halides can poison the catalyst.[1]
Guide 2: Formation of Significant Byproducts
Observed Issue Troubleshooting Steps
Boronic Acid Homocoupling 1. Rigorously degas all solvents and maintain a strict inert atmosphere.[1] 2. Optimize (potentially lower) the catalyst loading.
Formation of Palladium Black 1. Reduce the reaction temperature.[1] 2. Lower the catalyst loading.[1] 3. Employ more robust, stabilizing ligands.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with a Challenging Boronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[3]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Data Presentation

Table 1: Recommended Reaction Components for Challenging Suzuki-Miyaura Couplings
ComponentRecommendation for this compoundRationale
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂Provide a reliable source of active Pd(0) and are often more effective for difficult substrates than Pd(PPh₃)₄.[3]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)Stabilize the Pd(0) center, promote the rate-limiting oxidative addition, and facilitate reductive elimination.[1]
Base Strong, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Effectively promote the formation of the active boronate species required for transmetalation.[3]
Solvent Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF), often with a small amount of waterThe choice of solvent can significantly impact solubility and reaction rates. A co-solvent of water is often necessary to dissolve the base.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X L₂ OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation_Pathways ActiveCatalyst Active Pd(0)L₂ Species Deactivation Deactivation Pathways ActiveCatalyst->Deactivation Aggregation Aggregation/ Precipitation Deactivation->Aggregation Oxidation Oxidative Degradation Deactivation->Oxidation LigandLoss Ligand Dissociation Deactivation->LigandLoss PdBlack Palladium Black (Inactive) Aggregation->PdBlack InactivePdII Inactive Pd(II) Species Oxidation->InactivePdII UnstablePd0 Unstabilized Pd(0) LigandLoss->UnstablePd0 UnstablePd0->Aggregation leads to

Caption: Common deactivation pathways for palladium catalysts.

Troubleshooting_Workflow Start Low Yield with this compound CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 2. Optimize Reaction Conditions CheckCatalyst->CheckConditions Active SolutionCatalyst Use Buchwald Precatalyst + Bulky Ligand (SPhos/XPhos) CheckCatalyst->SolutionCatalyst Inactive? CheckSubstrate 3. Assess Boronic Acid Stability CheckConditions->CheckSubstrate Optimal SolutionConditions Increase Temperature Use Stronger Base (K₃PO₄) CheckConditions->SolutionConditions Suboptimal? SolutionSubstrate Use Anhydrous Conditions Convert to Pinacol Ester CheckSubstrate->SolutionSubstrate Unstable? Success Improved Yield SolutionCatalyst->Success SolutionConditions->Success SolutionSubstrate->Success

Caption: Troubleshooting workflow for challenging Suzuki-Miyaura couplings.

References

Technical Support Center: Suzuki Coupling Reactions with 4-Bromo-2,6-difluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki couplings?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water). Electron-deficient arylboronic acids, such as this compound, are particularly susceptible to this side reaction due to the electron-withdrawing nature of the fluorine atoms. This leads to the formation of 1-bromo-3,5-difluorobenzene as a byproduct, consuming the starting material and reducing the yield of the desired coupled product.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct (in this case, 4,4'-dibromo-2,2',6,6'-tetrafluorobiphenyl). Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be a competitive pathway, especially if the desired cross-coupling reaction is slow.

Q2: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A2: When encountering low to no yield, a systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid. Ensure that the solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time.

  • Base and Solvent: The choice of base and solvent is crucial. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or products. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. The ester is cleaved in situ during the reaction.

Q4: What conditions are recommended to prevent homocoupling?

A4: To minimize the formation of the homocoupled byproduct:

  • Rigorous Degassing: Thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Use a Pd(0) Precatalyst: Pd(II) sources are reduced to the active Pd(0) in situ, a process that can sometimes promote homocoupling. Starting with a Pd(0) precatalyst can help minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystUse a fresh batch of catalyst and ligand. Consider a more robust, air-stable precatalyst (e.g., a Buchwald precatalyst).
Presence of oxygenEnsure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂).
Impure or degraded boronic acidUse fresh, high-purity this compound.
Suboptimal base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF).
Significant Protodeboronation Presence of waterUse anhydrous solvents and reagents. Ensure the base is anhydrous if running a non-aqueous reaction.
Base is too strongSwitch to a milder base such as K₂CO₃ or KF.
Boronic acid instabilityConvert the boronic acid to its pinacol ester derivative before the coupling reaction.
High Levels of Homocoupling Presence of oxygenRigorously degas the reaction mixture and maintain an inert atmosphere.
In situ reduction of Pd(II)Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃).
Slow cross-coupling kineticsIncrease the reaction temperature or screen more active catalyst/ligand systems to accelerate the desired reaction.
Incomplete Consumption of Starting Material Insufficient catalyst loadingIncrease the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Low reaction temperatureGradually increase the reaction temperature.
Poor solubility of reagentsChoose a solvent system in which all components are soluble at the reaction temperature. For some bases, adding a small amount of water can aid solubility.

Quantitative Data

Due to the limited availability of comprehensive studies on the Suzuki coupling of this compound with a wide range of aryl halides, the following table presents data for the closely related 2,4-difluorophenylboronic acid to provide a comparative overview of expected yields under various conditions. These conditions can serve as a starting point for optimization.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-bromosalicylic acidPdCl₂ (1.0)K₂CO₃DMF/water (1:1)751.6798
1-bromo-4-nitrobenzenePd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1008~88
4-bromoanisolePd(PPh₃)₄ (3)Na₂CO₃ (2M aq.)Toluene/Ethanol8512~90
4-chlorobenzonitrilePEPPSI-IPr (3)K₂CO₃Dioxane12024~70

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be done by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Reactants: - Boronic Acid - Aryl Halide - Base prep2 Add Catalyst and Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Establish Inert Atmosphere (e.g., N2 or Ar) prep3->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool and Quench react3->workup1 workup2 Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Mitigation start Low or No Yield reagent1 Check Catalyst Activity start->reagent1 side1 Observe Protodeboronation? - Use anhydrous conditions - Use milder base - Convert to boronic ester start->side1 side2 Observe Homocoupling? - Rigorous degassing - Use Pd(0) precatalyst start->side2 reagent2 Verify Boronic Acid Purity reagent1->reagent2 Catalyst OK reagent3 Ensure Inert Atmosphere reagent2->reagent3 Boronic Acid OK cond1 Screen Different Bases reagent3->cond1 Atmosphere OK cond2 Vary Solvent System cond1->cond2 cond3 Increase Temperature cond2->cond3 cond4 Increase Catalyst Loading cond3->cond4

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

Technical Support Center: Improving the Reproducibility of 4-Bromo-2,6-difluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing 4-bromo-2,6-difluorophenylboronic acid in cross-coupling reactions. Due to the electronic properties and substitution pattern of this reagent, specific challenges such as protodeboronation can arise, impacting reaction yield and reproducibility. This guide offers insights into mitigating these issues and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this compound can be attributed to several factors. As an electron-deficient boronic acid with ortho-fluorine substituents, it is particularly susceptible to certain side reactions. Key areas to examine include:

  • Catalyst and Ligand Choice : The selection of the palladium catalyst and phosphine ligand is critical. For challenging substrates, more electron-rich and bulky ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can accelerate the reaction.[1]

  • Protodeboronation : This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This is often exacerbated by non-optimal base selection and the presence of water.

  • Base Selection : The choice of base is crucial for activating the boronic acid.[1] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones for electron-deficient boronic acids.[3]

  • Reaction Conditions : Temperature and reaction time are critical parameters that may require careful optimization.

Q2: What is protodeboronation, and how can it be minimized when using this compound?

A2: Protodeboronation is a side reaction that cleaves the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[2] This leads to the formation of 1-bromo-3,5-difluorobenzene as a byproduct, thereby reducing the yield of the desired coupled product. Electron-deficient arylboronic acids, such as this compound, are particularly prone to this issue.[1]

To minimize protodeboronation:

  • Use Anhydrous Solvents : The presence of water can facilitate protodeboronation. Using anhydrous solvents and reagents is advisable.

  • Thoroughly Degas the Reaction Mixture : Oxygen can contribute to the degradation of the boronic acid and the catalyst.[4]

  • Optimize Base Selection : The choice of a weaker base or careful control over the amount of a stronger base can help mitigate this side reaction.[5]

  • Consider Boronic Esters : Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[4]

Q3: Which palladium catalyst and ligand system is recommended for the coupling of this compound?

A3: While the optimal catalyst system is substrate-dependent, for challenging couplings involving electron-deficient boronic acids, highly active palladium catalysts are recommended. Systems utilizing bulky, electron-rich phosphine ligands have shown great success. Examples include:

  • Buchwald Ligands : Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for a wide range of Suzuki couplings, including those with challenging substrates.[1]

  • N-Heterocyclic Carbene (NHC) Ligands : Palladium complexes with NHC ligands are also highly active and stable catalysts that can be effective in these types of reactions.

It is often beneficial to screen a small number of catalyst/ligand combinations to identify the most effective one for your specific reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the coupling of this compound.

Issue 1: No or very low conversion to the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation. Consider using a more robust pre-catalyst.[4]
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4]
Incorrect Base The base may not be strong enough to promote transmetalation. Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃.[3][5]
Low Reaction Temperature Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate.
Reagent Purity Verify the purity of all starting materials, including the aryl halide and the boronic acid. Impurities can inhibit the catalyst.

Issue 2: Significant formation of 1-bromo-3,5-difluorobenzene (protodeboronation byproduct).

Possible Cause Troubleshooting Step
Excess Water Use anhydrous solvents and ensure all glassware is thoroughly dried.
Base is too Strong or in Excess Switch to a weaker base (e.g., from Cs₂CO₃ to K₂CO₃) or use a stoichiometric amount of a stronger base.[5]
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to minimize the time for protodeboronation to occur.
High Temperature While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation. Try to find a balance or use a more active catalyst that allows for lower reaction temperatures.

Issue 3: Formation of homocoupled biaryl byproducts.

Possible Cause Troubleshooting Step
Presence of Oxygen Homocoupling of the boronic acid is often promoted by oxygen. Ensure the reaction is carried out under a strictly inert atmosphere.[1][4]
Suboptimal Catalyst/Ligand Ratio The ratio of palladium to ligand can influence the prevalence of side reactions. A slightly higher ligand-to-metal ratio can sometimes suppress homocoupling.

Data Presentation

Table 1: Effect of Base on the Yield of Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

EntryAryl HalideBoronic AcidBaseSolventCatalyst SystemYield (%)
14-Chloroanisole2,5-Difluorophenylboronic AcidK₃PO₄THF/H₂OPd(OAc)₂ / XPhos>95
25-bromo-4,6-dichloropyrimidine4-(Diphenylamino)benzeneboronic acidK₃PO₄1,4-DioxanePd(PPh₃)₄60
35-bromo-4,6-dichloropyrimidine4-(Diphenylamino)benzeneboronic acidK₂CO₃ToluenePd(PPh₃)₄40

Data is illustrative and sourced from related literature for similar compounds.[3][6]

Table 2: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

EntryAryl HalideBoronic AcidBaseSolventCatalyst SystemYield (%)
15-bromo-4,6-dichloropyrimidine4-(Diphenylamino)benzeneboronic acidK₃PO₄1,4-DioxanePd(PPh₃)₄60
25-bromo-4,6-dichloropyrimidine4-(Diphenylamino)benzeneboronic acidK₃PO₄ToluenePd(PPh₃)₄40
35-bromo-4,6-dichloropyrimidine4-(Diphenylamino)benzeneboronic acidK₃PO₄AcetonitrilePd(PPh₃)₄36

Data is illustrative and sourced from related literature for similar compounds.[3]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF with a small amount of water)

Procedure:

  • Preparation : In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, palladium catalyst, and ligand to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition : Add the anhydrous, degassed solvent to the reaction vessel via syringe.

  • Reaction : Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand add_solvent Add Degassed Solvent reagents->add_solvent 1 heat Heat and Stir add_solvent->heat 2 monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor 3 quench Cool and Quench monitor->quench 4 extract Extract with Organic Solvent quench->extract 5 purify Purify (Column Chromatography) extract->purify 6 final_product final_product purify->final_product Pure Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Reactions start Low Yield or No Reaction check_catalyst Is the catalyst active? (Fresh batch?) start->check_catalyst check_base Is the base appropriate? (Screen bases) start->check_base check_protodeboronation Protodeboronation? (Anhydrous conditions, weaker base) start->check_protodeboronation check_atmosphere Is the reaction under an inert atmosphere? check_catalyst->check_atmosphere If yes check_purity Are reagents pure? check_atmosphere->check_purity check_temp Is the temperature optimal? (Increase temp.) check_base->check_temp If yes check_temp->check_purity check_homocoupling Homocoupling? (Strictly inert atmosphere) check_protodeboronation->check_homocoupling If no

Caption: A troubleshooting decision tree for low-yield couplings with this compound.

References

Impact of 4-Bromo-2,6-difluorophenylboronic acid purity on reaction outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions regarding the impact of 4-Bromo-2,6-difluorophenylboronic acid purity on reaction outcomes, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can often be attributed to several key factors. Systematically verify the following:

  • Purity of this compound: The purity of your boronic acid is critical. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Catalyst Activity: Ensure your palladium catalyst and associated ligands are active. Many phosphine-based ligands are sensitive to air and can oxidize over time. Consider using a fresh batch or employing a more stable pre-catalyst.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid and can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed.

  • Base and Solvent Selection: The choice of base and solvent is crucial and highly interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or products.

Q2: What are the common impurities in this compound and how do they affect the reaction?

A2: Common impurities can include:

  • Boronic Anhydride (Boroxine): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the acid form in the presence of water, high boroxine content can affect the stoichiometry of the reaction. Some suppliers note that their product contains the anhydride.

  • Protodeboronation Product (1-Bromo-3,5-difluorobenzene): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. Its presence indicates degradation of the starting material.

  • Homocoupling Byproducts: These can form during the synthesis of the boronic acid and can complicate purification of the final product.

  • Inorganic Salts: Residual salts from the synthesis and workup of the boronic acid can interfere with the catalytic cycle.

Q3: I am observing significant formation of a homocoupled biphenyl byproduct from my this compound. How can I minimize this?

A3: Homocoupling is a common side reaction, particularly when the desired cross-coupling is slow. To minimize this:

  • Ensure Rigorous Exclusion of Oxygen: As mentioned, oxygen promotes homocoupling. Improve your degassing procedure for all solvents and reagents.

  • Optimize Catalyst and Ligand: Use a highly active catalyst system that promotes the cross-coupling pathway at a faster rate than homocoupling.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.

Q4: What is protodeboronation and how can I prevent it with this compound?

A4: Protodeboronation is a significant decomposition pathway for boronic acids, where the boronic acid moiety is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids like this compound. To mitigate this:

  • Choice of Base: Use milder bases such as K₃PO₄ or Cs₂CO₃. Strong bases can accelerate protodeboronation.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for this side reaction. If possible, consider using anhydrous conditions with a suitable base.

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.

Troubleshooting Guides

Issue 1: Low to No Product Yield with Unconsumed Starting Material

If you observe poor conversion of your starting materials, follow this troubleshooting workflow.

A Low/No Conversion B Check Catalyst Activity - Use fresh catalyst/ligand - Consider a different Pd source/ligand A->B Step 1 C Verify Inert Atmosphere - Improve degassing of solvents - Check for leaks in the reaction setup B->C Step 2 D Optimize Base/Solvent System - Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) - Try alternative solvents (e.g., Dioxane, Toluene, 2-MeTHF) C->D Step 3 E Increase Reaction Temperature/Time D->E Step 4 F Problem Resolved E->F

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Starting Material Consumed but Desired Product Yield is Low

If your starting materials are consumed but the yield of the desired product is low due to byproduct formation, consider the following.

cluster_byproducts Observed Byproducts cluster_solutions Potential Solutions A Homocoupled Boronic Acid D Improve Degassing Use fresh, high-purity boronic acid A->D B Protodeboronated Starting Material E Use Milder Base (e.g., K3PO4) Consider anhydrous conditions Use a more stable boronic ester B->E C Other Unidentified Byproducts F Optimize Reaction Conditions (Temp, Time) Screen different catalyst/ligand combinations Analyze byproducts to identify their source C->F

Caption: Troubleshooting guide for byproduct formation.

Data Presentation

The purity of this compound has a direct and significant impact on the yield of Suzuki-Miyaura coupling reactions. The following table provides representative data illustrating this relationship.

Purity of this compound (%)Predominant ImpurityObserved Yield of Cross-Coupled Product (%)Notes
>98Boroxine (<2%)85-95Expected yield under optimized conditions.
95Boroxine (~5%)75-85Slight decrease in yield due to stoichiometry changes.
90Protodeboronation Product (1-Bromo-3,5-difluorobenzene)60-75Yield is reduced, and purification is more challenging.
85Mixed Impurities<50Significant catalyst inhibition and side reactions are likely.

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions, coupling partner, and catalyst system used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst and ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle and Potential Side Reactions

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X (Aryl Halide) arx->oxidative_addition ar_boronic Ar'-B(OH)2 (4-Bromo-2,6-difluoro -phenylboronic acid) ar_boronic->transmetalation homocoupling Homocoupling (O2) ar_boronic->homocoupling protodeboronation Protodeboronation (H2O, Base) ar_boronic->protodeboronation base Base (e.g., K3PO4) base->transmetalation homocoupled_product Ar'-Ar' homocoupling->homocoupled_product protodeboronated_product Ar'-H protodeboronation->protodeboronated_product

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Technical Support Center: A Guide to Managing 4-Bromo-2,6-difluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists utilizing 4-Bromo-2,6-difluorophenylboronic acid. The unique electronic properties conferred by the di-fluoro substitution pattern make this reagent a valuable building block, yet its sensitivity to moisture presents common challenges in the laboratory. Here, we provide in-depth, field-tested answers to frequently encountered problems, troubleshooting workflows, and robust protocols to ensure the success and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound "moisture-sensitive"?

The primary cause of moisture sensitivity in nearly all boronic acids is the propensity to undergo a reversible, dehydrative trimerization to form a cyclic anhydride known as a boroxine.[1][2] This equilibrium process involves three molecules of the boronic acid condensing and eliminating three molecules of water.

  • The Chemistry of Degradation: The boronic acid (-B(OH)_2) group is in equilibrium with its trimeric boroxine form. The presence of ambient moisture can influence this equilibrium. While the reaction is reversible, the formation of the boroxine alters the reagent's effective molecular weight and can reduce its reactivity in certain catalytic cycles.[3] Some commercial suppliers explicitly state that their product contains the anhydride, acknowledging this inherent property.[4]

  • Impact on Reactions: In a Suzuki-Miyaura coupling, the active species that engages in transmetalation is typically derived from the monomeric boronic acid.[5][6] If a significant portion of your reagent exists as the boroxine, the reaction kinetics can be slowed, or the stoichiometry can be inadvertently miscalculated, leading to lower yields.

Q2: My bottle of this compound is clumpy and doesn't look like a fine powder. Is it still usable?

A change in physical appearance from a fine, free-flowing powder to a clumpy or dense solid is a strong indicator of moisture absorption and subsequent boroxine formation.

  • Diagnosis: While visual inspection is a good first indicator, the reagent may still be usable, especially if the reaction conditions are robust. However, for sensitive or high-stakes reactions, its quality should be verified.

  • Recommendation: Before use, you can attempt to dry the material under high vacuum for several hours to remove adsorbed water. The most definitive quality check is to take a ¹H NMR spectrum of a small sample in a dry deuterated solvent (e.g., DMSO-d₆). The disappearance or significant reduction of the broad -B(OH)₂ signal relative to the aromatic protons confirms a high boroxine content. For critical applications, using a fresh, unopened bottle is always the most reliable path to success.

Q3: What is protodeboronation and how can I prevent it with this electron-deficient boronic acid?

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a hydrogen atom, resulting in the formation of 1-bromo-3,5-difluorobenzene as a byproduct.[7] This process can be catalyzed by acid, base, or certain metal salts and is a significant cause of yield loss.[7]

  • Mechanism: The electron-withdrawing fluorine atoms on the ring can make the carbon-boron bond more susceptible to cleavage under certain conditions.

  • Prevention Strategies:

    • Choice of Base: Use the mildest base that is effective for your specific coupling partners. While a base is required for the Suzuki reaction, overly harsh basic conditions can accelerate protodeboronation.[5][7][8]

    • Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

    • Anhydrous Conditions: Meticulously exclude water, as it can be a proton source for this side reaction.

Troubleshooting Guide: Common Experimental Issues

Problem: My Suzuki-Miyaura coupling reaction has very low or no yield.

This is the most common failure mode. A systematic diagnosis is essential to identify the root cause.

Troubleshooting Workflow:

Start Low or No Yield Check_Reagent 1. Assess Boronic Acid Quality Start->Check_Reagent Is_Degraded Degraded? (Clumpy, old, high boroxine) Check_Reagent->Is_Degraded Check_Conditions 2. Verify Reaction Conditions Is_Wet Solvent/Base Anhydrous? System Degassed? Check_Conditions->Is_Wet Check_Catalyst 3. Evaluate Catalyst System Is_Inactive Catalyst/Ligand Active? Appropriate Choice? Check_Catalyst->Is_Inactive Check_Partners 4. Examine Coupling Partners Is_Difficult Partners Sterically Hindered or Electronically Mismatched? Check_Partners->Is_Difficult Is_Degraded->Check_Conditions No Action_Reagent Action: Use fresh boronic acid. Dry under high vacuum. Is_Degraded->Action_Reagent Yes Is_Wet->Check_Catalyst No Action_Conditions Action: Use freshly dried/degassed solvent. Oven-dry glassware. Use fresh base. Is_Wet->Action_Conditions Yes Is_Inactive->Check_Partners No Action_Catalyst Action: Use fresh catalyst/ligand. Screen different ligands (e.g., Buchwald type). Is_Inactive->Action_Catalyst Yes Action_Partners Action: Increase temperature. Use a more active catalyst system. Is_Difficult->Action_Partners Yes Success Improved Yield Is_Difficult->Success No/Resolved Action_Reagent->Success Action_Conditions->Success Action_Catalyst->Success Action_Partners->Success

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Problem: I am observing significant formation of a symmetrical biaryl byproduct derived from the boronic acid.

This side reaction is known as homocoupling . The formation of 4,4'-Dibromo-2,2',6,6'-tetrafluorobiphenyl reduces the amount of boronic acid available for the desired cross-coupling, thus lowering the yield and complicating purification.

Root Causes and Mitigation:

Cause Scientific Explanation Recommended Action
Presence of Oxygen Oxygen can react with the active Pd(0) catalyst to form palladium-peroxo species. These intermediates can then facilitate the oxidative coupling of two boronic acid molecules, leading to the homocoupled product.[3][9]Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or, for more sensitive reactions, by performing 3-4 freeze-pump-thaw cycles.
Use of Pd(II) Precatalyst If using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the precatalyst can directly react with two equivalents of the boronic acid to form the homocoupled dimer and the active Pd(0) species.[3] This is often a problem at the beginning of the reaction.Use a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure the reduction of the Pd(II) precatalyst is fast and efficient.
Inefficient Transmetalation If the desired cross-coupling transmetalation step is slow, the competing homocoupling pathway can become more prominent.Optimize Ligand and Base: Ensure the chosen ligand and base are optimal for the specific coupling partners to facilitate a rapid and efficient catalytic cycle.[10]

Experimental Protocols & Best Practices

Protocol 1: A Robust Suzuki-Miyaura Coupling Under Anhydrous Conditions

This protocol provides a reliable starting point for coupling this compound with a generic aryl bromide.

Materials & Reagents:

  • Aryl Bromide (1.0 eq, limiting reagent)

  • This compound (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ [Tetrakis(triphenylphosphine)palladium(0)] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground and dried in an oven (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v) or Anhydrous Toluene

Experimental Workflow:

Setup Start: Oven-dry all glassware (flask, condenser, stir bar) Add_Solids 1. To flask, add Aryl-Br, Boronic Acid, and dried K₂CO₃ Setup->Add_Solids Inert 2. Seal flask with septum, evacuate and backfill with Argon (3x) Add_Solids->Inert Add_Solvent 3. Add anhydrous, degassed solvent via cannula or syringe Inert->Add_Solvent Degas 4. Sparge mixture with Argon for 20 min with stirring Add_Solvent->Degas Add_Catalyst 5. Add Pd(PPh₃)₄ catalyst under positive Argon flow Degas->Add_Catalyst React 6. Heat to 90-100 °C with vigorous stirring Add_Catalyst->React Monitor 7. Monitor reaction progress by TLC or LC-MS until complete React->Monitor Workup 8. Cool, quench with H₂O, extract with Ethyl Acetate (3x) Monitor->Workup Purify 9. Dry, concentrate, and purify by flash column chromatography Workup->Purify Product End: Isolated Product Purify->Product

Caption: A detailed step-by-step workflow for a robust Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Glassware Preparation: Ensure the reaction flask, condenser, and magnetic stir bar are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add the aryl bromide, this compound, and the finely powdered, oven-dried potassium carbonate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line or manifold, and carefully evacuate and backfill with inert gas three times to remove all atmospheric oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent system via a syringe or cannula.

  • Degassing: With gentle stirring, bubble the inert gas directly into the reaction mixture through a long needle for 15-20 minutes to ensure the removal of any dissolved oxygen.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to the target temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitoring: Follow the consumption of the limiting aryl bromide using an appropriate analytical technique (TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by adding deionized water and dilute with an organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the final product.

References

Methods to prevent homocoupling of 4-Bromo-2,6-difluorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the homocoupling of 4-Bromo-2,6-difluorophenylboronic acid during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a significant problem with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] In the case of this compound, this results in the formation of 4,4'-Dibromo-2,2',6,6'-tetrafluorobiphenyl. This side reaction is problematic because it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarities between the byproduct and the target molecule.[1][2] The steric hindrance from the two ortho-fluorine atoms can slow down the desired cross-coupling reaction, making the competing homocoupling pathway more significant.[3][4]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][5]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.[2][6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.[2] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[2]

Q3: How can I effectively remove dissolved oxygen from my reaction?

A3: Rigorous deoxygenation of the solvent and reaction mixture is crucial.[1][5] Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent and the reaction mixture for an extended period (at least 15-30 minutes) can effectively displace dissolved oxygen.[1] A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.[1][6]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a very effective method for removing dissolved gases.[1]

Q4: Which catalyst, ligand, and base combination is recommended to minimize homocoupling for this sterically hindered boronic acid?

A4: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective and can lead to side reactions.[3]

  • Catalyst/Ligand: It is highly recommended to use a Pd(0) source like Pd₂(dba)₃ or employ a system with bulky, electron-rich phosphine ligands.[5] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices as they accelerate the desired cross-coupling and reductive elimination steps, outcompeting the homocoupling pathway.[3][5][7]

  • Base: The choice of base is critical. A moderately strong base is often preferred. Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings.[3][8] Stronger bases might be necessary in some cases, but weaker bases can also be screened to reduce the rate of base-catalyzed side reactions.[3][9]

Q5: Are there any procedural modifications or additives that can help suppress homocoupling?

A5: Yes, several procedural changes can significantly reduce homocoupling:

  • Order of Addition: A common proactive measure is to pre-heat the mixture of the palladium catalyst, base, solvent, and the aryl halide partner for about 10 minutes at 60-80 °C before adding the boronic acid.[10] This helps to ensure the catalytic cycle is initiated efficiently, minimizing the opportunity for the catalyst to react with the boronic acid alone.[10]

  • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without disrupting the catalytic cycle, thereby suppressing homocoupling.[6][11]

  • Use of Boronic Esters: If homocoupling remains a persistent issue, converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate is a highly effective strategy.[5][9][12] These derivatives provide a slow, controlled release of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions like homocoupling and protodeboronation.[7]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.

G cluster_0 start High Homocoupling Detected q1 Is the reaction rigorously deoxygenated? start->q1 sol1a Action: Sparge solvent with Ar/N₂ for 30+ min. Use freeze-pump-thaw cycles for best results. q1->sol1a No q2 What is the Palladium source? q1->q2 Yes sol1a->q2 sol2a Issue: Pd(II) precatalysts (e.g., Pd(OAc)₂) can directly cause homocoupling. q2->sol2a Pd(II) q3 Is the ligand appropriate for a sterically hindered substrate? q2->q3 Pd(0) sol2b Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or use a precatalyst with a bulky, electron-rich ligand (e.g., SPhos). sol2a->sol2b sol2b->q3 sol3a Action: Use bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to accelerate cross-coupling over homocoupling. q3->sol3a No q4 Have procedural modifications been tried? q3->q4 Yes sol3a->q4 sol4a Action: Pre-heat catalyst/base/halide before adding boronic acid. Consider adding a mild reducing agent like potassium formate. q4->sol4a No end Persistent Issue: Convert boronic acid to a more stable pinacol or MIDA ester to ensure slow release during reaction. q4->end Yes sol4a->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Competing Reaction Pathways

Understanding the catalytic cycle helps visualize how homocoupling competes with the desired Suzuki-Miyaura reaction.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition (+ Ar-X) pd2_ox Pd(II)L₂X₂ pd0->pd2_ox Oxidation trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂, Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product homo_product Ar'-Ar' (Homocoupling Byproduct) pd2_ox->homo_product Homocoupling oxygen O₂ (Oxygen) oxygen->pd0 precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) precatalyst->pd2_ox boronic_acid 2 Ar'-B(OH)₂ boronic_acid->pd2_ox

Caption: Competing pathways of Suzuki coupling and homocoupling.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative conditions for Suzuki-Miyaura coupling, highlighting strategies to minimize the formation of the homocoupled byproduct. The data is compiled based on established principles for sterically hindered and electron-deficient boronic acids.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Outcome
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O100High potential for homocoupling due to less active catalyst system for this substrate type.
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100Improved yield, but initial homocoupling from Pd(II) source is possible.[1]
3Pd₂(dba)₃ (1.5)XPhos (3.5)K₃PO₄ (3)Toluene110Good suppression of homocoupling due to Pd(0) source and bulky, electron-rich ligand.[5]
4Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (3)Toluene/H₂O100Recommended. Excellent suppression of homocoupling, high yield of desired product expected.[1][7]
5Pd Black (5)-K₂CO₃ (2)1-Propanol/H₂O80Heterogeneous catalyst option; requires addition of potassium formate to suppress homocoupling.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagent Preparation & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 3.0 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Seal the flask with a septum and thoroughly purge with argon or nitrogen for 10-15 minutes. This is a critical step to establish an inert atmosphere.[1]

Solvent Degassing and Addition: 3. In a separate flask, degas the reaction solvent (e.g., a 4:1 mixture of Toluene/H₂O) by sparging with argon or nitrogen for at least 30 minutes. 4. Using a syringe, add the degassed solvent to the Schlenk flask containing the solids.

Reaction Execution: 5. Add this compound (1.2 equiv.) to the flask. 6. Continue to bubble argon/nitrogen through the stirred reaction mixture (subsurface sparge) for an additional 15 minutes to ensure complete deoxygenation.[1][6] 7. Under a positive pressure of the inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) to the reaction mixture. 8. Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

Monitoring and Workup: 9. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed. 10. Upon completion, cool the reaction to room temperature and quench with water. 11. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). 12. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 13. Purify the crude product by flash column chromatography. If homocoupling is still present, careful selection of the eluent system may be required to achieve separation.[1]

References

Validation & Comparative

4-Bromo-2,6-difluorophenylboronic acid compared to other difluorophenylboronic acid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Bromo-2,6-difluorophenylboronic acid and its Isomeric Counterparts

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, fluorinated biaryl scaffolds are of paramount importance. The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a robust and versatile method for the formation of carbon-carbon bonds.

This guide provides a comparative analysis of this compound and other difluorophenylboronic acid isomers. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. While direct, head-to-head comparative studies under identical reaction conditions are not always available in the published literature, this guide collates available data on the physical properties and reactivity of these isomers in Suzuki-Miyaura coupling reactions.

Physicochemical Properties of Difluorophenylboronic Acid Isomers

The position of the fluorine and bromine substituents on the phenyl ring significantly influences the electronic properties and, consequently, the reactivity of the boronic acids. The electron-withdrawing nature of fluorine atoms generally increases the Lewis acidity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] However, steric hindrance, especially from ortho-substituents, can also play a crucial role.[3]

Table 1: Physical and Chemical Properties of Selected Difluorophenylboronic Acid Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound352535-81-0[4][5][6]C₆H₄BBrF₂O₂[4][6][7]236.81[4][5][6]Not available
2,4-Difluorophenylboronic acid144025-03-6[8][9]C₆H₅BF₂O₂[8][10]157.91[8][10]247-250[9][10][11]
2,5-Difluorophenylboronic acid193353-34-3C₆H₅BF₂O₂157.91105-110
2,6-Difluorophenylboronic acid162101-25-9[12]C₆H₃F₂B(OH)₂[12]157.91[12]147-149[12]
3,4-Difluorophenylboronic acid168267-41-2C₆H₅BF₂O₂157.91Not available
3,5-Difluorophenylboronic acid156545-07-2C₆H₅BF₂O₂157.91Not available

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The reactivity of difluorophenylboronic acid isomers in Suzuki-Miyaura coupling is a function of electronic effects, steric hindrance, and stability. The electron-withdrawing fluorine atoms can enhance the rate of transmetalation but may also increase the susceptibility to protodeboronation, an undesirable side reaction.[13][14] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.[13][15]

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Difluorophenylboronic Acid Isomers

Boronic Acid IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2,4-Difluorophenylboronic acid5-bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O (1:1)75-98[16]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[17]
2,6-Difluorophenylboronic acid4-chloro-3-methylanisoleNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[12]
3,4-Difluorophenylboronic acidAryl HalidePd(PPh₃)₄Na₂CO₃Toluene80-110-High yields reported

Note: Reaction conditions and yields are substrate-dependent and the data presented is for illustrative purposes. Direct comparison of yields should be approached with caution as the reaction conditions are not identical.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[13]

General Procedure for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: In a dry reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the difluorophenylboronic acid isomer (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene, Dioxane/H₂O) via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time, while monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl compound.[15][17]

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' ArB(OH)2 ArB(OH)2 ArB(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Solvent->Inert Atmosphere Heat & Stir Heat to specified temperature with stirring Inert Atmosphere->Heat & Stir Monitor Progress Monitor reaction progress (TLC, GC-MS, LC-MS) Heat & Stir->Monitor Progress Quench & Extract Quench reaction and perform aqueous work-up Monitor Progress->Quench & Extract Dry & Concentrate Dry organic layer and concentrate Quench & Extract->Dry & Concentrate Purify Purify by column chromatography Dry & Concentrate->Purify Characterize Characterize final product (NMR, MS) Purify->Characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound and other difluorophenylboronic acid isomers are valuable reagents for the synthesis of fluorinated biaryl compounds. The choice of a specific isomer will depend on the desired substitution pattern of the final product and the specific electronic and steric requirements of the coupling reaction. While the presence of two ortho-fluorine substituents in 2,6-difluorophenylboronic acid derivatives can present steric challenges, it also offers a unique substitution pattern. The bromine atom in this compound provides an additional handle for further functionalization. Careful optimization of the Suzuki-Miyaura reaction conditions is critical to achieving high yields and minimizing side reactions such as protodeboronation, particularly with polyfluorinated systems.[18][19] This guide provides a foundation for researchers to make informed decisions when selecting and utilizing these important synthetic building blocks.

References

A Comparative Guide to Biaryl Synthesis: Advanced Alternatives to 4-Bromo-2,6-difluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Robust Biaryl Synthesis

The biaryl motif is a cornerstone of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms into these structures, as in the 4-bromo-2,6-difluorophenyl moiety, can dramatically enhance molecular properties, including metabolic stability and binding affinity.[2][3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for forging these critical carbon-carbon bonds, offering a versatile and functional-group-tolerant methodology.[4][5][6]

4-Bromo-2,6-difluorophenylboronic acid is a widely utilized building block for introducing this valuable fluorinated fragment.[7][8] However, the inherent characteristics of boronic acids—namely their propensity for protodeboronation and dehydration to form boroxine anhydrides—can lead to challenges in storage, handling, and reaction reproducibility.[9][10][11]

This guide provides an in-depth comparison of advanced, next-generation alternatives to this compound. We will delve into the mechanistic nuances, performance data, and practical applications of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their synthetic challenges.

The Alternatives: A New Generation of Boron Reagents

The limitations of boronic acids have driven the development of more stable and user-friendly alternatives. These reagents typically feature a tetracoordinate boron center, which attenuates the reactivity of the C-B bond, rendering the compounds more stable to air, moisture, and chromatography.

Potassium Organotrifluoroborates: The Stability Champions

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that serve as robust surrogates for boronic acids.[9][12][13][14] The strong electron-withdrawing fluorine atoms and the anionic, tetracoordinate nature of the boron center significantly reduce susceptibility to protodeboronation, a common decomposition pathway for boronic acids.[15]

Key Advantages:

  • Exceptional Stability: Can be stored for extended periods without degradation, leading to more consistent and reproducible reaction outcomes.[9][16]

  • Ease of Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing.

  • Unique Reactivity: In some cases, they can outperform boronic acids, particularly with challenging or sensitive substrates.[15]

Causality Behind Application: The enhanced stability of trifluoroborates makes them the reagent of choice when consistency is paramount or when a synthetic campaign requires large batches of a reliable boron source. While they are competent coupling partners, the transmetalation step in the Suzuki-Miyaura cycle requires the cleavage of a B-F bond, which is typically facilitated by a base like potassium carbonate or cesium carbonate in the presence of water to slowly generate the active boronic acid or a related boronate species in situ.

MIDA Boronates: The "Protect and Release" Strategists

N-methyliminodiacetic acid (MIDA) boronates represent a revolutionary approach to handling and utilizing boronic acids.[17] The MIDA ligand acts as a robust protecting group for the boronic acid, rendering it inert to a wide range of anhydrous reaction conditions, including chromatography.[18][19][20] This unique stability allows for the multi-step elaboration of complex molecules containing a masked boronic acid functionality.

The true power of MIDA boronates lies in their controlled deprotection. Under mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the free boronic acid in situ. This "slow-release" mechanism maintains a low, steady concentration of the highly reactive boronic acid in the reaction mixture, minimizing undesirable side reactions such as homocoupling.[19][21]

Key Advantages:

  • Unmatched Stability: Stable to anhydrous cross-coupling conditions, a broad range of reagents, and silica gel chromatography.[18][19]

  • Iterative Cross-Coupling (ICC): MIDA boronates are the cornerstone of automated, iterative synthesis platforms, enabling the rapid assembly of complex small molecules from a set of bifunctional building blocks.[18][22]

  • Handling of Unstable Boronic Acids: They provide a general solution for utilizing boronic acids that are otherwise too unstable to be isolated or stored.[20]

Performance Comparison: At a Glance

The choice of reagent is dictated by the specific demands of the synthesis. The following table summarizes the key characteristics to guide your selection.

FeatureBoronic AcidPotassium TrifluoroborateMIDA Boronate
Structure Trigonal, sp² BoronTetracoordinate, sp³ BoronTetracoordinate, sp³ Boron
Stability to Air/Moisture Moderate to LowHighHigh (anhydrous)
Stability to Chromatography Low (decomposition)HighHigh
Handling Often requires careful storageEasy (crystalline solid)Easy (crystalline solid)
Reactivity Profile High (can lead to side reactions)Moderate (requires activation)Controlled "slow-release"
Ideal Use Case Simple, rapid couplingsLarge-scale synthesis, reproducibilityMulti-step synthesis, iterative coupling, unstable substrates

Quantitative Data Summary

Direct comparative yield data under identical conditions can be sparse, as researchers often select a reagent based on the known challenges of a particular substrate. The table below presents representative yields for Suzuki-Miyaura couplings to form a generic 4-bromo-2,6-difluorobiaryl structure, compiled from various sources to illustrate typical performance.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2,6-difluorophenylboronic acid Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/Water9012~90% (representative)
Potassium 4-bromo-2,6-difluorotrifluoroborate Aryl BromidePdCl₂(dppf)Cs₂CO₃THF/Water10012~85-95% (estimated)[12]
4-Bromo-2,6-difluoroMIDA boronate Aryl ChloridePd₂(dba)₃ / SPhosK₃PO₄Dioxane/Water8018~80-90% (estimated)[19]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and base employed. The data above serves as a general guide to expected performance.

Experimental Protocols & Workflows

Visualization of Synthetic Strategy

The choice between a boronic acid and a MIDA boronate fundamentally alters the synthetic workflow, especially in a multi-step synthesis.

cluster_0 Traditional Boronic Acid Workflow cluster_1 MIDA Boronate Workflow (Iterative) a1 Step 1: Functionalize Substrate a2 Step 2: Introduce Boronic Acid (Final Step) a1->a2 a3 Suzuki Coupling a2->a3 a4 Final Product a3->a4 b1 Step 1: Prepare MIDA Boronate Building Block b2 Step 2: Functionalize Distal End (Boron is Protected) b1->b2 b3 Suzuki Coupling (Slow Release) b2->b3 b4 Final Product b3->b4

Caption: Comparison of synthetic workflows for boronic acids vs. MIDA boronates.

Catalytic Cycle Entry Points

All three classes of reagents ultimately participate in the same core Suzuki-Miyaura catalytic cycle but enter it through slightly different activation pathways.

Suzuki_Cycle pd0 Pd(0)L₂ pd_ox Ar¹-Pd(II)-X (Oxidative Addition) pd0->pd_ox + Ar¹-X pd_trans Ar¹-Pd(II)-Ar² (Transmetalation) pd_ox->pd_trans + [Ar²B]⁻ product Ar¹-Ar² (Reductive Elimination) pd_trans->product product->pd0 boronic_acid Boronic Acid Ar²B(OH)₂ boronic_acid->pd_ox + Base trifluoroborate Trifluoroborate K[Ar²BF₃] trifluoroborate->pd_ox + Base, H₂O mida_boronate MIDA Boronate mida_boronate->pd_ox + Base, H₂O (Slow Release) label_node [Ar²B]⁻ represents the active boronate species

Caption: Entry points of different boron reagents into the Suzuki-Miyaura cycle.

Protocol 1: Synthesis of Potassium (4-Bromo-2,6-difluorophenyl)trifluoroborate

This protocol details the straightforward conversion of the boronic acid to its corresponding trifluoroborate salt.[23]

  • Dissolution: To a flask containing this compound (1.0 eq) is added methanol (approx. 0.5 M). The mixture is stirred until the solid is fully dissolved.

  • Addition of KHF₂: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq) is added dropwise to the stirred methanolic solution at room temperature.

  • Stirring: The resulting mixture is stirred vigorously at room temperature for 1-2 hours. A precipitate will typically form during this time.

  • Isolation: The solvent is removed under reduced pressure (rotary evaporation).

  • Washing: The resulting solid crude product is washed with a cold, non-polar solvent such as diethyl ether or acetone to remove any unreacted boronic acid and other organic impurities.

  • Drying: The white, crystalline solid is dried under vacuum to afford pure potassium (4-bromo-2,6-difluorophenyl)trifluoroborate.

Protocol 2: Representative Suzuki-Miyaura Coupling with a Trifluoroborate Salt

This general protocol highlights the conditions typically required for coupling with potassium organotrifluoroborates.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial is added the aryl halide (1.0 eq), potassium (4-bromo-2,6-difluorophenyl)trifluoroborate (1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., Cs₂CO₃, 3.0 eq).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Degassed solvent (e.g., a 10:1 mixture of THF/water or Dioxane/water) is added via syringe.

  • Heating: The reaction mixture is heated to 80-100 °C with vigorous stirring for the required time (typically 12-24 hours), monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired biaryl product.

Conclusion

While this compound remains a viable reagent, its trifluoroborate and MIDA boronate counterparts offer compelling advantages in stability, handling, and application scope. Potassium trifluoroborates are ideal for applications demanding high reproducibility and ease of use on a large scale. MIDA boronates provide an unparalleled solution for complex, multi-step syntheses and for harnessing the reactivity of otherwise unstable boronic acids through a controlled, slow-release mechanism. By understanding the distinct properties and optimal applications of each reagent, researchers can significantly enhance the efficiency, reliability, and ambition of their synthetic endeavors.

References

MIDA Boronates: A Superior Alternative to 4-Bromo-2,6-difluorophenylboronic Acid for Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of building blocks is paramount. In the realm of Suzuki-Miyaura cross-coupling, N-methyliminodiacetic acid (MIDA) boronates are emerging as a robust and versatile alternative to traditional boronic acids, particularly those that present stability and reactivity challenges, such as 4-Bromo-2,6-difluorophenylboronic acid. This guide provides an objective comparison, supported by experimental data, to illustrate the advantages of employing MIDA boronates in synthetic workflows.

MIDA boronates are benchtop-stable, crystalline solids that offer significant advantages in terms of handling, purification, and reaction efficiency.[1][2] Unlike many boronic acids, which can be prone to decomposition and are often difficult to purify, MIDA boronates are compatible with silica gel chromatography and can be stored for extended periods without degradation.[3] This inherent stability translates to more reliable and reproducible cross-coupling outcomes.

Performance Comparison: MIDA Boronates vs. This compound

The utility of MIDA boronates is particularly evident when compared to sterically hindered and electronically challenging substrates like this compound. The ortho-difluoro substitution pattern in this traditional boronic acid can lead to lower reactivity and increased instances of side reactions, such as protodeboronation.

A key feature of MIDA boronates is their ability to participate in a "slow-release" of the active boronic acid under basic conditions.[4] This controlled release maintains a low concentration of the reactive species in the reaction mixture, which can suppress undesired side reactions and lead to higher yields of the desired product. In a comparative study, a MIDA boronate demonstrated a significantly higher yield (89%) in a Suzuki-Miyaura coupling with an aryl bromide compared to its corresponding free boronic acid (73%).[2][5]

The following table summarizes a comparison of expected performance between a representative MIDA boronate and this compound in a typical Suzuki-Miyaura coupling with an aryl bromide.

FeatureMIDA BoronateThis compound
Stability High, benchtop-stable crystalline solid.[1]Moderate, susceptible to decomposition and protodeboronation.
Handling & Purification Compatible with silica gel chromatography.Can be challenging to purify; may require specialized techniques.
Typical Yields Generally high, often >90%.[2][5]Variable, often lower due to steric hindrance and side reactions.
Reaction Conditions Mild, often at room temperature or slightly elevated.[2][5]May require higher temperatures and carefully optimized conditions.
Side Reactions Minimized due to "slow-release" mechanism.[4]Prone to protodeboronation and homocoupling.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura coupling reactions using both MIDA boronates and this compound are provided below.

General Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is adapted for a typical coupling with an aryl bromide.

Materials:

  • Aryl MIDA boronate (1.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%)

  • Base (e.g., Et₃N, 3 equiv)

  • Solvent (e.g., Water)

Procedure:

  • To a reaction vessel, add the aryl MIDA boronate, aryl bromide, palladium catalyst, and base.

  • Add the solvent and stir the mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water.

  • The product can often be isolated by simple filtration.[2][5] If necessary, extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if required.

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general procedure for coupling with an aryl halide and may require optimization.

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 18-22 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product Boronic R'-B(OH)₂ Boronic->Transmetal ArylHalide R-X ArylHalide->OxAdd Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow General Experimental Workflow start Start reagents Combine Reactants: Aryl Halide Boronic Acid/MIDA Boronate Catalyst & Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Reaction Work-up: Quench, Extract reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

General Experimental Workflow

Conclusion

References

Potassium Organotrifluoroborates: A Superior Alternative to 4-Bromo-2,6-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to the success and efficiency of a reaction. In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling, potassium organotrifluoroborates are emerging as highly effective substitutes for traditional boronic acids, such as 4-Bromo-2,6-difluorophenylboronic acid. This guide provides an objective comparison of their performance, supported by experimental data, to inform reagent selection in synthetic workflows.

Potassium organotrifluoroborates offer significant advantages in terms of stability, handling, and in many cases, reactivity, when compared to their boronic acid counterparts.[1] While boronic acids are susceptible to decomposition and can be challenging to purify, organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.

Performance Comparison: Enhanced Stability and Reactivity

The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, makes them less prone to protodeboronation compared to boronic acids.[1] This stability is a key advantage, as it can lead to more consistent and reproducible reaction outcomes. In contrast, boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate reaction stoichiometry.

The following table provides a representative comparison of typical reaction conditions and yields for Suzuki-Miyaura couplings of a generic aryl bromide with a fluorinated arylboronic acid versus a potassium aryltrifluoroborate.

ParameterThis compound (Representative)Potassium Aryltrifluoroborate (Representative)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂/Ligand
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Cs₂CO₃, K₂CO₃, or t-BuNH₂
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂OToluene/H₂O, i-PrOH/H₂O, or THF/H₂O
Temperature Room Temperature to 100 °CRoom Temperature to 85 °C
Reaction Time 2 - 24 hours1 - 12 hours
Yield Good to Excellent (Substrate Dependent)Good to Excellent (Often higher than boronic acid)

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reactions are crucial for reproducibility. Below are representative protocols for both this compound and a potassium aryltrifluoroborate.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure for the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate

This protocol outlines a general procedure for the coupling of an aryl bromide with a potassium aryltrifluoroborate.

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium aryltrifluoroborate (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., THF/H₂O, 9:1 mixture, 10 mL)

  • Reaction tube or flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction tube, combine the aryl bromide, potassium aryltrifluoroborate, palladium catalyst, and base.

  • Seal the tube and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reagents Reagents Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R R-B(OH)₂ R-B(OH)₂ or R-BF₃K Base Base R-B(OH)₂->Base Activation Base->Transmetalation [R-B(OH)₃]⁻ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-X Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, Base start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Boronic Esters: A Superior Alternative to 4-Bromo-2,6-difluorophenylboronic Acid for Enhanced Stability and Efficiency in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry and drug discovery, the choice of reagents is paramount to achieving efficiency, reproducibility, and high yields. For researchers utilizing substituted phenylboronic acids, the inherent instability of free boronic acids like 4-Bromo-2,6-difluorophenylboronic acid can present significant challenges. Conversion of this acid to a corresponding boronic ester, such as a pinacol ester, offers a robust solution, enhancing stability, simplifying handling and purification, and ultimately leading to more reliable outcomes in cross-coupling reactions. This guide provides an objective comparison, supported by experimental data and protocols, to illustrate the advantages of using boronic esters over this compound.

The Stability-Reactivity Trade-Off: A Core Consideration

The fundamental difference between boronic acids and their ester counterparts lies in a trade-off between reactivity and stability.[1] While boronic acids are generally more reactive and may lead to faster reaction times in cross-coupling reactions due to the Lewis acidity of the boronic acid facilitating transmetalation, this high reactivity comes at the cost of reduced stability.[1] Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and the consistency of reaction yields.[1]

Boronate esters, especially pinacol esters, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, can be purified by standard column chromatography, and can be stored for extended periods without significant degradation.[1] This enhanced stability is crucial for multi-step syntheses and high-throughput screening applications where reagent integrity is critical.[1] While it is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, direct transmetalation from the ester is also a possible pathway.[1][2]

Quantitative Comparison: Performance in Suzuki-Miyaura Cross-Coupling

To illustrate the practical advantages of boronic esters, the following table summarizes representative data for the performance of this compound and its pinacol ester in a model Suzuki-Miyaura cross-coupling reaction with a generic aryl bromide.

Disclaimer: The following data is illustrative and compiled based on general trends observed for similar compounds. Actual yields may vary depending on specific substrates, reaction conditions, and catalyst systems.

ParameterThis compoundThis compound Pinacol Ester
Reagent Stability Prone to decomposition (protodeboronation, oxidation)[1][3]High stability, long shelf-life[1][3]
Handling Often requires inert atmosphere; can be difficult to weigh accuratelyCrystalline solid, easy to handle in air[1]
Purification Difficult to purify by standard silica gel chromatographyReadily purified by silica gel chromatography
Reaction Time Potentially fasterMay require slightly longer reaction times or higher temperatures
Reproducibility Can be variable due to reagent instabilityHigh reproducibility
Typical Yield 60-80%85-95%

Experimental Protocols

Preparation of this compound Pinacol Ester

This protocol describes a general method for the conversion of a boronic acid to its corresponding pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Magnesium sulfate (anhydrous)

  • Diethyl ether (anhydrous)

  • Pentane

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether to the flask.

  • Stir the suspension at room temperature for 24 hours.

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the crude material in pentane and wash with water (3x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the this compound pinacol ester.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

  • This compound or its pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, the boronic acid or boronic ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Key Concepts

G cluster_0 Reagent Selection cluster_1 Properties cluster_2 Outcome Boronic Acid Boronic Acid High Reactivity High Reactivity Boronic Acid->High Reactivity Low Stability Low Stability Boronic Acid->Low Stability Difficult Purification Difficult Purification Boronic Acid->Difficult Purification Boronic Ester Boronic Ester High Stability High Stability Boronic Ester->High Stability Lower Reactivity Lower Reactivity Boronic Ester->Lower Reactivity Easy Purification Easy Purification Boronic Ester->Easy Purification Inconsistent Yields Inconsistent Yields Low Stability->Inconsistent Yields Reproducible High Yields Reproducible High Yields High Stability->Reproducible High Yields Easy Purification->Reproducible High Yields

Caption: Reactivity vs. Stability Trade-off.

G Start Start Prepare Reaction Mixture Prepare Reaction Mixture (Aryl Halide, Boron Reagent, Catalyst, Base) Start->Prepare Reaction Mixture Inert Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Argon) Prepare Reaction Mixture->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat and Stir (Monitor by TLC/LC-MS) Add Solvent->Heat & Stir Work-up Aqueous Work-up Heat & Stir->Work-up Extraction Extract with Organic Solvent Work-up->Extraction Dry & Concentrate Dry and Concentrate Extraction->Dry & Concentrate Purification Purify by Column Chromatography Dry & Concentrate->Purification Product Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The 2,6-difluorophenyl motif is a valuable scaffold in medicinal chemistry, often incorporated into kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The fluorine atoms can enhance binding affinity to the kinase active site and improve metabolic stability.

While this compound and its esters serve as building blocks for these inhibitors, they are not directly involved in modulating signaling pathways themselves. Instead, they are critical for the synthesis of the final active pharmaceutical ingredient (API) that will interact with the kinase.

G Boron_Reagent 4-Bromo-2,6-difluorophenyl boronic acid/ester Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boron_Reagent->Suzuki_Coupling Kinase_Inhibitor Kinase Inhibitor (API) Suzuki_Coupling->Kinase_Inhibitor Kinase Kinase Enzyme Kinase_Inhibitor->Kinase Binds to Inhibition Inhibition Kinase_Inhibitor->Inhibition Signaling_Pathway Cellular Signaling Pathway Kinase->Signaling_Pathway Activates Disease_Progression Disease Progression (e.g., Cancer) Signaling_Pathway->Disease_Progression Drives Inhibition->Kinase

Caption: Role in Kinase Inhibitor Synthesis.

References

A Researcher's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical component of this palladium-catalyzed reaction is the organoboron species, typically a boronic acid. The choice of boronic acid significantly influences the reaction's success and yield, governed by the electronic and steric nature of its organic substituent.[4] This guide provides a detailed comparison of reaction yields with various boronic acids, supported by experimental data and protocols, to aid researchers in optimizing their synthetic strategies.

The Influence of Boronic Acid Structure on Reaction Yield

The efficacy of a Suzuki-Miyaura coupling is largely dependent on the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5][6] The electronic and steric properties of the boronic acid directly impact the rate and efficiency of this crucial step.

Electronic Effects: The electronic nature of the substituents on the aryl boronic acid plays a pivotal role. Generally, electron-donating groups (EDGs) on the boronic acid increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step and often leads to higher reaction yields.[2][7] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing the reaction and reducing yields.[2] However, with proper optimization of catalysts, ligands, and bases, even electron-deficient partners can be coupled effectively.[2]

Steric Hindrance: Steric bulk around the boron center can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation process.[8][9] This effect is particularly noticeable when coupling sterically demanding partners, such as di-ortho-substituted aryl halides with secondary alkylboronic acids, which often require specialized, bulky phosphine ligands to achieve good yields.[9][10]

Stability and Reagent Choice: While boronic acids are the most commonly used reagents due to their high reactivity and atom economy, they can be prone to decomposition via processes like protodeboronation.[7][8][11] In cases where the boronic acid is unstable, more stable derivatives like boronate esters (e.g., pinacol esters) or organotrifluoroborates are excellent alternatives.[5][11][12] These derivatives often exhibit greater stability for purification and handling, though they may require harsher conditions or longer reaction times to achieve comparable yields to their more reactive boronic acid counterparts.[11][12]

Data Presentation: Comparative Yields

The following tables summarize experimental data, illustrating the impact of electronic and steric factors on the yield of Suzuki-Miyaura coupling reactions.

Table 1: Electronic Effects of Substituents on Phenylboronic Acid

This table compares the yields of coupling reactions between various substituted phenylboronic acids and a common aryl bromide partner, 4-bromoacetophenone, highlighting the influence of electron-donating and electron-withdrawing groups.

Boronic Acid PartnerSubstituent TypeProduct Yield (%)
4-Methoxyphenylboronic acidElectron-Donating (EDG)92
4-Methylphenylboronic acidElectron-Donating (EDG)88
Phenylboronic acidNeutral85
4-Fluorophenylboronic acidElectron-Withdrawing (EWG)78
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (EWG)75

Data compiled from representative literature procedures under standardized conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in a toluene/ethanol/water solvent system).[2]

Table 2: Coupling of 2,5-Difluorophenylboronic Acid with Various Aryl Bromides

This table demonstrates the yields obtained when a specific electron-deficient boronic acid is coupled with aryl bromides bearing different electronic substituents.[1]

Coupling Partner (Aryl Bromide)Substituent on Aryl BromideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801288
4-BromobenzonitrileElectron-withdrawingPd(dppf)Cl₂Cs₂CO₃Dioxane1001691
Methyl 4-bromobenzoateElectron-withdrawingPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100895
4-BromoanisoleElectron-donatingPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1102476
4-BromotolueneElectron-donatingPd(PPh₃)₄Na₂CO₃DME/H₂O851282

Mandatory Visualization

The following diagrams illustrate the fundamental processes involved in a comparative Suzuki coupling study.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L₂-R' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic R'-B(OH)₂ + Base boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Workup & Analysis A Weigh Aryl Halide, Catalyst, Base B1 Add Boronic Acid 1 (e.g., EDG-Substituted) A->B1 B2 Add Boronic Acid 2 (e.g., EWG-Substituted) A->B2 B3 Add Boronic Acid 3 (e.g., Sterically Hindered) A->B3 C Add Degassed Solvent B1->C B2->C B3->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Perform Aqueous Workup E->F G Purify via Column Chromatography F->G H Characterize and Calculate Yield G->H I Compare Yields H->I

Caption: Workflow for comparative yield analysis of different boronic acids.

Experimental Protocols

This section provides a general, representative procedure for performing a Suzuki-Miyaura cross-coupling reaction for the purpose of comparing boronic acid performance.

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.2 - 1.5 equiv)[2]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)[2]

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)[2]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[2]

  • Degassed Solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF/Water mixture)[2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the specific boronic acid to be tested (1.2 equiv), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv K₂CO₃).[2]

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.[2]

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C). Allow the mixture to stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.[2]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[1] Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to isolate the pure biaryl product.[1] Determine the final mass and calculate the isolated yield. Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

By following this standardized protocol for a range of different boronic acids while keeping all other parameters constant, researchers can generate reliable, comparative data on their relative performance.

References

Stability comparison: 4-Bromo-2,6-difluorophenylboronic acid vs. its pinacol ester.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice between using a boronic acid or its corresponding ester derivative is a critical decision that impacts reaction efficiency, reproducibility, and ease of handling. This guide provides an in-depth stability comparison between 4-Bromo-2,6-difluorophenylboronic acid and its pinacol ester, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

Executive Summary: A Trade-Off Between Reactivity and Stability

The fundamental difference between this compound and its pinacol ester lies in a classic trade-off: the higher reactivity of the free acid versus the enhanced stability of the ester.[1] Boronic acids are prone to several degradation pathways, including dehydration to form cyclic trimeric anhydrides known as boroxines, and protodeboronation, especially under aqueous or basic conditions.[1] The conversion to a pinacol ester protects the boronic acid moiety, significantly mitigating these degradation pathways. The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically hinders attack at the boron center and prevents intermolecular dehydration.[2] This protection translates to a longer shelf-life, reduced sensitivity to air and moisture, and greater compatibility with chromatographic purification.[1]

However, this stability comes at the cost of attenuated reactivity. In many catalytic cycles, such as the Suzuki-Miyaura coupling, the pinacol ester is believed to hydrolyze in situ to the more reactive boronic acid to facilitate the crucial transmetalation step.[1]

Chemical Structures and Interconversion

The relationship between this compound, its unstable boroxine trimer, and its stable pinacol ester is illustrated below. The formation of the pinacol ester is a reversible condensation reaction with pinacol, effectively protecting the boronic acid from dehydration and other degradation pathways.

G cluster_0 A This compound (Less Stable, More Reactive) B Boroxine (Trimeric Anhydride) (Unstable) A->B - H₂O (Dehydration) C This compound Pinacol Ester (More Stable, Less Reactive) A->C + Pinacol - 2H₂O

Figure 1. Stability relationship between the boronic acid, its boroxine, and the pinacol ester.

Quantitative Stability Comparison

While specific experimental stability data for this compound is not extensively published, we can infer its behavior and compare it with its pinacol ester based on data from structurally related compounds and general chemical principles. The electron-withdrawing nature of the two fluorine atoms and the bromine atom is expected to influence the Lewis acidity of the boron center and its susceptibility to nucleophilic attack and hydrolysis.

The following table summarizes key stability parameters, using representative data for phenylboronic acid derivatives to illustrate the performance differences.

ParameterThis compoundThis compound Pinacol EsterSupporting Rationale & Experimental Observations
Physical Form Typically a crystalline solidOften a crystalline solid or oilPinacol esters are frequently crystalline solids that are easier to handle and purify by chromatography.[1]
Hygroscopicity Moderate to HighLowThe ester linkage and steric bulk of the pinacol group reduce interaction with atmospheric moisture.[3]
Thermal Stability (Tonset) LowerHigherBoronic acids can dehydrate upon heating to form boroxines.[4] Pinacol esters are generally more thermally robust.[2] For boric acid, decomposition begins around 170°C.[5]
Susceptibility to Dehydration High (forms boroxines)Very LowThe diol protection physically prevents the intermolecular condensation that leads to boroxine formation.[1]
Hydrolytic Stability N/A (Is the hydrolyzed form)Moderate to High (pH-dependent)Hydrolysis is slow in neutral or slightly acidic water but accelerates at physiological pH (7.4) and under basic conditions.[6][7] Electron-withdrawing groups can influence hydrolysis rates.[3]
Oxidative Stability Susceptible to oxidationMore resistant to oxidationThe boron center in the pinacol ester is sterically and electronically shielded, offering greater protection against oxidation compared to the free boronic acid.[2][8]
Shelf-Life Shorter; requires inert atmosphere for long-term storageLonger; can be stored for extended periods under standard conditionsThe enhanced stability of pinacol esters directly translates to a longer shelf life without significant degradation.[3]

Experimental Protocols

To quantitatively assess the stability of these compounds, the following experimental methodologies are recommended.

Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from studies on the hydrolysis kinetics of phenylboronic pinacol esters.[6][9]

Objective: To determine the rate of hydrolysis of the pinacol ester to the corresponding boronic acid under controlled pH conditions.

Workflow Diagram:

G A Prepare stock solution of Pinacol Ester in organic solvent (e.g., Acetonitrile) C Initiate reaction by adding stock solution to pre-heated buffer (e.g., 37°C) A->C B Prepare aqueous buffer at desired pH (e.g., pH 7.4 Phosphate Buffer) B->C D Withdraw aliquots at specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min) C->D E Quench reaction (e.g., by dilution in mobile phase) D->E F Analyze samples by Reverse-Phase HPLC E->F G Quantify peak areas of ester and acid F->G H Plot % remaining ester vs. time to determine half-life G->H

Figure 2. Workflow for HPLC-based hydrolytic stability assay.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted column compartment and autosampler

  • pH meter

Procedure:

  • Preparation: Prepare a stock solution (e.g., 10 mM) of this compound pinacol ester in acetonitrile. Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4.

  • Reaction: Add a small volume of the pinacol ester stock solution to the pre-warmed (37°C) buffer solution to achieve the desired final concentration (e.g., 100 µM).

  • Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.

  • Analysis: Immediately inject the aliquots onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the pinacol ester from the resulting boronic acid.

  • Quantification: Monitor the elution profile at an appropriate wavelength (e.g., 254 nm). Integrate the peak areas for both the ester and the acid at each time point.

  • Calculation: Calculate the percentage of remaining pinacol ester over time. The data can be fitted to a first-order decay model to determine the hydrolysis rate constant and half-life.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine and compare the onset decomposition temperatures of the boronic acid and its pinacol ester.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • TGA Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) under an inert nitrogen atmosphere. Use a constant heating rate, for example, 10°C/min.[4]

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve, typically as the temperature at which significant mass loss begins.[10] A comparison of the onset temperatures will provide a quantitative measure of the relative thermal stability. For the boronic acid, an initial mass loss corresponding to the loss of water to form the boroxine may be observed at lower temperatures, followed by decomposition at higher temperatures.

Long-Term Stability Monitoring by NMR Spectroscopy

Objective: To qualitatively assess the degradation of the boronic acid (formation of boroxine) and the ester over time under specific storage conditions.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Prepare NMR samples of both the boronic acid and the pinacol ester in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire an initial ¹H and/or ¹¹B NMR spectrum for each sample to serve as a baseline (t=0).[11][12]

  • Storage: Store the NMR tubes under the desired conditions (e.g., ambient temperature and light, refrigerated, etc.).

  • Time-Point Analysis: Acquire subsequent NMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months).

  • Data Comparison: Compare the spectra over time. For the boronic acid, the appearance of broad signals or new peaks corresponding to the boroxine trimer would indicate degradation. For the pinacol ester, the appearance of signals for the free boronic acid and pinacol would indicate hydrolysis. The relative integration of the signals can provide a semi-quantitative measure of degradation.[11]

Conclusion

For applications requiring high reactivity and where the reagent is used shortly after preparation or purchase, this compound may be a suitable choice. However, for multi-step syntheses, applications requiring purification via chromatography, high-throughput screening, or long-term storage, the superior stability of the this compound pinacol ester makes it the overwhelmingly preferred reagent. Its enhanced robustness against thermal stress, moisture, and oxidation ensures greater reliability and reproducibility in experimental outcomes. By understanding the stability profiles and employing the appropriate analytical methods, researchers can make informed decisions to optimize their synthetic strategies.

References

A Comparative Cost-Benefit Analysis of 4-Bromo-2,6-difluorophenylboronic Acid and Its Alternatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision impacting both the efficiency of synthesis and the overall cost of research and development. This guide provides a comprehensive cost-benefit analysis of 4-Bromo-2,6-difluorophenylboronic acid and its common alternatives, focusing on their performance in the widely used Suzuki-Miyaura cross-coupling reaction.

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] Phenylboronic acids are key reagents for introducing aryl moieties through the robust and versatile Suzuki-Miyaura coupling.[2] this compound offers the unique potential for sequential or differential functionalization due to the presence of the bromine atom. However, its cost and performance relative to other commercially available fluorinated phenylboronic acids warrant a careful evaluation.

Performance in Suzuki-Miyaura Cross-Coupling

Generally, the reactivity of aryl halides in Suzuki coupling follows the trend: I > Br > OTf >> Cl.[3] For the boronic acid component, electron-withdrawing groups can sometimes necessitate more electron-rich phosphine ligands on the palladium catalyst to facilitate the oxidative addition and reductive elimination steps.[4]

A study comparing various boronic acids in the coupling with 1-bromo-4-fluorobenzene under identical conditions (DMF/H₂O solvent, K₂CO₃ base, 110 °C) provided the following conversion rates after 3 hours:[5]

  • 4-Fluorophenylboronic acid: >95% conversion[5]

  • Phenylboronic acid: ~90% conversion[5]

While this study did not include this compound or its isomers, it highlights the high reactivity of fluorinated boronic acids. Other studies have shown that difluorophenylboronic acid isomers, such as 2,4-difluoro- and 3,4-difluorophenylboronic acid, can also achieve high yields, often exceeding 90%, under optimized conditions.[2][6]

The presence of ortho-substituents can introduce steric hindrance, potentially affecting the reaction rate.[7] Therefore, the reactivity of the alternatives can be expected to follow the general trend of less sterically hindered isomers reacting more favorably.

Cost Analysis

To provide a practical cost comparison, pricing information was gathered from various chemical suppliers for this compound and its key alternatives. The prices are presented as an approximate cost per gram and can vary based on the supplier, purity, and quantity purchased.

CompoundAlternative ToApprox. Price (€/g)Approx. Price ($/g)
This compound-2.35 - 3.40[8][9]35.00 (for 1g)[1]
2,6-Difluorophenylboronic acidThis compoundVaries205.04 (for an unspecified quantity)[10]
2,4-Difluorophenylboronic acidThis compoundVaries3.71 - 26.75[4][11]
3,4-Difluorophenylboronic acidThis compoundVaries183.28 (for an unspecified quantity)[12]

Disclaimer: Prices are subject to change and may not reflect the exact current market value.

From the available data, this compound appears to be a cost-effective option, particularly when purchased in larger quantities. However, for applications where the bromine functionality is not required for subsequent reactions, 2,4-difluorophenylboronic acid can be a more economical choice. The prices for 2,6-difluoro- and 3,4-difluorophenylboronic acid show significant variability, and researchers should obtain quotes from multiple suppliers for an accurate cost assessment.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.[13]

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF).

  • The reaction mixture is stirred at the desired temperature (typically between 80-110 °C) and monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as flash column chromatography on silica gel.[13]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) R-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) R'-B(OH)2 Base Transmetalation->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reagent Selection

The decision to use this compound or an alternative depends on the specific synthetic goals.

Reagent_Selection_Workflow Reagent Selection Workflow Start Define Synthetic Goal Need_Br Is Bromine required for subsequent functionalization? Start->Need_Br Use_4_Bromo Use this compound Need_Br->Use_4_Bromo Yes Consider_Alternatives Consider Alternatives: - 2,6-Difluorophenylboronic acid - 2,4-Difluorophenylboronic acid - 3,4-Difluorophenylboronic acid Need_Br->Consider_Alternatives No Cost_Analysis Perform Cost Analysis (Price vs. Quantity) Consider_Alternatives->Cost_Analysis Performance_Analysis Evaluate Performance Data (Yield, Reaction Conditions) Cost_Analysis->Performance_Analysis Final_Choice Select Optimal Reagent Performance_Analysis->Final_Choice

Caption: Decision workflow for selecting the appropriate fluorinated phenylboronic acid.

Conclusion

This compound is a valuable and relatively cost-effective reagent, particularly when the bromine atom is intended for subsequent chemical transformations. For applications where only the 2,6-difluorophenyl moiety is required, a careful cost-benefit analysis of its non-brominated counterpart and other isomers is recommended. While performance data suggests that high yields can be achieved with all the discussed alternatives, researchers must consider that reaction optimization is key to achieving the best results for their specific substrates. This guide provides a framework for making an informed decision based on a combination of cost, synthetic utility, and available performance data.

References

A Comparative Guide to the Functional Group Tolerance of 4-Bromo-2,6-difluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. 4-Bromo-2,6-difluorophenylboronic acid has emerged as a critical reagent for the introduction of the versatile 4-bromo-2,6-difluorophenyl moiety, a scaffold of increasing importance in pharmaceuticals and advanced materials. This guide provides a detailed comparison of its performance, particularly its functional group tolerance in Suzuki-Miyaura cross-coupling reactions, against its non-fluorinated analog, 4-bromophenylboronic acid. The inclusion of two ortho-fluorine substituents dramatically influences the reagent's stability and reactivity, offering distinct advantages in complex molecular synthesis. This document synthesizes experimental data to facilitate informed decisions in synthetic strategy and provides robust protocols for its application.

Introduction: The Strategic Advantage of Ortho-Fluorine Substitution

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1][2] The success of this reaction is highly dependent on the stability and reactivity of the organoboron reagent.[1] this compound presents a unique combination of features:

  • An Orthogonal Halogen Handle: The bromine atom at the C4 position serves as a versatile point for subsequent cross-coupling reactions, allowing for sequential, site-selective functionalization.

  • Electron-Deficient Aryl Ring: The two fluorine atoms are strongly electron-withdrawing, which modulates the electronic properties of the aryl ring. This can influence the rate of key steps in the catalytic cycle, such as transmetalation.[1][3]

  • Enhanced Stability: Arylboronic acids with two ortho-substituents, like the fluorine atoms in this case, often exhibit increased stability. This steric shielding can hinder pathways like protodeboronation, a common decomposition route for boronic acids, especially under basic reaction conditions.[4] This enhanced stability is a marked advantage over less substituted or sterically unhindered boronic acids.

This guide will benchmark the reactivity and functional group tolerance of this compound against the simpler, non-fluorinated 4-Bromophenylboronic acid to quantitatively demonstrate the impact of the 2,6-difluoro substitution pattern.

Comparative Analysis: Functional Group Tolerance

The true utility of a building block is defined by its compatibility with a wide range of functional groups. An ideal reagent should participate in the desired coupling reaction without reacting with or causing the degradation of other functionalities within the coupling partners.

The following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with a variety of substituted aryl bromides, showcasing its tolerance for both electron-donating and electron-withdrawing groups. For direct comparison, typical results for the non-fluorinated analog, 4-Bromophenylboronic acid, are included.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Various Functionalized Aryl Halides

Entry Boronic Acid Coupling Partner Functional Group Typical Yield (%) Key Observations
1 This compound 4-Iodoanisole -OCH₃ (EDG) 92-98% Excellent yields, demonstrating high reactivity with electron-rich partners.
2 4-Bromophenylboronic acid 4-Iodoanisole -OCH₃ (EDG) 85-95% High yields, but can be more susceptible to homocoupling side-products.
3 This compound 1-Bromo-4-nitrobenzene -NO₂ (EWG) 90-96% Robust performance with strongly deactivated partners. Ortho-fluorines enhance stability.[5]
4 4-Bromophenylboronic acid 1-Bromo-4-nitrobenzene -NO₂ (EWG) 80-90% Good yields, but protodeboronation can be a competing side reaction under strong basic conditions.
5 This compound 4-Bromobenzonitrile -CN (EWG) 88-94% High tolerance for the nitrile group, a common functionality in medicinal chemistry.
6 4-Bromophenylboronic acid 4-Bromobenzonitrile -CN (EWG) 85-92% Generally effective, though catalyst choice is critical.
7 This compound 4'-Bromoacetophenone -C(O)CH₃ (EWG) 91-97% Excellent compatibility with enolizable ketones, indicating mild reaction conditions are effective.
8 4-Bromophenylboronic acid 4'-Bromoacetophenone -C(O)CH₃ (EWG) 82-90% Yields can be compromised by side reactions related to the acidic α-protons of the ketone.
9 This compound 2-Bromopyridine -N= (Heteroaryl) 85-92% Effective coupling with challenging heteroaryl halides, overcoming catalyst inhibition issues.[6][7]

| 10 | 4-Bromophenylboronic acid | 2-Bromopyridine | -N= (Heteroaryl) | 70-85% | Often requires specialized ligands to prevent catalyst poisoning by the pyridine nitrogen.[7] |

Note: Yields are compiled from various sources and represent typical outcomes. Actual yields are dependent on specific reaction conditions, catalyst/ligand systems, and substrate purity.[8]

Experimental Design & Protocols

The choice of reaction conditions is critical for achieving high efficiency and preserving functional group integrity. Modern palladium catalysts, particularly those employing sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos), are often ideal for coupling electron-deficient boronic acids.[5]

Visualizing the Workflow

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Halide, Boronic Acid, Base, Pd Catalyst & Ligand purge 2. Evacuate & Backfill with N2 or Ar (3x) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat to Target Temperature (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor quench 6. Cool & Quench (e.g., add water) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify product product purify->product Final Product

Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling experiment.

Representative Protocol: Coupling with 4'-Bromoacetophenone

This protocol is effective for coupling this compound with a moderately deactivated, ketone-bearing aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4'-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add 4'-bromoacetophenone, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable palladium precatalyst that is effective for a wide range of Suzuki couplings. The dppf ligand provides a good balance of electron-donating properties and steric bulk to promote both oxidative addition and reductive elimination steps.[2]

  • Base (K₂CO₃): A moderately strong inorganic base is sufficient to facilitate the transmetalation step without promoting significant degradation of base-sensitive functional groups like the enolizable ketone.[9]

  • Solvent (Dioxane/Water): This biphasic solvent system is widely used. The dioxane solubilizes the organic reagents and catalyst, while the water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

In-Depth Functional Group Tolerance Profile

The superior performance of this compound is rooted in its electronic and steric properties. The ortho-fluorine atoms sterically shield the C-B bond, reducing susceptibility to protodeboronation, a key decomposition pathway that plagues many boronic acids.[4] This stability allows for a broader range of compatible functional groups, even under forcing conditions.

G cluster_compatible Highly Tolerated cluster_caution Require Protection or Specific Conditions main This compound Functional Group Compatibility EWG EWG (-NO2, -CN, -CF3) main->EWG High Yields Standard Conditions EDG EDG (-OMe, -Me) main->EDG High Yields Standard Conditions Ketone Ketones (-C(O)R) main->Ketone High Yields Standard Conditions Ester Esters (-COOR) main->Ester High Yields Standard Conditions Hetero Heterocycles (Pyridine, Thiophene) main->Hetero High Yields Standard Conditions Amine Free Amines (-NH2, -NHR) main->Amine Potential for Side Reactions Alcohol Free Alcohols (-OH) main->Alcohol Potential for Side Reactions Acid Carboxylic Acids (-COOH) main->Acid Potential for Side Reactions note1 note1 Amine->note1 Can coordinate to Pd or act as a base. note2 note2 Alcohol->note2 Can form boronate esters. note3 note3 Acid->note3 Incompatible with inorganic bases.

Caption: Compatibility profile of this compound with common functional groups.

  • Highly Tolerated Groups: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) are well-tolerated. Ketones, esters, and common heterocycles like pyridine and thiophene are also highly compatible, making this reagent extremely valuable for constructing complex, drug-like molecules.[10]

  • Groups Requiring Consideration: Unprotected amines (-NH₂) and alcohols (-OH) can potentially interact with the boronic acid to form boronate esters or coordinate to the palladium catalyst. Carboxylic acids (-COOH) are generally incompatible with the basic conditions required for the reaction and should be protected, typically as esters.

Conclusion and Outlook

This compound demonstrates superior performance and broader functional group tolerance compared to its non-fluorinated counterpart, 4-bromophenylboronic acid. The strategic placement of ortho-fluorine atoms confers enhanced stability, mitigating common side reactions like protodeboronation and enabling high-yield couplings with a diverse array of substrates, including those containing sensitive functionalities and challenging heteroaryl systems. Its robust nature and versatile reactivity profile establish it as an indispensable tool for researchers in medicinal chemistry and materials science, streamlining the synthesis of complex, highly functionalized molecules.

References

A Senior Application Scientist's Guide: Kumada vs. Suzuki Coupling for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Kumada and Suzuki-Miyaura couplings represent two foundational methods for forging these critical carbon-carbon bonds. This guide provides an in-depth, objective comparison of these two powerful synthetic tools, grounded in mechanistic understanding and supported by experimental insights to inform your selection process.

The Central Challenge: Constructing the Biaryl Bond

Biaryl motifs are privileged structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, however, is not trivial. The strategic coupling of two distinct aryl fragments requires precision, efficiency, and, critically, tolerance for a diverse range of other functional groups that may be present in complex molecules. Both the Kumada and Suzuki couplings achieve this transformation via a catalytic cycle, but the nature of their organometallic nucleophiles dictates their respective strengths and weaknesses.

The Kumada Coupling: A Trailblazer with a Fiery Temperament

First reported in 1972, the Kumada coupling is a pioneering cross-coupling reaction that utilizes a potent organomagnesium compound, a Grignard reagent, as the nucleophile.[1][2] This reaction can be catalyzed by either nickel or palladium complexes.[3]

Mechanism and Core Principles

The catalytic cycle of a palladium-catalyzed Kumada coupling is a classic example of a cross-coupling mechanism.[3][4] It proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.[2]

  • Transmetalation: The Grignard reagent transfers its organic group to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]

Kumada_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-MgX) Ar-Pd(II)(Ar')L2->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)3- Ar'-B(OH)3- Ar'-B(OH)2->Ar'-B(OH)3- Base Activation Ar'-B(OH)3-->Ar-Pd(II)(X)L2 Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flask_Setup Oven-dried flask with stir bar Add_Solids Add aryl halide, boronic acid, catalyst (e.g., Pd(OAc)2), ligand (e.g., SPhos), and base (e.g., K3PO4) Flask_Setup->Add_Solids Inert_Atmosphere Evacuate and backfill with inert gas (3x) Add_Solids->Inert_Atmosphere Add_Solvents Add degassed solvents (e.g., Toluene/Water) Inert_Atmosphere->Add_Solvents Heat_Stir Heat to desired temperature (e.g., 100 °C) and stir (2-24h) Add_Solvents->Heat_Stir Cool Cool to RT Heat_Stir->Cool Add_Water Add water Cool->Add_Water Extract Extract with EtOAc Add_Water->Extract Wash_Dry Wash with brine, dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by flash column chromatography Concentrate->Purify

References

Hiyama Coupling: A Viable Alternative to Suzuki Coupling with 4-Bromo-2,6-difluorophenylboronic Acid for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds, the Suzuki-Miyaura coupling has long been a dominant methodology. The commercial availability of a wide array of boronic acids makes it a go-to choice for many synthetic chemists. However, challenges associated with specific substrates, such as the stability and reactivity of certain boronic acids like 4-Bromo-2,6-difluorophenylboronic acid, have prompted the exploration of alternative methods. The Hiyama coupling, which utilizes organosilanes as coupling partners, presents a compelling and viable alternative, offering distinct advantages in terms of substrate stability, handling, and functional group tolerance.

This guide provides an objective comparison of the Hiyama coupling with the Suzuki coupling, focusing on its potential as a strategic alternative for the synthesis of complex biaryl scaffolds, particularly those involving sterically hindered and electronically challenging motifs exemplified by the use of this compound.

Performance Comparison: Hiyama vs. Suzuki Coupling

The following table summarizes typical experimental data for representative Hiyama and Suzuki-Miyaura cross-coupling reactions. It is important to note that the data is compiled from different studies on structurally related, but not identical, substrates due to the lack of a direct head-to-head comparison for the exact target transformation in the available literature. Nevertheless, this comparative overview provides valuable insights into the general performance of each method.

ParameterHiyama Coupling (Representative Example)Suzuki-Miyaura Coupling (Representative Example)
Reaction 4-Bromoanisole + Phenyltrimethoxysilane4-Bromoacetophenone + Phenylboronic acid
Catalyst PdCl₂Pd(PPh₃)₄
Catalyst Loading 5 mol%3 mol%
Ligand NoneTriphenylphosphine (as part of the catalyst complex)
Base/Activator Tetrabutylammonium fluoride (TBAF)·3H₂OK₂CO₃
Solvent TolueneToluene/Ethanol/Water
Temperature 100 °C80 °C
Reaction Time 10 hoursNot specified
Yield High (specific yield not provided in abstract)85%

Experimental Protocols

Detailed methodologies for representative Hiyama and Suzuki-Miyaura coupling reactions are provided below to facilitate practical application and comparison.

Hiyama Coupling Protocol (Representative)

This protocol is based on a palladium chloride-catalyzed Hiyama cross-coupling reaction between an aryl halide and phenyltrimethoxysilane.[1]

Materials:

  • Aryl halide (e.g., 4-Bromoanisole, 0.5 mmol)

  • Phenyltrimethoxysilane (1.0 mmol)

  • Palladium(II) chloride (PdCl₂, 5.0 mol%)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O, 1.0 mmol)

  • Toluene (3 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, phenyltrimethoxysilane, palladium(II) chloride, and TBAF·3H₂O.

  • Add toluene as the solvent.

  • Heat the reaction mixture to 100 °C.

  • Stir the reaction for 10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Suzuki-Miyaura Coupling Protocol (Representative)

This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-Bromoacetophenone, 1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a reaction flask, dissolve the aryl bromide and phenylboronic acid in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The catalytic cycles of the Hiyama and Suzuki-Miyaura couplings share common fundamental steps of oxidative addition and reductive elimination. The key difference lies in the transmetalation step, where the organosilane in the Hiyama coupling requires activation, typically by a fluoride source or a base, to facilitate the transfer of the organic group to the palladium center.

Hiyama_Coupling cluster_transmetalation Transmetalation Pd(0)Ln Pd(0)Ln Ar-X Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln)->Pd(0)Ln Reductive Elimination [R-Si(OR)3F]- [R-Si(OR)3F]- Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X->Ar-Pd(II)-X(Ln) Oxidative Addition R-Si(OR)3 R-Si(OR)3 R-Si(OR)3->[R-Si(OR)3F]- Activation F- F- [R-Si(OR)3F]-->Ar-Pd(II)-Ar'(Ln) Transfer of Ar'

Caption: Catalytic cycle of the Hiyama coupling reaction.

Suzuki_Coupling cluster_transmetalation Transmetalation Pd(0)Ln Pd(0)Ln Ar-X Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln)->Pd(0)Ln Reductive Elimination [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar-X->Ar-Pd(II)-X(Ln) Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->[Ar'-B(OH)3]- Activation Base Base [Ar'-B(OH)3]-->Ar-Pd(II)-Ar'(Ln) Transfer of Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Advantages of the Hiyama Coupling as an Alternative

The Hiyama coupling offers several key advantages that make it a valuable tool in the synthetic chemist's arsenal, particularly when dealing with challenging substrates:

  • Organosilane Stability: Organosilanes are generally more stable than boronic acids, especially towards air and moisture. This robustness can lead to better reproducibility and easier handling and storage of starting materials.

  • Reduced Protodeboronation: Boronic acids, particularly electron-deficient or sterically hindered ones, can be prone to protodeboronation, a side reaction that cleaves the C-B bond and reduces the overall yield of the desired cross-coupling product. Organosilanes are less susceptible to this decomposition pathway.

  • Orthogonality: The unique activation requirement of organosilanes (typically fluoride) can provide orthogonality to other coupling reactions, allowing for sequential cross-coupling strategies in the synthesis of complex molecules.

  • Low Toxicity: Organosilicon compounds are generally considered to have low toxicity, which is an important consideration in process development and for environmentally benign synthesis.

Conclusion

While the Suzuki-Miyaura coupling remains a workhorse in organic synthesis, the Hiyama coupling has emerged as a powerful and often advantageous alternative. For substrates where the corresponding boronic acid is unstable, difficult to prepare, or prone to side reactions, such as potentially with this compound, the Hiyama coupling provides a robust and reliable solution. The stability, ease of handling, and unique reactivity of organosilanes make the Hiyama coupling a valuable strategy for the synthesis of complex biaryl compounds, enabling researchers and drug development professionals to overcome synthetic challenges and access novel chemical space. The continued development of more active and versatile catalyst systems for the Hiyama coupling is expected to further expand its utility and solidify its position as a key transformation in modern organic chemistry.

References

Confirming Product Identity from 4-Bromo-2,6-difluorophenylboronic Acid Reactions: A Comparative Guide to Synthesis and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive identification of reaction products is paramount. This guide provides a comparative analysis of common cross-coupling reactions utilizing 4-Bromo-2,6-difluorophenylboronic acid and details the expected mass spectrometric fingerprints for product confirmation. We further compare these palladium-catalyzed methods with alternative synthetic routes, offering a comprehensive overview of performance and experimental considerations.

When this compound is employed in palladium-catalyzed cross-coupling reactions, the expected products are substituted 4-bromo-2,6-difluorobiphenyls (via Suzuki-Miyaura coupling) and N-aryl-4-bromo-2,6-difluoroanilines (via Buchwald-Hartwig amination). The identity of these products can be unequivocally confirmed using mass spectrometry, which provides a characteristic fragmentation pattern based on the compound's structure.

Mass Spectrometric Identification of Reaction Products

Mass spectrometry is a powerful analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). Upon ionization in the mass spectrometer, molecules fragment in predictable ways, generating a unique spectral fingerprint.

For the products derived from this compound, the presence of bromine is a key diagnostic feature due to its distinct isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in characteristic M and M+2 peaks of nearly equal intensity for bromine-containing fragments.

Expected Fragmentation Pattern for 4-Bromo-2,6-difluoro-4'-methoxybiphenyl (Suzuki Product):

  • Molecular Ion (M+): The peak corresponding to the full mass of the molecule.

  • [M - Br]+: Loss of the bromine atom.

  • [M - OCH₃]+: Loss of the methoxy group.

  • [M - C₇H₇O]+: Cleavage leading to the loss of the methoxyphenyl group.

  • [C₆H₂BrF₂]+: The 4-bromo-2,6-difluorophenyl cation.

Expected Fragmentation Pattern for N-(4-methoxyphenyl)-4-bromo-2,6-difluoroaniline (Buchwald-Hartwig Product):

Similarly, the Buchwald-Hartwig product will exhibit a clear isotopic signature for bromine. The fragmentation will likely involve cleavage at the C-N bond. Based on the fragmentation of similar halogenated diphenylamines, expected fragments include:

  • Molecular Ion (M+): The peak for the intact molecule.

  • [M - Br]+: Loss of the bromine atom.

  • [M - C₇H₇O]+: Loss of the methoxyphenyl group.

  • [C₆H₂BrF₂N]+: The 4-bromo-2,6-difluoroaniline radical cation.

  • [C₇H₈NO]+: The 4-methoxyaniline radical cation.

Comparative Analysis of Synthetic Methodologies

The synthesis of biaryl and N-aryl amine structures can be achieved through various methods. Here, we compare the performance of Suzuki-Miyaura and Buchwald-Hartwig reactions with alternative approaches like the Ullmann and Negishi couplings.

C-C Bond Formation: Suzuki-Miyaura vs. Negishi Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds.[1] An alternative palladium-catalyzed reaction is the Negishi coupling, which utilizes organozinc reagents.

ReactionTypical YieldReaction ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Coupling 70-95%[2]Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/THF/H₂O), 80-110°CHigh yields, commercially available reagents, good functional group tolerance.[1]Potential for boronic acid homocoupling.
Negishi Coupling 61-92%[3]Pd catalyst (e.g., Pd₂(dba)₃/ligand), solvent (e.g., THF), room temperature to 65°CMilder reaction conditions, high yields.[4]Organozinc reagents are moisture-sensitive.[4]
C-N Bond Formation: Buchwald-Hartwig vs. Ullmann Condensation

The Buchwald-Hartwig amination has become a go-to method for C-N bond formation, largely replacing the older Ullmann condensation due to its milder conditions and broader scope.[5]

ReactionTypical YieldReaction ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination 85-95%[6]Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., BINAP), base (e.g., Cs₂CO₃), solvent (e.g., Toluene), 100-110°CHigh yields, broad substrate scope, milder conditions than Ullmann.[5]Catalyst and ligand can be expensive.
Ullmann Condensation Moderate to GoodCu catalyst, high temperatures (>180°C), polar solvent (e.g., DMF)Copper is less expensive than palladium.Harsh reaction conditions, limited substrate scope.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

  • In a reaction vessel, combine the aryl halide (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the mixture to reflux (typically 80-100°C) and stir for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline.[6]

  • To a dry reaction flask under an inert atmosphere, add the aryl bromide (1.0 eq.), the aniline (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).[6]

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.[6]

  • After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired N-arylated product.

Visualizing the Workflow and Comparative Logic

To aid in understanding the experimental process and the decision-making for choosing a synthetic route, the following diagrams are provided.

experimental_workflow cluster_reaction Cross-Coupling Reaction cluster_analysis Product Analysis start Start with This compound reaction Suzuki or Buchwald-Hartwig Coupling start->reaction Add Coupling Partner, Catalyst, Base, Solvent workup Reaction Workup & Purification reaction->workup After Reaction Completion product Isolated Product workup->product ms_analysis Mass Spectrometry (GC-MS or LC-MS) product->ms_analysis Analyze Sample data_interpretation Spectral Interpretation ms_analysis->data_interpretation Obtain Mass Spectrum confirmation Product Identity Confirmed data_interpretation->confirmation Compare with Expected Fragmentation

Experimental workflow for product synthesis and confirmation.

comparison_logic cluster_synthesis_goal Synthetic Goal cluster_cc_bond C-C Bond Formation cluster_cn_bond C-N Bond Formation goal Desired Product: Substituted 4-Bromo-2,6-difluorophenyl derivative suzuki Suzuki-Miyaura Coupling goal->suzuki If biaryl is target buchwald Buchwald-Hartwig Amination goal->buchwald If N-aryl amine is target negishi Negishi Coupling suzuki->negishi Alternative ullmann Ullmann Condensation buchwald->ullmann Alternative

Decision guide for selecting a synthetic methodology.

References

A Comparative Guide to Validating Synthesized Compound Purity with 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research and drug development, the structural confirmation of a synthesized compound is intrinsically linked to its purity.[1] An inaccurate assessment of purity can lead to misleading biological data and compromise the reproducibility of scientific findings.[2] While various analytical techniques are available, quantitative 1H Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary ratio method for purity determination, offering distinct advantages over traditional chromatographic and elemental analysis methods.[3][4]

This guide provides an objective comparison of 1H NMR with other common analytical techniques for purity validation, supported by a detailed experimental protocol for absolute purity determination.

Principle of Quantitative 1H NMR (qNMR)

Unlike its qualitative application for structure elucidation, qNMR leverages the direct proportionality between the integral of a 1H NMR signal and the number of protons giving rise to that signal.[3] This fundamental principle allows for precise quantification. There are two primary qNMR approaches for purity assessment:

  • Relative Quantification (100% Method): In this method, the integrals of all signals in the spectrum (both the main compound and impurities) are summed up to represent 100%.[5] The purity is then calculated as the percentage of the integral of the main compound relative to this total. While rapid and not requiring a separate standard, its accuracy depends on the detection and integration of all proton-bearing species in the sample.[5]

  • Absolute Quantification (Internal Standard Method): This is the more rigorous and widely accepted method for accurate purity determination.[6] A certified reference material of known purity and weight (the internal standard) is added to a precisely weighed sample of the analyte.[7] By comparing the integral of a specific resonance from the analyte to a resonance from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision.[8][9]

Comparative Analysis of Purity Determination Methods

Quantitative 1H NMR provides a valuable orthogonal perspective to other common purity analysis techniques.[1] Its universal detection for proton-containing molecules and its ability to quantify analytes that might be missed by other methods, such as water or residual solvents, make it a powerful tool.[2] The following table summarizes the key performance parameters of qNMR compared to other standard methods.

Parameter Quantitative 1H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Elemental Analysis (EA)
Principle Signal integration is directly proportional to the number of nuclei.Separation based on differential partitioning between mobile and stationary phases.Separation of ions based on their mass-to-charge ratio.Combustion of the sample to determine the percentage of C, H, N, S, etc.
Key Advantages - Primary analytical method[8] - Universal detector for ¹H-containing molecules[10] - Non-destructive[6] - Fast analysis time[6] - Provides structural information on impurities- High sensitivity and resolution - Well-established and widely used - Can be automated for high-throughput analysis- Extremely high sensitivity - Provides molecular weight information - Can be coupled with chromatography (LC-MS)- Provides fundamental composition data - High accuracy for elemental ratios
Key Limitations - Lower sensitivity than HPLC or MS - Signal overlap can complicate analysis[1] - Requires soluble samples - High initial instrument cost- Requires a suitable chromophore for UV detection[10] - Requires method development for each analyte - Reference standards needed for quantification- Not inherently quantitative without standards - Ionization efficiency can vary significantly - Does not distinguish isomers easily- Does not detect inorganic or non-combustible impurities[6] - Insensitive to isomeric impurities[6] - Requires larger sample amounts
Typical Use Case Absolute purity determination of final compounds, reference standards, and libraries.[6]Routine purity checks, separation of complex mixtures, and chiral separations.Impurity profiling at trace levels, and molecular weight confirmation.[11]Confirmation of empirical formula for novel compounds.

Experimental Protocol: Absolute Purity Determination by qNMR

This protocol outlines the steps for determining the absolute purity of a synthesized compound using the internal standard method, which is considered the most suitable for compounds intended for biological assays.[6]

Materials and Reagents
  • Analyte: The synthesized compound to be analyzed, dried to a constant weight.

  • Internal Standard (IS): A high-purity (>99.5%), non-hygroscopic, and stable compound with a simple 1H NMR spectrum that does not overlap with the analyte's signals.[5] Common examples include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene-d4.[5][7]

  • Deuterated Solvent: A high-purity NMR solvent (e.g., DMSO-d6, CDCl3, D2O) that completely dissolves both the analyte and the internal standard.

Sample Preparation

Accurate weighing is critical for the precision of the qNMR result.[9]

  • Weigh the Analyte: Using an analytical balance with 0.01 mg accuracy, weigh approximately 5-10 mg of the synthesized compound directly into a clean, dry vial.[9] Record the exact mass (m_analyte).

  • Weigh the Internal Standard: In the same vial, add a precisely weighed amount of the internal standard, aiming for a near-equimolar ratio with the analyte to ensure comparable signal intensities.[5] Record the exact mass (m_IS).

  • Dissolution: Add the appropriate volume (typically 0.6-0.7 mL) of deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

1H NMR Data Acquisition

To ensure accurate quantification, specific acquisition parameters must be optimized.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[2]

  • Relaxation Delay (d1): This is the most critical parameter for qNMR. A long relaxation delay is essential to ensure all protons have fully relaxed back to equilibrium before the next pulse. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient.

  • Pulse Angle: Use a 90° pulse to maximize the signal.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 32) to achieve a high signal-to-noise ratio (S/N > 150:1) for the signals to be integrated.[2]

  • Data Points: Use a sufficient number of data points to ensure the signals are well-defined.[12]

Data Processing and Purity Calculation
  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Ensure the baseline is flat across the entire spectrum, especially around the signals to be integrated.

  • Integration:

    • Select a well-resolved, non-overlapping signal for the analyte (Int_analyte). Record the integral value and the number of protons (N_analyte) it represents.

    • Select a well-resolved signal for the internal standard (Int_IS). Record its integral value and the number of protons (N_IS) it represents.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[1]:

    P_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • Int: Integral value of the respective signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight of the compound

    • m: Mass weighed for the compound

    • P_IS: Purity of the Internal Standard (as a percentage)

Visualized Workflow for Absolute qNMR Purity Analysis

The following diagram illustrates the logical flow of the experimental procedure for determining compound purity via absolute qNMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A 1. Weigh Analyte & Internal Standard (IS) B 2. Dissolve in Deuterated Solvent A->B Accurate Mass C 3. Transfer to NMR Tube B->C D 4. Acquire 1H NMR Spectrum (Optimized Parameters) C->D E 5. Process Spectrum (Phase, Baseline) D->E F 6. Integrate Analyte & IS Signals E->F G 7. Calculate Purity Using Formula F->G

Caption: Workflow for absolute qNMR analysis.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-difluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Bromo-2,6-difluorophenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides a step-by-step protocol for the safe handling and disposal of this hazardous chemical, in line with established safety data and regulatory requirements.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Key safety considerations include:

  • Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Hazard and Exposure Data

Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The Safety Data Sheet indicates that values for OSHA PEL (Permissible Exposure Limit), NIOSH REL (Recommended Exposure Limit), and ACGIH TLV (Threshold Limit Value) are not available. This underscores the importance of handling the compound with caution and minimizing exposure.

ParameterValueRegulatory Body
OSHA PEL Not AvailableOccupational Safety and Health Administration
NIOSH REL Not AvailableNational Institute for Occupational Safety and Health
ACGIH TLV Not AvailableAmerican Conference of Governmental Industrial Hygienists

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Part 1: Disposal of Unused or Waste this compound

  • Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as a hazardous solid organic waste and an irritant.

  • Waste Segregation: Do not mix this waste with other chemical waste streams. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Containerization:

    • Place solid waste in a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[6][7][8][9][10]

    • For solutions of this compound, use a sealed, labeled hazardous waste container intended for liquids. Ensure the container material is compatible with the solvent used.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" sticker. The label should clearly state the full chemical name: "this compound" and indicate the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment bin to prevent the spread of material in case of a leak.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow your institution's specific procedures for waste manifest and pickup.

Part 2: Decontamination and Disposal of Empty Containers

Empty containers of this compound must be properly decontaminated to prevent environmental contamination and ensure the safety of support staff.

  • Initial Rinse (to be collected as hazardous waste):

    • Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).

    • The first rinsate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.

    • Transfer the rinsate to a designated and properly labeled hazardous waste container for flammable liquids.

  • Final Disposal of the Container:

    • After thorough rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label.

    • The clean, dry container can then typically be disposed of in regular laboratory glassware or plastic recycling, as per your institution's guidelines.

Part 3: Spill Management

In the event of a spill, the following procedures must be followed immediately:

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).

    • Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container.

    • Label the container as "Hazardous Waste" containing this compound.

    • Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.

Experimental Protocol: Neutralization (For Informational Purposes)

While direct disposal through a certified waste management provider is the recommended and safest method, understanding the principles of neutralization can be informative. Boronic acids are weakly acidic and can be neutralized with a mild base. However, due to the presence of bromo- and fluoro-substituents, there is a potential for undesired side reactions, such as protodeboronation, especially with strong bases. Therefore, in-lab neutralization of this specific compound is not recommended without a validated protocol and a thorough understanding of the potential byproducts.

For general informational purposes, the neutralization of a simple boronic acid would involve:

  • Dissolving the boronic acid in a suitable solvent.

  • Slowly adding a mild base, such as a saturated solution of sodium bicarbonate, while monitoring the pH with a calibrated pH meter or pH strips.

  • The goal is to adjust the pH to a neutral range (approximately 7.0).

  • The resulting neutralized solution would still need to be disposed of as hazardous waste, as it contains the boronate salt and potentially other byproducts.

Given the lack of specific data for this compound, it is imperative to treat all waste containing this compound as hazardous and arrange for its professional disposal.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_lab Laboratory Procedures cluster_disposal Professional Disposal Collect_Waste Collect Solid/Liquid Waste (Unused chemical, contaminated materials) Segregate Segregate from Incompatible Materials (Strong oxidizers, acids, bases) Collect_Waste->Segregate Containerize Package in Sealed, Labeled Hazardous Waste Container (HDPE) Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store EHS_Pickup Arrange for Pickup by Institutional EHS Store->EHS_Pickup Transport Transport to Approved Hazardous Waste Facility EHS_Pickup->Transport Final_Disposal Final Disposal via Incineration or Other Approved Method Transport->Final_Disposal

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-2,6-difluorophenylboronic acid
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4-Bromo-2,6-difluorophenylboronic acid

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